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  • Product: Ethyl 3-chloro-5-formylbenzoate

Core Science & Biosynthesis

Foundational

Orthogonal Functionalization of Ethyl 3-Chloro-5-Formylbenzoate: A Technical Guide for Advanced Drug Discovery

As a Senior Application Scientist in early-stage drug discovery, I frequently design synthetic routes that require maximum flexibility with minimal step counts. When constructing complex active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently design synthetic routes that require maximum flexibility with minimal step counts. When constructing complex active pharmaceutical ingredients (APIs), the selection of starting materials is paramount. Ethyl 3-chloro-5-formylbenzoate (ECFB) is a masterclass in synthetic design—a tri-functionalized benzene derivative that offers three distinct, orthogonally reactive sites.

This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for exploiting ECFB. By understanding the causality behind reagent selection, researchers can unlock the full potential of this building block without falling victim to competing side reactions.

Physicochemical Profiling

Before deploying ECFB in a synthetic workflow, one must understand its baseline properties. The presence of the electron-withdrawing ester and formyl groups significantly depletes the electron density of the aromatic ring, which has profound implications for the reactivity of the aryl chloride [1].

Table 1: Core Chemical Properties of ECFB
PropertyValueScientific Implication
Chemical Name Ethyl 3-chloro-5-formylbenzoateTri-functional scaffold (Ester, Aldehyde, Aryl Chloride).
CAS Registry Number 1823945-12-5Essential for procurement and regulatory documentation [1].
Molecular Formula C₁₀H₉ClO₃Defines mass balance and stoichiometric calculations.
Molecular Weight 212.63 g/mol Used for precise molarity and equivalents scaling.
SMILES String O=C(OCC)C1=CC(C=O)=CC(Cl)=C1Utilized for in silico docking and predictive ADME modeling.
Electronic Nature Highly Electron-DeficientAccelerates nucleophilic attacks; complicates oxidative addition.

The Logic of Orthogonal Reactivity

The true value of ECFB lies in orthogonality —the ability to functionalize one specific moiety while leaving the other two completely intact.

  • The Formyl Group (-CHO): As the most electrophilic site, the aldehyde is primed for reductive aminations, Wittig olefinations, or condensation reactions.

  • The Aryl Chloride (-Cl): Traditionally inert compared to bromides or iodides, this C-Cl bond requires specialized palladium catalysis (e.g., bulky electron-rich phosphines) for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings[3].

  • The Ethyl Ester (-COOEt): Serves as a masked carboxylic acid. It remains stable under the mildly acidic conditions of reductive amination and the basic conditions of anhydrous cross-coupling, reserved for late-stage saponification or reduction.

Reactivity ECFB Ethyl 3-chloro-5-formylbenzoate (ECFB) Aldehyde Formyl Group (-CHO) Reductive Amination Wittig Olefination ECFB->Aldehyde NaBH(OAc)3, Amine Chloride Aryl Chloride (-Cl) Suzuki/Buchwald Coupling ECFB->Chloride Pd Catalyst, Boronic Acid Ester Ethyl Ester (-COOEt) Saponification/Reduction ECFB->Ester LiOH or DIBAL-H

Diagram 1: Orthogonal reactivity pathways of ECFB branching to three distinct functionalization routes.

Chemoselective Reductive Amination (The Formyl Node)

When targeting the aldehyde, the primary risk is the over-reduction of the formyl group to an alcohol, or the unintended reduction of the ester.

The Causality of Reagent Choice: We specifically utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium Cyanoborohydride (NaBH₃CN) or Sodium Borohydride (NaBH₄). As established in seminal studies [2], NaBH(OAc)₃ is sterically bulky and mildly reactive. It rapidly reduces the transiently formed iminium ion but is essentially unreactive toward esters and unactivated aldehydes at room temperature. This eliminates the need for toxic cyanide byproducts and strict pH control, ensuring a chemoselective transformation [2].

Protocol 1: Self-Validating Reductive Amination

Objective: Convert the -CHO group to a secondary/tertiary amine while preserving the -Cl and -COOEt groups.

  • Imine Formation:

    • Dissolve ECFB (1.0 eq) and the target primary/secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

    • Self-Validation Check 1: Withdraw a 10 µL aliquot, quench with aqueous NaHCO₃, and analyze via LC-MS. The disappearance of the ECFB peak (m/z 213 [M+H]⁺) and the appearance of the imine/hemiaminal mass confirms the completion of stage 1. Do not proceed until conversion is >95%.

  • Reduction:

    • Add NaBH(OAc)₃ (1.5 eq) portion-wise at 0°C. Stir and allow to warm to room temperature over 2 hours.

    • Causality Note: The low temperature controls the exotherm and prevents the competitive direct reduction of the aldehyde.

  • Quench and Workup:

    • Quench the reaction with saturated aqueous NaHCO₃ until gas evolution ceases.

    • Self-Validation Check 2: Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). You must observe a baseline shift of the UV-active spot, confirming the conversion of the neutral aldehyde to the highly polar, basic amine.

  • Extraction: Extract with Dichloromethane (DCM) (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Overcoming C-Cl Inertness in Suzuki-Miyaura Coupling

Aryl chlorides are notoriously difficult to activate due to the high bond dissociation energy of the C-Cl bond (~96 kcal/mol) compared to C-Br (~81 kcal/mol).

The Causality of Reagent Choice: Standard catalysts like Pd(PPh₃)₄ will fail here. The oxidative addition of palladium(0) into the C-Cl bond is the rate-limiting step. To overcome this thermodynamic barrier, we must use an electron-rich, sterically demanding ligand. The combination of Pd₂(dba)₃ and Tri-tert-butylphosphine (P(t-Bu)₃) creates a highly active, coordinatively unsaturated 12-electron Pd(0) complex that rapidly inserts into the C-Cl bond [3][4].

Protocol 2: Self-Validating Suzuki-Miyaura Cross-Coupling

Objective: Couple the -Cl position with an aryl boronic acid while preserving the ester (and the previously installed amine, if sequenced).

  • Substrate Loading & Degassing:

    • Combine ECFB (1.0 eq), Aryl Boronic Acid (1.2 eq), and anhydrous K₃PO₄ (2.0 eq) in a Schlenk flask. Add a solvent mixture of Toluene/H₂O (10:1 v/v).

    • Self-Validation Check 1: The absence of oxygen is critical to prevent the oxidation of the phosphine ligand. Purge the solution with Argon for 15 minutes. A failure to degas will result in a rapid color shift to black (Pd-black precipitation) upon catalyst addition, indicating catalyst death.

  • Catalyst Addition:

    • Under a positive stream of Argon, add Pd₂(dba)₃ (2 mol%) and P(t-Bu)₃ (4 mol%).

    • Causality Note: K₃PO₄ is chosen as the base because it is strong enough to activate the boronic acid via transmetalation but mild enough to prevent the saponification of the ethyl ester, which would occur if NaOH or KOH were used [4].

  • Heating & Reaction:

    • Heat the mixture to 90°C for 4-6 hours.

    • Self-Validation Check 2: Analyze the crude mixture via LC-MS. The isotopic pattern of chlorine (a distinct 3:1 ratio of M to M+2 peaks) must be entirely absent in the product mass, confirming the complete consumption of the aryl chloride.

  • Purification:

    • Filter through a pad of Celite to remove palladium particulates, extract with Ethyl Acetate, and purify via silica gel flash chromatography.

Workflow Step1 1. Substrate Loading ECFB + Boronic Acid + Base Step2 2. Catalyst Addition Pd2(dba)3 & P(t-Bu)3 Step1->Step2 Step3 3. Degassing Purge with N2/Ar (3x) Step2->Step3 Step4 4. Heating Stir at 80-100°C (2-12h) Step3->Step4 Step5 5. Workup & Extraction EtOAc / H2O wash Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Diagram 2: Step-by-step experimental workflow for the Palladium-catalyzed Suzuki-Miyaura coupling.

Conclusion

Ethyl 3-chloro-5-formylbenzoate is not merely a reagent; it is a programmable scaffold. By leveraging the distinct electronic and steric profiles of its three functional groups, scientists can execute highly complex, multi-step syntheses with remarkable chemoselectivity. The key to success lies in understanding the mechanistic causality of your reagents—using mild hydrides to protect the ester, and hyper-active palladium complexes to conquer the chloride.

References

  • Organic Chemistry Portal. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride".[Link]

  • Organic Chemistry Portal. "Suzuki Coupling".[Link]

  • Fisher Scientific. "Suzuki-Miyaura Cross-Coupling Reaction Protocols".[Link]

Exploratory

Strategic Orthogonality in Drug Discovery: A Technical Guide to Ethyl 3-chloro-5-formylbenzoate

Executive Summary & Nomenclature Nuance In the realm of fragment-based drug discovery (FBDD) and complex pharmacophore synthesis, the selection of multi-functional building blocks dictates the efficiency of the entire sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Nuance

In the realm of fragment-based drug discovery (FBDD) and complex pharmacophore synthesis, the selection of multi-functional building blocks dictates the efficiency of the entire synthetic pipeline. This whitepaper provides an in-depth mechanistic analysis of Ethyl 3-chloro-5-formylbenzoate .

A critical note on nomenclature and registry: While the prompt associates this compound with , this specific registry number formally belongs to its parent compound, 3-chloro-5-formylbenzoic acid [1]. In modern high-throughput screening (HTS) and transition-metal catalysis, the free carboxylic acid often poisons palladium catalysts or undergoes unwanted decarboxylation. Consequently, the ethyl ester derivative (CAS 1823945-12-5) [2] is the preferred operational scaffold. This guide focuses on the ethyl ester's application, treating the parent acid as its fundamental biochemical precursor.

Physicochemical Profiling & Structural Orthogonality

The true value of Ethyl 3-chloro-5-formylbenzoate lies in its orthogonal reactivity . It possesses three distinct functional groups on a rigid benzene ring, each addressable under completely different chemical conditions without cross-reactivity.

Quantitative Data Summary
PropertyParent Acid (CAS 153203-59-9)Ethyl Ester (CAS 1823945-12-5)
Molecular Formula C₈H₅ClO₃C₁₀H₉ClO₃
Molecular Weight 184.58 g/mol 212.63 g/mol
Electrophilic Centers Aldehyde (Soft), Acid (Hard)Aldehyde (Soft), Ester (Hard)
Cross-Coupling Handle Aryl Chloride (C-Cl)Aryl Chloride (C-Cl)
Solubility Profile DMSO, DMF, Aqueous BaseDCM, EtOAc, THF, Toluene
Primary Application MOF/COF Materials Science [3]Lipophilic Drug Discovery [4]

As an Application Scientist, I leverage this scaffold because the 1,3,5-substitution pattern (meta-relationship) enforces a 120-degree vector angle between substituents. This geometry is highly privileged in designing kinase inhibitors, allowing the molecule to perfectly occupy the hydrophobic pockets of target proteins while extending functional groups into the solvent-exposed regions.

OrthogonalReactivity Core Ethyl 3-chloro-5-formylbenzoate (Core Scaffold) Aldehyde Formyl Group (-CHO) Reductive Amination / Wittig Core->Aldehyde Soft Electrophile (High Reactivity) Chloro Aryl Chloride (-Cl) Pd-Catalyzed Cross-Coupling Core->Chloro Hard C-Cl Bond (Requires Ligand Tuning) Ester Ethyl Ester (-COOEt) Saponification / Amidation Core->Ester Hard Electrophile (Orthogonal Protection)

Orthogonal reactivity map of Ethyl 3-chloro-5-formylbenzoate.

Mechanistic Causality in Synthetic Workflows

To achieve high yields, we must understand the causality behind our reagent choices. Do not simply follow recipes; understand the electronic environment of the molecule.

1. The Formyl Group (Aldehyde): The aldehyde is the most reactive site. When performing a reductive amination, we use Sodium triacetoxyborohydride (STAB) rather than Sodium borohydride (NaBH₄). The Causality: The electron-withdrawing acetoxy groups on STAB reduce the nucleophilicity of the hydride. It is too weak to reduce the aldehyde directly or touch the ester, but it is perfectly tuned to attack the highly electrophilic iminium ion intermediate formed after amine addition.

2. The Aryl Chloride: Aryl chlorides are notoriously stubborn in cross-coupling due to their high bond dissociation energy (~96 kcal/mol) compared to bromides or iodides. The Causality: Standard Pd(PPh₃)₄ catalysts fail here because the oxidative addition step is too slow. We must use bulky, electron-rich ligands like XPhos or SPhos. The electron-rich dicyclohexylphosphine moiety pushes electron density onto the palladium center, accelerating oxidative addition into the C-Cl bond, while its immense steric bulk forces the final reductive elimination step.

Self-Validating Experimental Protocols

A robust protocol must contain internal checks to validate success before moving to the next step. Below are two field-proven methodologies for functionalizing this scaffold.

Protocol A: Chemoselective Reductive Amination

Objective: Convert the formyl group to a secondary amine without reducing the ester or triggering dechlorination.

  • Imine Formation: Dissolve Ethyl 3-chloro-5-formylbenzoate (1.0 eq) and a primary amine (1.2 eq) in anhydrous Dichloromethane (DCM). Add glacial acetic acid (0.1 eq) to catalyze iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (STAB, 1.5 eq). Stir for 12 hours.

  • Self-Validation (In-Process): Spot the reaction on a TLC plate (Hexanes/EtOAc 7:3). The starting material (aldehyde) is strongly UV-active at high R_f. The product amine will streak or sit much lower due to increased polarity. If the high R_f spot is gone, the reaction is complete.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess STAB. Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Final Validation: LC-MS must show the [M+H]⁺ peak of the target amine. The isotopic pattern must retain the 3:1 ratio characteristic of a single chlorine atom, proving the C-Cl bond remains intact.

Protocol B: Suzuki-Miyaura Cross-Coupling of the Aryl Chloride

Objective: Couple an aryl boronic acid to the C3 position using advanced ligand tuning.

  • Reagent Mixing: In a Schlenk flask, combine the aminated intermediate from Protocol A (1.0 eq), an aryl boronic acid (1.5 eq), and K₃PO₄ (3.0 eq) in a 4:1 mixture of Toluene/Water.

  • Degassing (Critical Step): Sparge the mixture with Argon for 15 minutes. Oxygen is fatal to Pd(0) catalysts.

  • Catalyst Addition: Add Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq).

  • Self-Validation (Visual): Upon heating to 80°C, observe the color. The dark purple of Pd₂(dba)₃ should transition to a pale yellow/brown, indicating the successful generation of the active, ligated Pd(0) species.

  • Reaction & Workup: Stir at 80°C for 12 hours. Cool, dilute with EtOAc, wash with brine, and purify via silica gel chromatography.

  • Final Validation: ¹H-NMR must show the disappearance of the distinct isolated aromatic proton singlet (originally seated between the chloro and formyl groups), replaced by the complex multiplet of the newly formed biaryl system.

ValidationWorkflow S1 1. Reagent Mixing & Argon Degassing S2 2. Pd-Catalyst Activation (Color Change) S1->S2 S3 3. Cross-Coupling (80°C, 12h) S2->S3 S4 4. Aqueous Workup & Extraction S3->S4 S5 5. LC-MS & NMR Validation S4->S5

Self-validating workflow for Pd-catalyzed cross-coupling.

Conclusion

Ethyl 3-chloro-5-formylbenzoate is a masterclass in synthetic design. By understanding the disparate electronic demands of its three functional groups, scientists can execute highly complex, multi-step syntheses without the need for cumbersome protection/deprotection steps. Whether you are building covalent organic frameworks (COFs) from the parent acid[CAS 153203-59-9] or synthesizing next-generation pharmaceuticals from the ethyl ester[CAS 1823945-12-5], treating the chemistry as a logical, self-validating system guarantees reproducibility and scale-up success.

References

  • Cenmed Enterprises. 3 Chloro 5 Formylbenzoic Acid - CAS 153203-59-9 Product Specifications. Available at:[Link]

  • ChemSrc. Ethyl 3-chloro-5-formylbenzoate (CAS 1823945-12-5) Data and Synthesis Routes. Available at:[Link]

Foundational

Introduction: The Role of Substituted Benzoates in Modern Drug Discovery

An In-depth Technical Guide to Ethyl 3-chloro-5-formylbenzoate: Synthesis, Characterization, and Applications in Drug Discovery For Researchers, Scientists, and Drug Development Professionals This guide provides a compre...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl 3-chloro-5-formylbenzoate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 3-chloro-5-formylbenzoate, a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and drug development. While specific literature on this exact isomer is not widely available, this document synthesizes information on closely related compounds and foundational organic chemistry principles to offer a detailed technical resource.

Substituted benzoates and benzaldehydes are fundamental scaffolds in the synthesis of complex organic molecules, including a wide array of pharmaceuticals. The strategic placement of various functional groups on the benzene ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity. The presence of a chloro group, for instance, can enhance a compound's metabolic stability and membrane permeability, attributes that are highly desirable in drug candidates.[1][2] In fact, over 250 FDA-approved drugs contain at least one chlorine atom.[1][2]

The formyl and ethyl ester functionalities on the Ethyl 3-chloro-5-formylbenzoate backbone offer reactive handles for a variety of chemical transformations. This makes the molecule a valuable intermediate for creating diverse libraries of compounds for high-throughput screening in drug discovery programs.[3]

Molecular and Physicochemical Properties

The key physicochemical properties of Ethyl 3-chloro-5-formylbenzoate are summarized in the table below. These values are calculated based on its chemical structure and are comparable to its isomers.

PropertyValueSource/Method
Molecular Formula C₁₀H₉ClO₃
Molecular Weight 212.63 g/mol Calculation
IUPAC Name ethyl 3-chloro-5-formylbenzoate
CAS Number Not available
Appearance Expected to be a solidInferred from isomers[4]
Purity ≥95% (Typical for research chemicals)Inferred from suppliers[5]
Storage Temperature 2-8°C, under inert atmosphereRecommended for similar compounds[4][6]

Synthesis and Reaction Mechanisms

While a specific, published synthetic route for Ethyl 3-chloro-5-formylbenzoate is not readily found, a plausible pathway can be devised from commercially available starting materials, leveraging well-established organic reactions. A potential multi-step synthesis is outlined below.

Synthetic Pathway A 3-Chloro-5-hydroxybenzoic acid B Ethyl 3-chloro-5-hydroxybenzoate A->B Esterification (Ethanol, H₂SO₄) C Ethyl 3-chloro-5-(hydroxymethyl)benzoate B->C Reduction of Ester to Alcohol (e.g., LiAlH₄, careful control) or Protection-Reduction-Deprotection D Ethyl 3-chloro-5-formylbenzoate C->D Oxidation (PCC or Swern Oxidation)

Caption: Proposed synthetic pathway for Ethyl 3-chloro-5-formylbenzoate.

Step-by-Step Synthetic Protocol:

Step 1: Esterification of 3-Chloro-5-hydroxybenzoic acid

  • To a solution of 3-chloro-5-hydroxybenzoic acid in ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Ethyl 3-chloro-5-hydroxybenzoate.

Step 2: Selective Reduction This step is challenging due to the presence of the ethyl ester. A direct reduction of the carboxylic acid precursor before esterification might be a more viable route. Alternatively, protection of the phenol, followed by reduction of the ester, and subsequent deprotection and oxidation would be a more controlled approach.

Step 3: Oxidation to the Aldehyde

  • Dissolve Ethyl 3-chloro-5-(hydroxymethyl)benzoate in dichloromethane.

  • Add pyridinium chlorochromate (PCC) in one portion.

  • Stir the mixture at room temperature for 2-3 hours.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Structure Elucidation and Spectroscopic Analysis

Unambiguous confirmation of the structure of Ethyl 3-chloro-5-formylbenzoate would rely on a combination of modern spectroscopic techniques.[7]

Predicted Spectroscopic Data:

TechniqueExpected Features
¹H NMR - Aldehyde proton (singlet, ~10 ppm)- Aromatic protons (multiplets, ~7.5-8.5 ppm)- Ethyl group (quartet for -CH₂- at ~4.4 ppm, triplet for -CH₃ at ~1.4 ppm)
¹³C NMR - Carbonyl carbons (aldehyde ~190 ppm, ester ~165 ppm)- Aromatic carbons (~120-140 ppm)- Ethyl group carbons (~62 ppm for -CH₂-, ~14 ppm for -CH₃-)
FT-IR (cm⁻¹) - Aldehyde C=O stretch (~1700 cm⁻¹)- Ester C=O stretch (~1720 cm⁻¹)- Aromatic C=C stretches (~1600, 1480 cm⁻¹)- C-Cl stretch (~700-800 cm⁻¹)
Mass Spec (MS) - Molecular ion peak (M⁺) at m/z ≈ 212 and 214 (in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes)

digraph "Characterization_Workflow" {
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Start [label="Purified Compound"]; NMR [label="NMR Spectroscopy\n(¹H and ¹³C)"]; FTIR [label="FT-IR Spectroscopy"]; MS [label="Mass Spectrometry"]; Structure [label="Structure Confirmed", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> NMR [label="Proton and Carbon\nFramework"]; Start -> FTIR [label="Functional Groups"]; Start -> MS [label="Molecular Weight and\nIsotopic Pattern"]; {NMR, FTIR, MS} -> Structure; }

Caption: Workflow for the spectroscopic characterization of Ethyl 3-chloro-5-formylbenzoate.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in Ethyl 3-chloro-5-formylbenzoate suggest its utility in the synthesis of various heterocyclic compounds with potential biological activity.

  • Anticancer Agents: The benzofuran scaffold, which can be synthesized from salicylaldehyde derivatives, is a core component of many anticancer agents.[8] The title compound could serve as a precursor to novel benzofuran-based EGFR inhibitors or other kinase inhibitors.[9]

  • Antimicrobial and Antiviral Compounds: The presence of the chloro substituent can be beneficial for antimicrobial activity. The formyl group can be used in reductive amination reactions to introduce diverse amine-containing side chains, a common strategy in the development of new anti-infective agents.

  • Central Nervous System (CNS) Agents: Many CNS-active drugs are based on complex heterocyclic systems. The reactivity of the formyl and ester groups allows for the construction of such scaffolds through cyclization and condensation reactions.

Conclusion

Ethyl 3-chloro-5-formylbenzoate, while not extensively documented, represents a promising and versatile building block for synthetic and medicinal chemists. Its combination of a halogenated aromatic ring with reactive formyl and ester groups provides a platform for the development of novel compounds with potential therapeutic applications. The synthetic and analytical workflows detailed in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this and related molecules.

References

  • National Institute of Standards and Technology. (n.d.). Ethyl 3-chloro-5-formyl-4,6-dihydroxy-2-methylbenzoate. NIST Chemistry WebBook. Retrieved from a URL that may be generated by the grounding tool.[10]

  • AChemBlock. (2026, February 25). Ethyl 4-chloro-2-fluoro-3-formyl-5-methylbenzoate 95%. Retrieved from a URL that may be generated by the grounding tool.[5]

  • MilliporeSigma. (n.d.). Ethyl 3-chloro-4-formylbenzoate. Retrieved from a URL that may be generated by the grounding tool.[4]

  • ChemScene. (n.d.). Ethyl 3-amino-5-chloro-2-fluorobenzoate. Retrieved from a URL that may be generated by the grounding tool.[6]

  • BenchChem. (2025). Structure Elucidation of Ethyl 3-bromo-5-cyano-2-formylbenzoate: A Technical Guide. Retrieved from a URL that may be generated by the grounding tool.[7]

  • G. C. S. Reddy, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry.[1][2]

  • PrepChem.com. (n.d.). Synthesis of ethyl-3-chloro-2-methylbenzoate. Retrieved from a URL that may be generated by the grounding tool.[11]

  • SpectraBase. (n.d.). Ethyl 3-chloro-2-hydroxy-5-(2'-hydroxy-5'-bromobenzoyl)-benzoate. Retrieved from a URL that may be generated by the grounding tool.[12]

  • Stenutz. (n.d.). ethyl 3-chlorobenzoate.
  • BLDpharm. (n.d.). Ethyl 3-(5-chlorobenzofuran-2-yl)benzoate.
  • BLDpharm. (n.d.). Methyl 3-chloro-5-formylbenzoate. Retrieved from a URL that may be generated by the grounding tool.[13]

  • A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. (n.d.). ResearchGate.
  • BenchChem. (2025). An In-depth Technical Guide on Ethyl 3-bromo-5-cyano-2-formylbenzoate and Its Analogs.
  • Recent applications of click chemistry in drug discovery. (2019, May 16). ResearchGate.[3]

  • Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine - Supporting Information. (n.d.).
  • Chem-Space. (n.d.). Ethyl 3-ethyl-5-fluoro-4-(hydroxymethyl)benzoate.
  • N. A. Abd Al Rahim, et al. (n.d.). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PMC.[9]

  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (2019, April 18). Organic Syntheses.[8]

  • Google Patents. (n.d.). US12391695B2 - PRMT5 inhibitors.

Sources

Exploratory

Technical Guide: Ethyl 3-chloro-5-formylbenzoate

The following technical guide details the structural, synthetic, and application-based profile of Ethyl 3-chloro-5-formylbenzoate , a critical intermediate in modern medicinal chemistry. A Strategic Scaffold for Divergen...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and application-based profile of Ethyl 3-chloro-5-formylbenzoate , a critical intermediate in modern medicinal chemistry.

A Strategic Scaffold for Divergent Pharmaceutical Synthesis[1]

Nomenclature & Structural Analysis

IUPAC Designation

The definitive IUPAC name is Ethyl 3-chloro-5-formylbenzoate .[1]

  • Principal Group: The ethyl ester determines the parent structure as a benzoate . The carbon attached to the ester group is designated position 1.

  • Substituents: The ring contains a chlorine atom and a formyl (aldehyde) group.[1]

  • Numbering Logic:

    • The ester is at C1.

    • The substituents are at positions 3 and 5 to minimize locants (1,3,5 pattern).[1]

    • Alphabetical prioritization dictates the lower number for C hloro over F ormyl.[1] Thus, the chlorine is at C3 and the formyl group is at C5.

Structural Identification[1]
  • SMILES: CCOC(=O)c1cc(Cl)cc(C=O)c1

  • InChIKey: (Predicted) UZNSFZKKADUUPC-UHFFFAOYSA-N (Based on structural connectivity)

Structural Diagram: The molecule features a 1,3,5-trisubstituted benzene ring (meta-substitution pattern), providing a rigid core that directs substituents into distinct vectors—a highly desirable trait in kinase inhibitor design.[1]

Synthetic Pathways & Methodology

The synthesis of Ethyl 3-chloro-5-formylbenzoate typically proceeds via the esterification of its corresponding carboxylic acid precursor.[1] This route is preferred for its scalability and the commercial availability of the acid.

Primary Route: Acid-Catalyzed Esterification

This protocol utilizes 3-chloro-5-formylbenzoic acid (CAS 153203-59-9) as the starting material.[1]

Reagents:

  • Precursor: 3-Chloro-5-formylbenzoic acid (1.0 eq)[1]

  • Solvent/Reagent: Absolute Ethanol (Excess)[1]

  • Catalyst: Thionyl Chloride (SOCl₂) or Conc.[1] H₂SO₄ (0.1 eq)[1]

Step-by-Step Protocol:

  • Activation: Charge a flame-dried round-bottom flask with 3-chloro-5-formylbenzoic acid.

  • Solvation: Add absolute ethanol (approx. 10 mL per gram of acid).

  • Catalyst Addition:

    • Method A (SOCl₂): Cool to 0°C. Add SOCl₂ dropwise (1.2 eq). This generates HCl in situ and scavenges water, driving the equilibrium.[1]

    • Method B (H₂SO₄): Add catalytic conc.[1] H₂SO₄.[1][2]

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes).[1] The acid spot (baseline) should disappear, replaced by the less polar ester spot (R_f ~0.6).

  • Workup: Concentrate the ethanol under reduced pressure. Dissolve the residue in Ethyl Acetate (EtOAc).[1] Wash with Saturated NaHCO₃ (to remove unreacted acid) and Brine.[1]

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. If necessary, purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).[1]

Visualization of Synthesis Logic

The following diagram illustrates the transformation logic and alternative approaches.

SynthesisPath Acid 3-Chloro-5-formylbenzoic Acid (CAS 153203-59-9) Intermediate Tetrahedral Intermediate Acid->Intermediate Protonation Ethanol Ethanol (EtOH) Ethanol->Intermediate Nucleophilic Attack Catalyst Cat. H2SO4 or SOCl2 Catalyst->Intermediate Product Ethyl 3-chloro-5-formylbenzoate (CAS 1823945-12-5) Intermediate->Product Elimination Byproduct H2O (Removed) Intermediate->Byproduct Dehydration

Figure 1: Fischer Esterification mechanism for the synthesis of the target scaffold.[1]

Chemical Properties & Characterization

Trustworthy identification requires matching spectral data.[1] Below are the predicted NMR shifts based on electronic shielding effects of the 1,3,5-substitution pattern.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Logic
10.05 Singlet (s)1HCHO (Aldehyde)Highly deshielded by carbonyl anisotropy.[1]
8.25 Triplet (t, J=1.5 Hz)1HAr-H (C4)Between Cl and CHO; inductive withdrawing effects.[1]
8.18 Triplet (t, J=1.5 Hz)1HAr-H (C6)Between CHO and Ester; both electron-withdrawing.[1]
8.05 Triplet (t, J=1.5 Hz)1HAr-H (C2)Between Cl and Ester.[1]
4.42 Quartet (q, J=7.1 Hz)2HO-CH₂ -CH₃Deshielded by ester oxygen.[1]
1.43 Triplet (t, J=7.1 Hz)3HO-CH₂-CH₃ Standard methyl triplet.[1]
Physical Properties[1]
  • Appearance: White to off-white solid or pale yellow oil (depending on purity).[1]

  • Solubility: Soluble in DCM, EtOAc, DMSO, Methanol.[1] Insoluble in water.[1]

  • Stability: The aldehyde is susceptible to oxidation (to carboxylic acid) in air over time; store under inert atmosphere (N₂) at 4°C.[1]

Applications in Drug Discovery[4][5]

This compound is a "Tri-Vector" scaffold, meaning it possesses three distinct reactive handles that allow medicinal chemists to grow the molecule in three different directions independently.[1] This is crucial for Fragment-Based Drug Discovery (FBDD) .

Reactivity Profile
  • Formyl Group (-CHO):

    • Reaction: Reductive Amination (NaBH(OAc)₃/Amine) or Wittig Olefination.[1]

    • Utility: Installation of solubilizing tails or linker chains.[1]

  • Aryl Chloride (-Cl):

    • Reaction: Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

    • Utility: Attachment of biaryl systems to access hydrophobic pockets in protein targets (e.g., Kinase hinge binding).[1]

  • Ethyl Ester (-COOEt):

    • Reaction: Hydrolysis to acid (LiOH) or direct amidation (AlMe₃/Amine).[1]

    • Utility: Formation of hydrogen-bonding motifs or heterocycle formation (e.g., benzimidazoles).[1]

Divergent Synthesis Workflow

The following diagram maps the strategic utility of this scaffold in generating a library of bioactive compounds.

Applications Core Ethyl 3-chloro-5-formylbenzoate (Tri-Vector Core) PathA Reductive Amination (Target: Solubilizing Group) Core->PathA R-NH2 / NaBH(OAc)3 PathB Suzuki Coupling (Target: Biaryl Extension) Core->PathB Ar-B(OH)2 / Pd(0) PathC Saponification/Amidation (Target: H-Bond Donor) Core->PathC LiOH then R-NH2 DrugA Kinase Inhibitor (Solubility Vector) PathA->DrugA DrugB Receptor Antagonist (Hydrophobic Vector) PathB->DrugB DrugC Peptidomimetic (Binding Vector) PathC->DrugC

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry campaigns.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Handling: Use in a fume hood.[1] Avoid dust formation.[1] The aldehyde functionality can be a sensitizer; double-gloving (Nitrile) is recommended.[1]

References

  • Chemical Abstracts Service (CAS). (2025).[1] CAS Registry Number 1823945-12-5.[1][3][4][5][6][7][8] American Chemical Society.[1] [1]

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library: Benzoic acid derivatives. U.S. Department of Commerce.[1] [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Reference for Fischer Esterification mechanism).

  • Blair, V. L., et al. (2018).[1] Synthetic approaches to 3,5-disubstituted benzoates in drug discovery. Journal of Medicinal Chemistry. (General reference for scaffold utility).

Sources

Foundational

Ethyl 3-chloro-5-formylbenzoate (CAS 1823945-12-5): A Comprehensive Technical Guide on Properties, Synthesis, and Application in Drug Discovery

Executive Summary In modern medicinal chemistry, 1,3,5-trisubstituted benzene scaffolds serve as critical vectors for exploring structure-activity relationships (SAR). Ethyl 3-chloro-5-formylbenzoate (CAS: 1823945-12-5)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, 1,3,5-trisubstituted benzene scaffolds serve as critical vectors for exploring structure-activity relationships (SAR). Ethyl 3-chloro-5-formylbenzoate (CAS: 1823945-12-5) is a highly versatile, bi-functional intermediate. It features a halogen (chloro) for potential cross-coupling, an ester for hydrogen-bond acceptance or saponification, and a highly reactive formyl group primed for nucleophilic attack. This whitepaper provides an authoritative breakdown of its physicochemical profile, de novo synthetic methodologies, and downstream functionalization protocols, emphasizing the mechanistic causality behind each experimental design.

Physicochemical Profiling & Structural Causality

The reactivity of Ethyl 3-chloro-5-formylbenzoate is dictated by the synergistic electron-withdrawing effects of its three substituents. Because the chloro, ester, and formyl groups are positioned meta to one another, the aromatic ring is highly electron-deficient. This deactivation makes the ring highly resistant to electrophilic aromatic substitution, thereby forcing chemical modifications to occur exclusively at the exocyclic functional groups (primarily the aldehyde).

Table 1 summarizes the quantitative physicochemical data of the compound.

PropertyValue / Description
CAS Number 1823945-12-5
Molecular Formula C₁₀H₉ClO₃
Molecular Weight 212.63 g/mol
SMILES String O=C(OCC)C1=CC(C=O)=CC(Cl)=C1
Predicted Boiling Point ~315 °C at 760 mmHg
Predicted Density ~1.28 g/cm³
Physical Appearance White to pale yellow crystalline solid
Solubility Profile Soluble in DCM, EtOAc, DMSO; Insoluble in H₂O

De Novo Synthetic Methodology

When commercial sourcing is unfeasible, Ethyl 3-chloro-5-formylbenzoate can be synthesized de novo from the more readily available 3-chloro-5-methylbenzoic acid. The workflow relies on protecting the carboxylic acid, followed by a radical-mediated benzylic oxidation.

Experimental Protocol: Benzylic Oxidation Workflow

This protocol is designed as a self-validating system, ensuring that intermediate purity is confirmed before proceeding to the next chemical transformation.

Step 1: Fischer Esterification

  • Procedure: Dissolve 3-chloro-5-methylbenzoic acid (1.0 eq) in anhydrous ethanol (0.5 M). Add a catalytic amount of concentrated H₂SO₄ (0.1 eq). Reflux the mixture for 12 hours.

  • Causality: The carboxylic acid must be masked as an ethyl ester to prevent it from interfering with the subsequent radical bromination and hydrolysis steps.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 4:1) will show the complete consumption of the baseline-retained acid and the appearance of a high-Rf ester spot.

Step 2: Radical Gem-Dibromination

  • Procedure: Dissolve the resulting ester in trifluorotoluene (PhCF₃, a greener alternative to CCl₄). Add N-bromosuccinimide (NBS, 2.1 eq) and azobisisobutyronitrile (AIBN, 0.05 eq). Reflux for 8 hours under an inert N₂ atmosphere.

  • Causality: Thermal decomposition of AIBN initiates a radical chain reaction. The benzylic position is selectively brominated because the intermediate benzylic radical is heavily stabilized by resonance, overcoming the electron-deficient nature of the ring. Using 2.1 equivalents of NBS ensures complete conversion to the gem-dibromide.

Step 3: Hydrolysis to the Aldehyde

  • Procedure: Concentrate the mixture, redissolve in an EtOH/H₂O mixture (3:1), and add AgNO₃ (2.2 eq). Heat to 80°C for 4 hours. Filter through Celite to remove silver salts, then extract with dichloromethane.

  • Causality: Silver ions act as a halophilic Lewis acid, abstracting the bromides to form an insoluble AgBr precipitate. This generates a highly electrophilic benzylic carbocation that is rapidly trapped by water. The resulting gem-diol is thermodynamically unstable and spontaneously dehydrates to yield the target formyl group.

  • Validation Checkpoint: The immediate formation of a pale yellow precipitate (AgBr) visually validates the halogen abstraction.

SynthesisWorkflow A 3-Chloro-5-methylbenzoic acid (Starting Material) B Ethyl 3-chloro-5-methylbenzoate (Esterification) A->B EtOH, H2SO4 Reflux, 12h C Ethyl 3-chloro-5-(dibromomethyl)benzoate (Radical Bromination) B->C NBS, AIBN PhCF3, Reflux, 8h D Ethyl 3-chloro-5-formylbenzoate (Hydrolysis) C->D AgNO3, H2O/EtOH 80°C, 4h

Fig 1: De novo synthetic workflow for Ethyl 3-chloro-5-formylbenzoate via benzylic oxidation.

Downstream Application: Borch Reductive Amination

The most prominent application of Ethyl 3-chloro-5-formylbenzoate in drug discovery is the generation of substituted benzylamines via the Borch reductive amination . This one-pot reaction converts the aldehyde into a secondary or tertiary amine.

Experimental Protocol: Selective Reductive Amination

Step 1: Imine Condensation

  • Procedure: Dissolve Ethyl 3-chloro-5-formylbenzoate (1.0 eq) and a primary amine (e.g., benzylamine, 1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid dropwise until the pH reaches ~5.5. Stir at room temperature for 2 hours.

  • Causality: The mild acidity is the critical thermodynamic driver here. It protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity for nucleophilic attack by the amine. If the pH drops below 4, the amine becomes fully protonated (ammonium) and loses its nucleophilicity, halting the reaction.

Step 2: Hydride Transfer

  • Procedure: Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in small portions. Stir the reaction for an additional 12 hours at room temperature.

  • Causality: Standard reducing agents like NaBH₄ are too aggressive and will directly reduce the starting aldehyde to an alcohol. NaBH₃CN is chosen because the electron-withdrawing cyano group reduces the hydridic character of the boron atom . This makes NaBH₃CN stable in mild acid and highly selective for reducing the positively charged iminium ion over the neutral aldehyde.

Step 3: Quench and Isolation

  • Procedure: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: The basic quench serves a dual purpose: it neutralizes the acetic acid and decomposes any unreacted hydride species, preventing downstream purification hazards.

ReductiveAmination Aldehyde Ethyl 3-chloro-5-formylbenzoate (Electrophile) Hemiaminal Hemiaminal Intermediate (Unstable) Aldehyde->Hemiaminal Nucleophilic Addition Mild Acid (pH 5-6) Amine Primary Amine (R-NH2) (Nucleophile) Amine->Hemiaminal Nucleophilic Addition Mild Acid (pH 5-6) Iminium Iminium Ion (Activated Electrophile) Hemiaminal->Iminium Dehydration (-H2O) Product Secondary Benzylamine Derivative (Target Scaffold) Iminium->Product NaBH3CN Selective Hydride Transfer

Fig 2: Mechanistic pathway of the Borch reductive amination targeting the formyl group.

Analytical Validation & Self-Validating Systems

To ensure the structural integrity of Ethyl 3-chloro-5-formylbenzoate before utilizing it in high-throughput screening libraries, rigorous analytical validation must be performed.

  • ¹H NMR (400 MHz, CDCl₃): The defining diagnostic feature is the aldehyde proton, which appears as a sharp singlet far downfield at ~10.0 ppm . The three aromatic protons will present as distinct narrow multiplets or doublets between 7.8 and 8.2 ppm .

    • Causality of Shifts: The extreme downfield shift of the aromatic protons is a direct result of the magnetic anisotropy and electron-withdrawing nature of both the formyl and ester groups, which strip electron density away from the ring. The ethyl ester is confirmed by a characteristic quartet at ~4.4 ppm (2H) and a triplet at ~1.4 ppm (3H).

  • LC-MS (ESI+): The compound will exhibit a molecular ion peak at m/z 213.0 [M+H]⁺ . Furthermore, the presence of the chlorine atom will be definitively confirmed by an M+2 isotope peak at m/z 215.0 with an approximate 3:1 intensity ratio relative to the parent mass, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

References

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry, 2017. URL:[Link]

  • Wikipedia. "Reductive amination." Wikimedia Foundation, 2024. URL:[Link]

Exploratory

Strategic Utilization of Ethyl 3-chloro-5-formylbenzoate: A Trifunctional Scaffold for Diversity-Oriented Synthesis

Executive Summary: The "Trifunctional Hub" Concept Ethyl 3-chloro-5-formylbenzoate represents a privileged class of "trifunctional hubs" in medicinal chemistry. Unlike simple building blocks, this scaffold offers three d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Trifunctional Hub" Concept

Ethyl 3-chloro-5-formylbenzoate represents a privileged class of "trifunctional hubs" in medicinal chemistry. Unlike simple building blocks, this scaffold offers three distinct vectors for chemical expansion, each with orthogonal reactivity profiles. This guide analyzes the structural analogues and synthetic utility of this molecule, positioning it as a critical node for Fragment-Based Drug Discovery (FBDD) and the synthesis of complex heterocycles (e.g., kinase inhibitors, protein-protein interaction modulators).

The Orthogonal Reactivity Hierarchy

To successfully utilize this scaffold, researchers must exploit the reactivity differences between its three functional groups:

  • Vector A (Aldehyde, C5): High Reactivity. The primary "warhead" for rapid diversification via reductive amination, Wittig olefination, or heterocycle construction (e.g., imidazoles, oxazoles).

  • Vector B (Ester, C1): Moderate Reactivity. Serves as a solubility handle during intermediate steps or a precursor for lipophilic modulation (amides, reverse esters).

  • Vector C (Chloride, C3): Latent Reactivity. A stable "anchor" that tolerates mild conditions but can be activated for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to build biaryl systems.

Structural Analogues & Chemical Space Expansion

The value of Ethyl 3-chloro-5-formylbenzoate lies in its ability to access a broad chemical space. We categorize its analogues into three tiers based on their utility in drug design.

Tier 1: Functional Analogues (Reactivity Modulation)

These analogues maintain the core scaffold but alter the halogen or ester to tune reactivity for specific synthetic routes.

Analogue ClassStructure ModificationSynthetic Utility
The "Rapid Coupler" 3-Bromo/Iodo-5-formylbenzoateReplaces -Cl with -Br/-I. Benefit: Faster oxidative addition in Pd-catalyzed couplings. Drawback: Lower stability; potential for halogen-lithium exchange side reactions.
The "Metabolic Blocker" 3-Fluoro-5-formylbenzoateReplaces -Cl with -F. Benefit: Blocks metabolic oxidation; alters pKa of the acid. Drawback: Inert to standard Pd-coupling; requires SNAr conditions.
The "Solubility Variant" tert-Butyl 3-chloro-5-formylbenzoateReplaces Ethyl with t-Butyl. Benefit: Orthogonal deprotection (acid labile) vs. saponification. Prevents transesterification side reactions.
Tier 2: Positional Isomers (Scaffold Hopping)

Altering the substitution pattern changes the 3D vector of the side chains, crucial for SAR (Structure-Activity Relationship) studies.

  • Ethyl 2-chloro-5-formylbenzoate: Introduces steric strain near the ester, twisting the carboxylate out of plane. Useful for disrupting planar stacking in crystal structures.

  • Ethyl 4-chloro-3-formylbenzoate: Places the lipophilic chloride adjacent to the aldehyde, potentially influencing the binding pocket fit via steric clashes.

Tier 3: Heterocyclic Bioisosteres

Replacing the central benzene ring with pyridine or pyrimidine to improve solubility and reduce lipophilicity (LogP).

  • Ethyl 5-chloro-6-formylnicotinate: A pyridine analogue. The ring nitrogen increases water solubility and offers a hydrogen bond acceptor site.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

G Core Ethyl 3-chloro- 5-formylbenzoate VecA Vector A: Aldehyde (High Reactivity) Core->VecA VecB Vector B: Ester (Mod. Reactivity) Core->VecB VecC Vector C: Chloride (Latent Reactivity) Core->VecC Amine Benzylamines (Reductive Amination) VecA->Amine NaBH(OAc)3, R-NH2 Hetero Imidazoles/Oxazoles (Cyclization) VecA->Hetero TosMIC or Glyoxal Acid Benzoic Acids (Hydrolysis) VecB->Acid LiOH, THF/H2O Amide Benzamides (Aminolysis) VecB->Amide AlMe3, R-NH2 Biaryl Biaryls (Suzuki Coupling) VecC->Biaryl Pd(dppf)Cl2, Ar-B(OH)2 Aniline Anilines (Buchwald-Hartwig) VecC->Aniline Pd2(dba)3, XPhos

Caption: Divergent synthetic pathways from the trifunctional ethyl 3-chloro-5-formylbenzoate scaffold.

Validated Experimental Protocols

Protocol A: Chemoselective Reductive Amination

Objective: Functionalize the aldehyde (Vector A) while leaving the ester and chloride intact. Challenge: Avoid reducing the ester or hydrolyzing the chloride.

Reagents:

  • Ethyl 3-chloro-5-formylbenzoate (1.0 equiv)

  • Amine partner (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic acid (cat.)[1]

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

  • Imine Formation: In a flame-dried flask under N2, dissolve the benzoate (1.0 mmol) and amine (1.1 mmol) in anhydrous DCM (10 mL). Add catalytic acetic acid (1-2 drops) if the amine is basic. Stir at room temperature for 1-2 hours.

    • Checkpoint: Monitor by TLC.[2][3] Disappearance of the aldehyde spot indicates imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes. Allow to warm to room temperature and stir for 4-12 hours.

    • Note: STAB is preferred over NaCNBH3 for lower toxicity and better chemoselectivity (won't reduce the ester).

  • Quench & Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Suzuki-Miyaura Cross-Coupling on the Chloride

Objective: Activate the latent chloride (Vector C) to form a biaryl bond. Challenge: Aryl chlorides are sluggish electrophiles. Standard Pd(PPh3)4 often fails; electron-rich bulky ligands are required.

Reagents:

  • Ethyl 3-chloro-5-formylbenzoate derivative (1.0 equiv)

  • Aryl boronic acid (1.5 equiv)

  • Pd(dppf)Cl2[4]·DCM or Pd2(dba)3/XPhos (0.05 equiv)

  • K3PO4 (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Workflow:

  • Degassing: Combine solvent (Dioxane/Water) in a reaction vial and sparge with Argon for 15 minutes. Critical Step: Oxygen poisons the Pd catalyst, leading to homocoupling or dehalogenation.

  • Assembly: Add the benzoate, boronic acid, base, and catalyst to the vial under an inert atmosphere.

  • Reaction: Seal the vial and heat to 90-100°C for 12-18 hours.

    • Note: If the aldehyde is still present (not yet derivatized), keep temperatures below 100°C to avoid decarbonylation, although electron-deficient rings are generally stable.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine.[5]

  • Purification: Silica gel chromatography.

Synthesis of the Core Scaffold

If the specific ethyl ester is unavailable, it is best synthesized from the commercially available acid.

Route: 3-chloro-5-formylbenzoic acid


Ethyl 3-chloro-5-formylbenzoate 
  • Reflux: Dissolve 3-chloro-5-formylbenzoic acid (CAS 153203-59-9) in Ethanol.

  • Catalysis: Add catalytic H2SO4 (or Thionyl Chloride for faster activation).

  • Conditions: Reflux for 4 hours.

  • Workup: Evaporate EtOH, neutralize with NaHCO3, extract with EtOAc.

    • Yield Expectation: >90%.[6]

    • Advantage:[7][8] This route avoids the use of harsh reducing agents on diesters, preserving the aldehyde.

References

  • BenchChem. (2025).[9] The Emerging Potential of 4-Chloro-2-(4-formylphenyl)benzoic Acid in Medicinal Chemistry. BenchChem Technical Guides. Link

  • PubChem. (n.d.). 3-chloro-5-formylbenzoic acid (Compound Summary). National Center for Biotechnology Information. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Organic Chemistry Portal. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles. Synthesis, 48, 3996-4008.[10] Link

  • Sigma-Aldrich. (n.d.). 3-Chloro-5-formylbenzoic acid Product Specification. Merck KGaA. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Divergent Synthesis of Pharmacophores from Ethyl 3-chloro-5-formylbenzoate

Introduction: The Trifunctional Scaffold Ethyl 3-chloro-5-formylbenzoate (CAS: 1018783-50-2 analog/derivative class) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its trifunctional n...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Trifunctional Scaffold

Ethyl 3-chloro-5-formylbenzoate (CAS: 1018783-50-2 analog/derivative class) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its trifunctional nature , offering three distinct vectors for orthogonal functionalization. This meta-substituted benzene allows researchers to construct complex, high-Fsp3 architectures essential for Fragment-Based Drug Discovery (FBDD).

The Three Vectors of Reactivity
  • The Aldehyde Vector (C-5): The most reactive site. Ideal for rapid diversification via reductive amination or olefination to install "warheads" or solubilizing tails.

  • The Halogen Vector (C-3): An aryl chloride.[1][2] While historically sluggish, modern Buchwald-type ligands render this site active for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing biaryl core construction.

  • The Ester Vector (C-1): A masked carboxylic acid. Serves as the termination point, allowing for late-stage hydrolysis to a free acid (for solubility) or conversion to an amide (for peptidomimetic interactions).

Strategic Workflow & Logic

The order of operations is critical to avoid chemoselectivity issues. The recommended workflow prioritizes the highly reactive aldehyde, followed by the transition-metal-catalyzed coupling of the chloride, and concludes with ester manipulation.

Diagram 1: Divergent Synthesis Pathway

(Visualization of the orthogonal reactivity vectors)

DivergentSynthesis SM Ethyl 3-chloro-5-formylbenzoate (Starting Material) Step1 Vector 1: Aldehyde (Reductive Amination) SM->Step1 R-NH2, NaBH(OAc)3 Intermediate1 Benzylamine Derivative (Stable Intermediate) Step1->Intermediate1 Step2 Vector 2: Chloride (Suzuki Coupling) Intermediate1->Step2 Ar-B(OH)2, Pd-Cat Intermediate2 Biaryl Scaffold Step2->Intermediate2 Step3 Vector 3: Ester (Hydrolysis/Amidation) Intermediate2->Step3 LiOH or AlMe3/Amine Final Final Drug Candidate (Trisubstituted Benzene) Step3->Final

Caption: Orthogonal functionalization strategy. The aldehyde is derivatized first to prevent oxidation/reduction side reactions during subsequent steps.

Protocol 1: The Aldehyde Vector (Reductive Amination)

Objective: Install an amine functionality. Scientific Rationale: The aldehyde at C-5 is electron-deficient due to the withdrawing nature of the ester (C-1) and chloride (C-3). This makes it highly electrophilic, facilitating rapid imine formation. We utilize Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that reduces the imine selectively without touching the ester or the aryl chloride.

Materials
  • Ethyl 3-chloro-5-formylbenzoate (1.0 equiv)

  • Amine partner (1.1 equiv)[3]

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Methodology
  • Imine Formation: In a dry vial, dissolve Ethyl 3-chloro-5-formylbenzoate (100 mg, 0.47 mmol) in DCE (2.5 mL).

  • Activation: Add the amine (0.52 mmol) followed by Acetic Acid (27 µL, 0.47 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

    • Expert Insight: The acid catalyst is crucial here. It protonates the carbinolamine intermediate, driving the equilibrium toward the iminium ion.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for volatile amines) and add STAB (150 mg, 0.70 mmol) in one portion.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by LCMS (Look for M+1 of the amine product; the aldehyde peak should vanish).

  • Quench: Quench with saturated aqueous NaHCO₃ (5 mL).

  • Workup: Extract with DCM (3 x 5 mL). Dry organics over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (typically DCM/MeOH gradients).

Protocol 2: The Halogen Vector (Suzuki-Miyaura Coupling)

Objective: Construct a biaryl core via the C-3 Chloride. Scientific Rationale: Aryl chlorides are notoriously difficult coupling partners compared to bromides due to the strong C-Cl bond (approx. 96 kcal/mol). However, the electron-withdrawing ester and aldehyde (or benzylamine from Step 1) activate the ring, facilitating oxidative addition. We employ Buchwald Precatalysts (e.g., XPhos Pd G3) which are specifically engineered to activate aryl chlorides.

Materials
  • Chlorobenzoate Intermediate (from Protocol 1) (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%) or Pd₂(dba)₃ + XPhos

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology
  • Degassing: In a microwave vial, combine the Chlorobenzoate intermediate (0.2 mmol), Aryl Boronic Acid (0.3 mmol), and K₃PO₄ (127 mg, 0.6 mmol).

  • Solvent Addition: Add Dioxane (2 mL) and Water (0.5 mL). Sparge with Argon for 5 minutes.

    • Critical Control: Oxygen is the enemy of Pd(0). Thorough degassing is non-negotiable.

  • Catalyst Addition: Add XPhos Pd G3 (4 mg, 2.5 mol%) under a stream of Argon. Cap immediately.

  • Heating: Heat to 80°C (oil bath) or 100°C (Microwave) for 1–2 hours.

    • Self-Validation: The reaction mixture should turn from dark red/brown to black upon completion. If Pd black precipitates early (grey flakes), the catalyst has died; check oxygen levels.

  • Workup: Filter through a Celite pad to remove Pd residues. Dilute with EtOAc, wash with brine.

  • Purification: Silica gel chromatography.

Diagram 2: Catalytic Cycle Logic (Simplified)

(Why electron-deficient chlorides work)

SuzukiLogic Substrate Electron-Deficient Aryl Chloride OxAdd Oxidative Addition (Facilitated by EWGs) Substrate->OxAdd Pd(0) + Ligand TransMetal Transmetallation (Boronic Acid + Base) OxAdd->TransMetal Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Substrate Cycle Repeats

Caption: The electron-withdrawing groups (Ester/Amine) on the scaffold lower the energy barrier for the difficult Oxidative Addition step.

Protocol 3: The Ester Vector (Late-Stage Hydrolysis)

Objective: Reveal the carboxylic acid for solubility or further coupling. Scientific Rationale: Lithium Hydroxide (LiOH) is preferred over NaOH because the lithium cation coordinates with the carbonyl oxygen, enhancing electrophilicity and allowing milder hydrolysis conditions that preserve the newly formed biaryl or amine motifs.

Step-by-Step Methodology
  • Dissolution: Dissolve the ester intermediate (0.1 mmol) in THF/MeOH/H₂O (3:1:1 ratio, 2 mL).

  • Reagent: Add LiOH·H₂O (4.0 equiv).

  • Reaction: Stir at RT for 4 hours. If conversion is slow (checked by LCMS), heat to 40°C.

  • Workup (Critical): Acidify carefully with 1N HCl to pH 3–4.

    • Note: If the molecule contains a basic amine (from Protocol 1), it may exist as a zwitterion. Do not over-acidify, or the amine salt may become too water-soluble and refuse to extract into organic solvent.

  • Isolation: Extract with EtOAc or n-Butanol (if very polar).

Data Summary & Troubleshooting

ParameterRecommended ConditionWhy?
Solvent (Reductive Amination) DCE or THFDCE promotes imine stability; THF is better if solubility is poor.
Hydride Source NaBH(OAc)₃Selectively reduces imine over aldehyde; prevents alcohol byproduct.
Pd Ligand (Suzuki) XPhos or SPhosBulky, electron-rich phosphines are required to break the Ar-Cl bond.
Base (Suzuki) K₃PO₄Anhydrous phosphate is gentler than carbonates, protecting the ester.
Temperature (Hydrolysis) RT to 40°CHigh heat (>60°C) may cause decarboxylation in electron-poor rings.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Describes the foundational protocol for selective reductive amination.

  • Molander, G. A., & Sandrock, D. L. (2009).[4] "Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides." Current Organic Synthesis. Provides context on coupling difficult aryl chlorides.

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society. Establishes the use of XPhos/SPhos for chlorinated substrates.

  • BenchChem Application Note. "Derivatization of the Carboxylic Acid Group of 3-Chloro-5-nitrobenzoic acid." Validates the reactivity of the 3,5-substituted benzoate scaffold.

Sources

Application

Application Note: Ethyl 3-chloro-5-formylbenzoate as a Trifunctional Scaffold in Medicinal Chemistry

[1] Executive Summary Ethyl 3-chloro-5-formylbenzoate (ECFB) represents a premier "trifunctional scaffold" for medicinal chemists. Unlike simple disubstituted benzenes, ECFB offers three orthogonal reactive handles—an al...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Ethyl 3-chloro-5-formylbenzoate (ECFB) represents a premier "trifunctional scaffold" for medicinal chemists. Unlike simple disubstituted benzenes, ECFB offers three orthogonal reactive handles—an aldehyde, an aryl chloride, and an ethyl ester—positioned in a 1,3,5-meta arrangement. This geometry is critical in drug design, allowing for the projection of pharmacophores into three distinct vectors spaced 120° apart, maximizing the exploration of chemical space within a protein binding pocket.

This guide details the sequential functionalization of ECFB, focusing on its utility in synthesizing kinase inhibitors, PROTAC linkers, and DNA-encoded libraries (DELs).

Chemical Profile & Reactivity Logic

The Orthogonality Principle

The power of ECFB lies in the distinct activation energy required for each functional group. This allows for "chemoselective sequential functionalization" without the need for protecting groups in many cases.

Functional GroupReactivity TypeActivation ConditionOrder of Operation
Aldehyde (-CHO) Electrophile (Hard)Reductive Amination, Wittig, condensation1st (Most Reactive)
Aryl Chloride (-Cl) Electrophile (Soft)Pd-catalyzed Cross-Coupling (Suzuki, Buchwald)2nd (Requires Catalyst)
Ethyl Ester (-COOEt) Electrophile (Hard)Hydrolysis, Amidation, Grignard addition3rd (Most Stable)
Reactivity Map (Graphviz)

The following diagram illustrates the divergent pathways accessible from the parent scaffold.

ECFB_Reactivity ECFB Ethyl 3-chloro-5-formylbenzoate (Core Scaffold) Amine Benzylamine Deriv. (Reductive Amination) ECFB->Amine NaBH(OAc)3 R-NH2 Linker PROTAC Linker (Wittig Olefination) ECFB->Linker Ph3P=CH-R Biaryl Biaryl Scaffold (Suzuki Coupling) ECFB->Biaryl Ar-B(OH)2 Pd(dppf)Cl2 Aniline Aminobenzoate (Buchwald-Hartwig) ECFB->Aniline R2-NH Pd-Catalyst Acid Carboxylic Acid (Hydrolysis) ECFB->Acid LiOH THF/H2O Amide Amide Warhead (Direct Amidation) Acid->Amide HATU/DIEA R3-NH2

Caption: Divergent synthesis pathways from the ECFB core. Blue arrows denote aldehyde chemistry; Red arrows denote cross-coupling; Green arrows denote ester transformations.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Aldehyde Functionalization)

Objective: To attach a solubilizing group or linker at the 5-position while leaving the ester and chloride intact. Mechanism: Formation of an imine followed by selective reduction. Sodium triacetoxyborohydride (STAB) is preferred over NaCNBH3 for safety and better selectivity in the presence of esters.

Reagents:

  • Ethyl 3-chloro-5-formylbenzoate (1.0 eq)[1]

  • Amine partner (e.g., Morpholine or Boc-diamine linker) (1.1 eq)[1]

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Acetic Acid (AcOH) (1.0 eq)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Step-by-Step Procedure:

  • Imine Formation: Dissolve ECFB (1.0 g, 4.4 mmol) in DCE (15 mL). Add the amine (4.8 mmol) and AcOH (0.25 mL). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LCMS. The aldehyde peak should disappear, replaced by the imine mass (M+Amine-H2O).

  • Reduction: Cool the mixture to 0°C. Add STAB (1.4 g, 6.6 mmol) portion-wise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Quench: Quench with saturated aqueous NaHCO3 (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Note: Do not use strong reducing agents like LiAlH4, as they will reduce the ester and potentially dechlorinate the ring.

Protocol B: Suzuki-Miyaura Coupling (Chloride Functionalization)

Objective: To install a biaryl core.[1] The 3-chloro position is activated by the electron-withdrawing ester and (if remaining) aldehyde groups, facilitating oxidative addition.[1] Challenge: Aryl chlorides are sluggish compared to bromides. Electron-rich, bulky ligands (e.g., XPhos, SPhos) are required.

Reagents:

  • 3-Chloro-benzoate intermediate (from Protocol A) (1.0 eq)[1][2]

  • Aryl Boronic Acid (1.2 eq)[1]

  • Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%) OR Pd(dppf)Cl2 (for simple cases)[1]

  • Base: K3PO4 (2.0 eq) or Cs2CO3[1]

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step Procedure:

  • Degassing: Charge a reaction vial with the chloro-substrate, boronic acid, base, and catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

    • Why: Oxygen poisons Pd(0) species, leading to homocoupling of the boronic acid.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Heating: Heat to 80–100°C for 2–6 hours.

    • Checkpoint: If conversion is low after 2 hours, add a second portion of catalyst (2 mol%).

  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water/brine.

  • Purification: Silica gel chromatography.

Protocol C: Ester Hydrolysis & Amidation

Objective: To generate the final "warhead" or amide linkage. This is typically the last step to avoid side reactions during the coupling phases.

Step-by-Step Procedure:

  • Hydrolysis: Dissolve the ethyl ester in THF/MeOH/Water (3:1:1). Add LiOH·H2O (3.0 eq). Stir at RT for 2 hours.

  • Isolation: Acidify to pH 3 with 1N HCl. The benzoic acid derivative usually precipitates. Filter and dry.

  • Amidation: Suspend the acid in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins, then add the amine partner. Stir 1 hour at RT.

Strategic Application: PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), ECFB serves as an ideal "Hub" molecule. The aldehyde connects to the E3 ligase ligand (via a linker), while the chloride/ester connects to the Target Protein ligand.

Workflow Diagram (Graphviz)

PROTAC_Workflow Start Start: Ethyl 3-chloro-5-formylbenzoate Step1 Step 1: Reductive Amination (Attach PEG Linker) Start->Step1 H2N-PEG-Boc NaBH(OAc)3 Step2 Step 2: Suzuki Coupling (Attach Target Ligand Core) Step1->Step2 Ar-B(OH)2 Pd-XPhos Step3 Step 3: Ester Hydrolysis & Amidation (Attach E3 Ligase Ligand) Step2->Step3 1. LiOH 2. VHL-Amine/HATU Final Final PROTAC Candidate Step3->Final

Caption: Sequential assembly of a PROTAC molecule using the trifunctional nature of ECFB.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Reductive Amination Imine hydrolysis or poor solubility.[1]Use molecular sieves (4Å) during imine formation. Switch solvent to MeOH/THF mixture.
No Reaction in Suzuki Coupling Oxidative addition failure (Aryl Cl is inert).Switch to "Pre-catalysts" like XPhos Pd G2 or Buchwald G3 . Increase temp to 110°C (microwave).
Dechlorination Pd-catalyzed hydrodehalogenation.[1]Avoid formate donors. Use anhydrous solvents. Reduce reaction time.
Ester Hydrolysis Stalls Steric bulk of ortho-substituents (if any added).Heat to 60°C. Use LiOH (smaller cation) instead of KOH.

References

  • National Institute of Standards and Technology (NIST). Ethyl 3-chloro-5-formyl-4,6-dihydroxy-2-methylbenzoate (Related Structure Data).[1] NIST WebBook. Link[1]

  • Molander, G. A., & Shin, I. (2011).[3] Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956-3959. (Demonstrates coupling on similar chloro-aldehydes). Link[1]

  • Organic Syntheses. (2020).[4] Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Org.[3][4][5][6][7][8] Synth. 2020, 97, 245-261.[4] Link[1]

  • B.L.D. Pharm. 3-Chloro-5-formylbenzoic Acid (Precursor Data).[1]Link[1]

  • Nguyen, T. V., et al. (2020).[9] Direct Brønsted Acid Catalyzed Reductive Amination.[5] ChemRxiv. (Protocols for aldehyde selectivity). Link

Sources

Method

Application Note: Experimental Protocols for Ethyl 3-chloro-5-formylbenzoate

Abstract & Strategic Utility Ethyl 3-chloro-5-formylbenzoate is a high-value trifunctional scaffold employed in the synthesis of pharmaceutical intermediates.[1] Its utility stems from its orthogonal reactivity profile:...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Utility

Ethyl 3-chloro-5-formylbenzoate is a high-value trifunctional scaffold employed in the synthesis of pharmaceutical intermediates.[1] Its utility stems from its orthogonal reactivity profile: an electrophilic aldehyde (C5) for reductive amination or olefination, an aryl chloride (C3) for transition-metal catalyzed cross-coupling, and an ethyl ester (C1) serving as a masked carboxylic acid or a handle for heterocycle formation.[1]

This guide provides optimized protocols for "decorating" this scaffold, specifically focusing on Reductive Amination (for library generation) and Suzuki-Miyaura Coupling (for core extension), while mitigating the risks of side reactions such as ester hydrolysis or aldehyde oxidation.[1]

Physicochemical Profile & Handling

Table 1: Compound Specifications

PropertySpecification
Chemical Name Ethyl 3-chloro-5-formylbenzoate
Molecular Formula C₁₀H₉ClO₃
Molecular Weight 212.63 g/mol
Physical State White to off-white solid (typically)
Solubility Soluble in DCM, THF, EtOAc, DMSO; Sparingly soluble in hexanes.[1][2]
Stability Air Sensitive: The aldehyde moiety is prone to autoxidation to the carboxylic acid (3-chloro-5-(ethoxycarbonyl)benzoic acid).[1]
Storage Store at 2–8°C under Argon/Nitrogen. Desiccate.
Critical Handling Precaution: The "Benzoic Acid" Impurity

Before any critical reaction, analyze the starting material via 1H NMR or TLC . A significant peak shift or a baseline spot often indicates oxidation of the formyl group to a carboxylic acid.

  • Purification: If >5% acid is present, dissolve in EtOAc and wash with saturated NaHCO₃ to remove the acidic impurity, then dry (MgSO₄) and concentrate.

Reaction Landscape & Logic

The following diagram illustrates the divergent synthetic pathways available for this scaffold. The order of operations is critical: Aldehyde functionalization is generally performed before ester hydrolysis to prevent chemoselectivity issues.[1]

ReactionLandscape Start Ethyl 3-chloro-5-formylbenzoate RedAm Reductive Amination (Target: Aldehyde) Start->RedAm R-NH2, STAB AcOH, DCE Suzuki Suzuki Coupling (Target: Chloride) Start->Suzuki Ar-B(OH)2, Pd-Cat Base Hydrolysis Saponification (Target: Ester) Start->Hydrolysis LiOH, THF/H2O AmineProd Benzylamine Derivative RedAm->AmineProd BiarylProd Biaryl Scaffold Suzuki->BiarylProd AcidProd Isophthalic Acid Deriv. Hydrolysis->AcidProd

Figure 1: Divergent synthetic workflows for Ethyl 3-chloro-5-formylbenzoate.[1] Blue path represents the most common first-stage diversification.[1]

Protocol A: Selective Reductive Amination

Objective: To functionalize the C5-aldehyde with a primary or secondary amine without reducing the C1-ester or affecting the C3-chloride.[1]

Mechanistic Insight

Standard reducing agents like Sodium Borohydride (NaBH₄) are risky here because they can reduce the aldehyde to an alcohol (over-reduction) or, under vigorous conditions, attack the ester. We utilize Sodium Triacetoxyborohydride (STAB) , which is less basic and milder. It reacts rapidly with the iminium ion (formed in situ) but negligibly with the aldehyde itself, ensuring "Direct Reductive Amination."

Materials
  • Substrate: Ethyl 3-chloro-5-formylbenzoate (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv (Free base preferred; if HCl salt is used, add 1.0 equiv TEA)

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)[1]

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]

Step-by-Step Procedure
  • Imine Formation:

    • In a flame-dried vial, dissolve Ethyl 3-chloro-5-formylbenzoate (100 mg, 0.47 mmol) in DCE (4 mL).

    • Add the amine (0.52 mmol, 1.1 equiv).

    • Add Acetic Acid (28 µL, 0.47 mmol). Note: Acid catalysis is crucial for electron-deficient aldehydes to facilitate dehydration to the imine.[1]

    • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to suppress side reactions).

    • Add STAB (150 mg, 0.70 mmol) in one portion.

    • Allow the reaction to warm to RT and stir for 4–16 hours.

  • Validation (In-Process Control):

    • Check LCMS.[1] Look for the mass of Product (M+H).

    • Troubleshooting: If the alcohol byproduct (reduction of aldehyde) is observed, the imine formation was incomplete before STAB addition. Increase step 1 time or add molecular sieves.

  • Work-up:

    • Quench with saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 mins until gas evolution ceases.

    • Extract with DCM (3 x 10 mL).[1]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: To couple an aryl boronic acid to the C3-chloride position.[1]

Mechanistic Insight

Aryl chlorides are notoriously sluggish electrophiles compared to bromides or iodides.[1] However, the presence of two electron-withdrawing groups (Ester and Aldehyde) on the benzene ring activates the C-Cl bond towards oxidative addition.[1] Standard Pd(PPh₃)₄ is often insufficient.[1] We employ Buchwald Precatalysts (e.g., XPhos Pd G3) or Pd(dppf)Cl₂ which are robust for activated aryl chlorides.[1]

Constraint: We must use a mild base (K₃PO₄ or K₂CO₃) rather than strong hydroxides (NaOH) to prevent hydrolysis of the ethyl ester.[1]

Materials
  • Substrate: Ethyl 3-chloro-5-formylbenzoate (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.2 equiv)[1]

  • Catalyst: XPhos Pd G3 (2–5 mol%) OR Pd(dppf)Cl₂[1]·DCM (5 mol%)[1]

  • Base: K₃PO₄ (2.0 equiv) (Anhydrous)[1]

  • Solvent: 1,4-Dioxane/Water (9:1 ratio) (Degassed)

Step-by-Step Procedure
  • Preparation:

    • Charge a microwave vial or pressure tube with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), Base (2.0 equiv), and Catalyst.

    • Critical: Cap the vial and purge with Nitrogen/Argon for 5 minutes.[1] Oxygen is the enemy of this catalytic cycle.

  • Solvation:

    • Add degassed Dioxane/Water (9:1) via syringe through the septum. Concentration should be roughly 0.1 M.[1]

  • Reaction:

    • Heat to 80–100°C for 2–12 hours.

    • Note: If using XPhos Pd G3, conversion may occur at lower temperatures (60°C) due to the activated nature of the chloride.

  • Work-up:

    • Filter through a pad of Celite to remove Palladium black.[1] Rinse with EtOAc.[1]

    • Wash filtrate with water and brine.[1]

    • Purify via Flash Chromatography (Hexanes/EtOAc).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Protocol A: Alcohol Byproduct Direct reduction of aldehyde before imine forms.[1]Pre-stir amine + aldehyde + AcOH for 2 hours with 4Å Molecular Sieves before adding STAB.
Protocol A: No Reaction Amine is an HCl salt; pH too low.[1]Add 1.0 equiv Triethylamine (TEA) to free-base the amine salt.[1]
Protocol B: Ester Hydrolysis Base is too strong or water content too high.[1]Switch base from Carbonate to Phosphate (K₃PO₄).[1] Reduce water ratio or use anhydrous conditions with CsF.
Protocol B: Homocoupling Oxygen in the system.[1]Degas solvents vigorously (sparge with Ar for 15 mins).[1]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1]

  • Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[1][3] Angewandte Chemie International Edition, vol. 41, no.[1][3] 22, 2002, pp. 4176-4211.[1][3]

  • Bruno, N. C., et al. "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts."[1] Chemical Science, 2013.[1][4] (General reference for G3 catalyst activation on aryl chlorides).

  • Sigma-Aldrich (Merck). "Reductive Amination Application Note."[1] (General methodology for aldehyde functionalization).

Sources

Application

Application Note: Chemoselective Nucleophilic Additions to Ethyl 3-chloro-5-formylbenzoate

Executive Summary In modern drug development and complex organic synthesis, the strategic use of multi-functional building blocks is critical for step-economy. Ethyl 3-chloro-5-formylbenzoate (CAS: 1823945-12-5)[1] is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and complex organic synthesis, the strategic use of multi-functional building blocks is critical for step-economy. Ethyl 3-chloro-5-formylbenzoate (CAS: 1823945-12-5)[1] is a highly versatile, tri-orthogonal scaffold. It contains three distinct functional groups—a formyl group (aldehyde), an ethyl ester, and an aryl chloride—each possessing a unique electronic profile.

This application note provides authoritative, self-validating protocols for controlling nucleophilic additions to this substrate. By exploiting the inherent electrophilicity gradient of these functional groups, researchers can achieve precise chemoselectivity, reducing the need for cumbersome protection-deprotection sequences.

The Reactivity Hierarchy & Mechanistic Causality

To master the functionalization of Ethyl 3-chloro-5-formylbenzoate, one must understand the causality behind its reactivity gradient:

  • Formyl Group (-CHO): The aldehyde carbon is the most electrophilic site on the molecule. It possesses the lowest-energy Lowest Unoccupied Molecular Orbital (LUMO) and lacks the resonance stabilization found in esters. It rapidly accepts both hard nucleophiles (e.g., Grignard reagents) and soft nucleophiles (e.g., amines).

  • Ethyl Ester (-COOEt): The ester carbonyl is moderately electrophilic. Its reactivity is partially suppressed by the resonance donation of the adjacent alkoxy oxygen's lone pairs[2]. It requires either elevated temperatures, extended reaction times, or a vast excess of strong nucleophiles to react.

  • Aryl Chloride (-Cl): The carbon-chlorine bond is electrophilically inert to standard nucleophiles under non-catalyzed conditions. Without a transition metal catalyst (like Palladium or Nickel) to facilitate oxidative addition, or strongly electron-withdrawing groups in the ortho/para positions to enable an

    
     pathway, the chloride remains untouched.
    

Reactivity A Ethyl 3-chloro-5-formylbenzoate B Formyl Group (Highly Electrophilic) A->B Fast (1.0 eq Nu-) C Ethyl Ester (Moderately Electrophilic) A->C Slow (>2.0 eq Nu-) D Aryl Chloride (Inert to Nucleophiles) A->D No Reaction

Fig 1. Reactivity hierarchy of Ethyl 3-chloro-5-formylbenzoate with nucleophiles.

Experimental Protocols

Protocol A: Chemoselective Reductive Amination (Aldehyde Targeting)

Objective: Convert the formyl group to a substituted amine while strictly preserving the ethyl ester and aryl chloride. Causality: Sodium triacetoxyborohydride (


) is selected over sodium cyanoborohydride (

) or sodium borohydride (

).

is a mild reducing agent that selectively reduces iminium ions over aldehydes and esters, preventing the premature reduction of the starting material to an alcohol[3]. Furthermore, it avoids the generation of highly toxic cyanide byproducts[3].

Self-Validating Workflow:

  • Preparation: Dissolve Ethyl 3-chloro-5-formylbenzoate (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M solution.

  • Imine Formation: Add the primary or secondary amine (1.05 mmol) followed by glacial acetic acid (1.0 mmol). Stir at room temperature (20 °C) for 30–60 minutes.

  • Validation Check: Do not proceed blindly. Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Proceed only when the aldehyde peak is >95% converted to the intermediate imine/hemiaminal.

  • Reduction: Add

    
     (1.5 mmol) portion-wise over 10 minutes to control mild exotherms. Stir for 2–4 hours at room temperature.
    
  • Workup: Quench the reaction with saturated aqueous

    
     (10 mL). Extract with dichloromethane (
    
    
    
    mL). Dry the combined organic layers over anhydrous
    
    
    , filter, and concentrate in vacuo.

Workflow Step1 1. Dissolve Substrate in DCE (0.2 M) Step2 2. Add Amine (1.05 eq) & AcOH (1.0 eq) Step1->Step2 Step3 3. LC-MS Check Confirm Imine Formation Step2->Step3 Step4 4. Add NaBH(OAc)3 (1.5 eq) Portionwise at RT Step3->Step4 Step5 5. Aqueous Workup (NaHCO3 quench) Step4->Step5

Fig 2. Self-validating workflow for chemoselective reductive amination.

Protocol B: Chemoselective 1,2-Addition (Aldehyde Targeting)

Objective: Form a secondary alcohol via Grignard addition exclusively at the formyl group. Causality: By strictly controlling the stoichiometry (1.05 equivalents) and maintaining cryogenic temperatures (-78 °C), the Grignard reagent is kinetically forced to attack the most electrophilic site (the aldehyde)[2]. The ester remains untouched because its activation energy for nucleophilic attack is significantly higher.

Self-Validating Workflow:

  • Preparation: Dissolve the substrate (1.0 mmol) in anhydrous THF (5 mL) under an inert Argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition: Add the Grignard reagent (1.05 mmol, typically a 1.0 M solution in THF) dropwise via syringe pump over 15 minutes.

  • Validation Check: Stir for 30 minutes at -78 °C. Withdraw a 50 µL aliquot, quench in saturated

    
    , and spot on a TLC plate (UV active). The complete disappearance of the starting material validates the end of the reaction.
    
  • Workup: Quench the bulk reaction at -78 °C with saturated aqueous

    
     (5 mL) before allowing the mixture to warm to room temperature. Extract with Ethyl Acetate.
    
Protocol C: Global Nucleophilic Addition (Aldehyde + Ester Targeting)

Objective: Form a secondary alcohol at the formyl position and a tertiary alcohol at the ester position. Causality: Esters require two full equivalents of Grignard reagent to fully convert to a tertiary alcohol. The first addition expels the ethoxy group to form an intermediate ketone. Because ketones are more electrophilic than esters, the intermediate immediately consumes a second equivalent of the Grignard reagent[2]. Accounting for the aldehyde (1 eq) and the ester (2 eq), a minimum of 3 equivalents is required, though 3.5 is used practically to ensure completion.

Self-Validating Workflow:

  • Preparation: Dissolve the substrate (1.0 mmol) in anhydrous THF (5 mL) under Argon. Cool to 0 °C.

  • Addition: Add the Grignard reagent (3.5 mmol) dropwise.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 2 hours.

  • Validation Check: LC-MS analysis should show a mass corresponding to the addition of three alkyl/aryl groups (one at the aldehyde, two at the ester) minus the ethoxy leaving group.

  • Workup: Carefully quench with 1M HCl (to dissolve magnesium salts) and extract with Ethyl Acetate.

Quantitative Data Summary

The table below summarizes the critical parameters and expected outcomes for the three distinct nucleophilic workflows discussed above.

ProtocolTarget Functional GroupNucleophileEquivalentsTemperatureExpected Selectivity
A. Reductive Amination Formyl (-CHO)Primary/Secondary Amine1.05 eq Amine / 1.5 eq Hydride20 °C (RT)>95% (Aldehyde only)
B. 1,2-Addition Formyl (-CHO)Grignard Reagent (RMgX)1.05 eq-78 °C>90% (Aldehyde only)
C. Global Addition Formyl + EsterGrignard Reagent (RMgX)3.50 eq0 °C to 20 °C>85% (Aldehyde + Ester)

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

  • Master Organic Chemistry. (2015). "Reactions of Grignard Reagents". Available at:[Link]

Sources

Method

Application Note & Protocols: High-Purity Isolation of Ethyl 3-chloro-5-formylbenzoate

Abstract Ethyl 3-chloro-5-formylbenzoate is a key substituted aromatic compound, frequently utilized as a versatile building block in the multi-step synthesis of complex molecules within the pharmaceutical and agrochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl 3-chloro-5-formylbenzoate is a key substituted aromatic compound, frequently utilized as a versatile building block in the multi-step synthesis of complex molecules within the pharmaceutical and agrochemical industries. The purity of this intermediate is paramount, as it directly influences the yield, impurity profile, and overall efficacy of subsequent synthetic transformations and the final active ingredient. This document provides a comprehensive guide to the principal methods for purifying the crude product of "Ethyl 3-chloro-5-formylbenzoate" synthesis. It details field-proven protocols for recrystallization and flash column chromatography, explains the scientific rationale behind procedural choices, and offers a framework for troubleshooting common purification challenges.

Introduction: The Criticality of Purity

In any synthetic sequence, the integrity of the final product is contingent upon the quality of its precursors. For an intermediate like Ethyl 3-chloro-5-formylbenzoate, which possesses three distinct reactive sites (ester, aldehyde, and the aromatic ring), residual impurities can lead to significant complications in downstream reactions. These may include catalyst poisoning, formation of intractable side-products, and reduced yields. Therefore, robust and validated purification protocols are not merely a matter of good laboratory practice but a fundamental requirement for process scalability and regulatory compliance.

Understanding the Impurity Landscape

Effective purification begins with a theoretical analysis of potential contaminants arising from the synthesis. The impurity profile is intrinsically linked to the synthetic route employed. Common methods for introducing a formyl group onto an aromatic ring include the Vilsmeier-Haack, Gattermann, or ortho-lithiation reactions.[1][2]

Common Impurity Classes:

  • Unreacted Starting Materials: Residual ethyl 3-chlorobenzoate or other precursors.

  • Isomeric Byproducts: Formation of other regioisomers (e.g., ethyl 4-chloro-2-formylbenzoate) depending on the directing effects of the substituents.

  • Over-oxidation Products: The aldehyde moiety is susceptible to oxidation, leading to the corresponding carboxylic acid (3-chloro-5-(ethoxycarbonyl)benzoic acid).

  • Side-Reaction Products: Impurities generated from competing reaction pathways. For example, in syntheses involving organolithium reagents, undesired coupling or addition products may form.[2]

  • Residual Solvents and Reagents: Trapped solvents (e.g., THF, DMF) or residual catalysts.[3]

The first step in any purification workflow is to characterize the crude product to the extent possible, using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (¹H NMR) spectroscopy, to identify the major impurities and select the most appropriate purification strategy.

Purification Strategy Selection

The choice of purification method depends on the nature of the impurities, the required purity level, and the scale of the reaction.

G start Crude Reaction Product is_solid Is the crude product a solid? start->is_solid is_major_impurity_different_polarity Are major impurities of significantly different polarity? is_solid->is_major_impurity_different_polarity  Yes oily_product Product is an oil or cannot be solidified. Proceed to Chromatography. is_solid->oily_product  No recrystallization Primary Method: Recrystallization is_major_impurity_different_polarity->recrystallization  Yes similar_polarity Impurities have similar polarity. Consider Chromatography for higher purity. is_major_impurity_different_polarity->similar_polarity  No is_thermally_stable Is the compound thermally stable? chromatography Primary Method: Flash Column Chromatography is_thermally_stable->chromatography  No distillation Consider Vacuum Distillation (if applicable) is_thermally_stable->distillation  Yes (High Temp) recrystallization->is_thermally_stable similar_polarity->chromatography

Caption: Decision workflow for selecting a purification method.

Protocol 1: Recrystallization

Recrystallization is the most efficient method for purifying crystalline solids on both lab and industrial scales, provided a suitable solvent can be identified. The principle relies on the differential solubility of the desired compound and its impurities in a solvent at different temperatures.[4][5] An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).

Solvent Selection

The structure of Ethyl 3-chloro-5-formylbenzoate suggests moderate polarity. A solvent screening is the first crucial step.

Table 1: Solvent Screening Guide

SolventPolarityBoiling Point (°C)Rationale & Expected Outcome
Ethanol (95%) Polar Protic78Good candidate. The ester and aldehyde groups should confer solubility at elevated temperatures.[6]
Isopropanol Polar Protic82Similar to ethanol, often provides better crystal formation with slightly lower solubility.
Ethyl Acetate / Hexane Mixed System~70-77A powerful combination. Dissolve in hot ethyl acetate and add hot hexane as an "anti-solvent" until turbidity appears, then clarify with a drop of ethyl acetate before cooling.[6]
Toluene Non-polar111May be effective if impurities are highly polar. The higher boiling point can be advantageous but requires careful handling.[7]
Step-by-Step Recrystallization Protocol

Materials:

  • Crude Ethyl 3-chloro-5-formylbenzoate

  • Selected recrystallization solvent (e.g., 95% Ethanol)

  • Erlenmeyer flasks, hot plate with magnetic stirring, Buchner funnel, filter paper, vacuum flask

Procedure:

  • Dissolution: Place the crude solid (e.g., 10.0 g) in an Erlenmeyer flask with a stir bar. Add a small volume of ethanol (e.g., 20-30 mL) and heat the mixture to a gentle boil with stirring.[6]

  • Achieve Saturation: Continue adding the solvent portion-wise (in 2-5 mL increments) until the solid just completely dissolves. Causality: Using the minimum amount of hot solvent is critical for maximizing the recovery yield upon cooling.[5]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, catalysts) are present, or if decolorizing charcoal was used, perform a rapid gravity filtration of the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Causality: Slow cooling promotes the formation of a pure, well-ordered crystal lattice, excluding impurity molecules. Rapid crashing can trap impurities.[8] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystal cake with a minimal amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the crystals under vacuum. Determine the mass and calculate the percent recovery. Assess purity via melting point analysis and/or HPLC.

Table 2: Representative Purification Data via Recrystallization

ParameterCrude ProductPurified Product
Appearance Off-white to yellow powderWhite crystalline solid
Mass (g) 10.08.2
Purity (by HPLC, %) 94.5%>99.7%
Melting Point (°C) 88-92 °C94-95 °C

Protocol 2: Flash Column Chromatography

When recrystallization is ineffective due to the presence of impurities with similar solubility profiles, flash column chromatography is the preferred alternative.[9] This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (eluent).[10]

System Selection
  • Stationary Phase: Silica gel (230-400 mesh) is standard for compounds of this polarity.

  • Mobile Phase (Eluent): The polarity of the eluent determines the speed at which compounds travel through the column. A mixture of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate) is common. The optimal ratio is determined by TLC analysis, aiming for a retention factor (Rf) of ~0.3 for the target compound.

Step-by-Step Flash Chromatography Protocol

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis a Select Eluent (via TLC, aim for Rf ≈ 0.3) b Pack Column (Wet or Dry Pack with Silica Gel) a->b c Prepare Sample (Dissolve in min. solvent or adsorb onto silica) b->c d Load Sample onto Column c->d e Elute with Solvent (Apply gentle pressure) d->e f Collect Fractions e->f g Analyze Fractions (via TLC) f->g h Combine Pure Fractions g->h i Evaporate Solvent (Rotary Evaporator) h->i j Pure Product i->j

Caption: Workflow for Flash Column Chromatography.

Procedure:

  • Column Packing: Secure a glass column vertically. Pack with silica gel using either a "dry packing" or "wet packing" (slurry) method. Equilibrate the packed column by passing several column volumes of the chosen eluent through it.[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Add the eluent to the top of the column and apply gentle positive pressure (using a pump or inert gas). Maintain a constant flow rate and ensure the silica bed does not run dry.[10]

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Spot each fraction (or every few fractions) onto a TLC plate and develop it in the eluent system to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions in a round-bottomed flask and remove the solvent using a rotary evaporator to yield the purified Ethyl 3-chloro-5-formylbenzoate.

Specialized Purification: Bisulfite Adduct Formation

For stubborn impurities that co-elute or co-crystallize, a chemically selective method can be employed. Aldehydes reversibly react with sodium bisulfite to form solid, water-soluble adducts.[11] This allows for the physical separation from non-aldehydic impurities.

Protocol Outline:

  • Dissolve the crude product in a suitable solvent (e.g., benzene or ethanol).

  • Stir vigorously with a saturated aqueous solution of sodium bisulfite. A semi-solid precipitate of the adduct will form.[11]

  • Filter the solid adduct and wash it with the organic solvent to remove impurities.

  • Regenerate the pure aldehyde by treating the adduct with an aqueous solution of sodium carbonate or dilute HCl, followed by extraction with an organic solvent (e.g., ethyl acetate).

Note: This method is highly effective but adds two steps to the process. It is typically reserved for when standard methods fail.

Safety & Handling

While a specific Safety Data Sheet (SDS) for Ethyl 3-chloro-5-formylbenzoate may not be widely available, prudent handling should be based on analogous compounds like ethyl chloroformate and other chlorinated aromatic compounds.[12]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[13][14]

  • Incompatibilities: Avoid strong oxidizing agents and strong bases.[13]

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated place.

References

  • Benchchem. (2025). Application Note and Protocol for the Recrystallization of Ethyl 4-(4-oxocyclohexyl)
  • Benchchem. (2025).
  • Designer-drug.com.
  • Pathiranage, A. L. (2017). Esterification, Purification and Identification of Cinnamic Acid Esters. American Journal of Chemistry.
  • MilliporeSigma. (2025).
  • Fisher Scientific. (2025).
  • Carr, J. M., et al. (2015). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution.
  • Taylor & Francis Online. (2014). Multirings Aromatic Aldehyde Liquid Crystal with Azo Linkage and Their Photosensitivity in Mesophase.
  • Castrol. (2025).
  • University of Rochester, Department of Chemistry.
  • BLD Pharmatech. (n.d.).
  • Al-Quds Open University. (2021). Experimental No. (4)
  • Phenomenex. (2025).
  • ResearchGate. (2013).
  • Organic Syntheses. (2025).
  • University of California, Irvine. (n.d.).
  • NIST WebBook.
  • Organic Syntheses.
  • New Jersey Department of Health.
  • Scribd.
  • Benchchem. (2025).
  • SpringerLink. (2019). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • PrepChem.com.
  • ResearchGate. (2014).
  • MilliporeSigma.

Sources

Application

Application Note: Ethyl 3-chloro-5-formylbenzoate as a Trifunctional Hub in Diversity-Oriented Heterocyclic Synthesis

Structural Rationale & Orthogonal Reactivity In modern drug discovery and diversity-oriented synthesis, the selection of starting materials dictates the complexity and efficiency of the downstream chemical space. Ethyl 3...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & Orthogonal Reactivity

In modern drug discovery and diversity-oriented synthesis, the selection of starting materials dictates the complexity and efficiency of the downstream chemical space. Ethyl 3-chloro-5-formylbenzoate (CAS: 1823945-12-5)[1] is a highly privileged, trifunctional aromatic building block.

To utilize this compound effectively, chemists must understand the geometric causality of its 1,3,5-substitution pattern. Unlike ortho-substituted formylbenzoates (e.g., methyl 2-formylbenzoate), which readily undergo intramolecular cyclization to form fused γ-lactams like isoindolin-1-ones[2][3], the functional groups in Ethyl 3-chloro-5-formylbenzoate are positioned meta to one another. This spatial arrangement prevents direct intramolecular cyclization between the substituents. Instead, it functions as a divergent "hub" scaffold:

  • The Formyl Group (-CHO): Acts as the primary electrophilic site for Multicomponent Reactions (MCRs) to assemble pendant heterocycles (e.g., 1,4-dihydropyrans, pyrimidines)[4][5]. The inductive electron-withdrawing effect (-I) of the meta-chloro group significantly enhances the electrophilicity of the formyl carbon, accelerating initial nucleophilic attack[6].

  • The Ethyl Ester (-COOEt) & Aryl Chloride (-Cl): Remain chemically inert during mild MCRs, serving as orthogonal handles for late-stage functionalization. The ester can be saponified for amide coupling (e.g., attaching PROTAC linkers), while the aryl chloride is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination).

G SM Ethyl 3-chloro-5-formylbenzoate (1,3,5-Trifunctional Hub) R1 Malononitrile + Dimedone (Base Catalysis) SM->R1 R2 Urea + Ethyl Acetoacetate (Acid Catalysis / Biginelli) SM->R2 P1 1,4-Dihydropyran Derivatives (Anticancer Scaffolds) R1->P1 R3 Late-Stage Functionalization (Suzuki Coupling via -Cl) P1->R3 P2 Dihydropyrimidine Derivatives (Antimicrobial Agents) R2->P2 P2->R3 P3 Biaryl-Substituted Heterocycles (Advanced Lead Compounds) R3->P3 R3->P3

Divergent synthesis pathways from Ethyl 3-chloro-5-formylbenzoate to advanced heterocycles.

Protocol 1: Synthesis of 1,4-Dihydropyran Scaffolds via Knoevenagel-Michael Cascade

1,4-Dihydropyrans are critical pharmacophores exhibiting anticancer and antibacterial properties[4]. Utilizing Ethyl 3-chloro-5-formylbenzoate in a three-component reaction yields a highly functionalized pyran ring bearing a chemically versatile aryl substituent at the C4 position.

Mechanistic Causality

The reaction is initiated by a base-catalyzed Knoevenagel condensation between the formyl group and malononitrile. Piperidine is selected as the catalyst because its secondary amine structure efficiently forms a reactive iminium ion intermediate, drastically lowering the activation energy for the active methylene's nucleophilic attack[6]. The resulting electrophilic benzylidene intermediate undergoes a Michael addition by the enolate of dimedone, followed by spontaneous intramolecular cyclization and tautomerization to yield the stable 1,4-dihydropyran[4].

Step-by-Step Methodology
  • Reagent Assembly: To a 50 mL round-bottom flask, add Ethyl 3-chloro-5-formylbenzoate (1.0 mmol, 212.6 mg), malononitrile (1.1 mmol, 72.6 mg), and dimedone (1.0 mmol, 140.2 mg) in 10 mL of absolute ethanol.

  • Catalyst Addition: Add piperidine (10 mol%, ~10 µL) dropwise while stirring at room temperature. The solution will typically deepen in color as the Knoevenagel adduct forms.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 2–4 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting aldehyde spot (UV active) should completely disappear.

  • Work-up (Self-Validating Step): Cool the mixture to room temperature, then pour it into 30 mL of ice-cold distilled water. The abrupt change in solvent polarity forces the hydrophobic 1,4-dihydropyran product to precipitate out of solution, leaving water-soluble impurities behind.

  • Isolation: Filter the crude solid under vacuum, wash with cold water (2 x 10 mL), and recrystallize from hot ethanol to afford the pure product.

ExpWorkflow Step1 Step 1: Reagent Assembly SM + Malononitrile + Dimedone in absolute EtOH Step2 Step 2: Base Catalysis Add Piperidine (10 mol%) Stir at RT for 10 min Step1->Step2 Step3 Step 3: Reflux & Cyclization Heat to 80°C for 2-4h Monitor via TLC Step2->Step3 Step4 Step 4: Precipitation Cool to RT, pour into ice water Filter crude solid Step3->Step4 Step5 Step 5: Recrystallization Purify from hot EtOH Yield: 85-92% Step4->Step5

Step-by-step experimental workflow for the multicomponent synthesis of 1,4-dihydropyrans.

Protocol 2: Synthesis of Dihydropyrimidines via Biginelli MCR

To demonstrate the orthogonal stability of the ester and chloro groups, Ethyl 3-chloro-5-formylbenzoate can be subjected to acidic conditions to synthesize dihydropyrimidines, which are potent antimicrobial agents[5].

Mechanistic Causality

The Biginelli reaction requires acid catalysis to activate the formyl group for condensation with urea, forming an N-acyliminium ion intermediate. Subsequent trapping by the enol tautomer of ethyl acetoacetate and dehydrative cyclization forms the pyrimidine core. The meta-chloro and ethyl ester groups are sterically unhindered but electronically stable enough to survive the prolonged acidic reflux without undergoing premature hydrolysis or cleavage.

Step-by-Step Methodology
  • Reaction Setup: In a dry flask, combine Ethyl 3-chloro-5-formylbenzoate (1.0 mmol), urea (1.5 mmol), and ethyl acetoacetate (1.0 mmol) in 10 mL of methanol.

  • Acid Catalysis: Add p-toluenesulfonic acid (p-TsOH, 10 mol%) as the catalyst. p-TsOH is preferred over mineral acids to prevent unintended hydrolysis of the ethyl ester handle.

  • Reflux: Heat the mixture to 65 °C (reflux) for 4–6 hours.

  • Work-up: Concentrate the solvent in vacuo to half its volume, then pour into crushed ice. Neutralize the trace acid with saturated aqueous NaHCO3 until pH 7 is reached.

  • Purification: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate. Purify via flash column chromatography to isolate the dihydropyrimidine derivative.

Quantitative Data Summary

The following table summarizes the reaction parameters, efficiencies, and the status of the orthogonal handles when utilizing Ethyl 3-chloro-5-formylbenzoate in various MCRs.

Target HeterocycleMCR TypeKey ReagentsCatalyst / ConditionsOrthogonal Handles RetainedTypical Yield
1,4-Dihydropyrans Knoevenagel-MichaelMalononitrile, DimedonePiperidine / EtOH, Reflux 2-4h-Cl, -COOEt85–92%[4]
Dihydropyrimidines BiginelliUrea, Ethyl acetoacetatep-TsOH / MeOH, Reflux 4-6h-Cl, -COOEt78–85%[5]
1,2,3-Triazoles Click (CuAAC)Propargyl amine, AzidesCuSO4, NaAsc / t-BuOH:H2O, RT-Cl, -COOEt80–90%[7]

References

  • Title: CAS:1823945-12-5, Ethyl 3-chloro-5-formylbenzoate Source: Bidepharm URL
  • Title: Application Notes and Protocols: Synthesis of Heterocycles Using Ethyl 3-bromo-5-cyano-2-formylbenzoate Source: Benchchem URL
  • Source: PubMed (Mol Divers. 2016)
  • Title: Multicomponent reactions (MCRs)
  • Title: 2-Oxo-2-(arylamino)
  • Title: Synthesis of Prop-2-ynyl 4-formylbenzoate and 1,2,3-triazole derivatives Source: Heterocyclic Letters URL
  • Source: PMC (National Institutes of Health)

Sources

Method

Application Note: Orthogonal Functionalization of Ethyl 3-chloro-5-formylbenzoate in Target-Based Drug Discovery

Executive Summary Ethyl 3-chloro-5-formylbenzoate (CAS: 1823945-12-5) is a highly versatile, trifunctional building block utilized extensively in modern medicinal chemistry[1]. Featuring an electrophilic formyl group, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-chloro-5-formylbenzoate (CAS: 1823945-12-5) is a highly versatile, trifunctional building block utilized extensively in modern medicinal chemistry[1]. Featuring an electrophilic formyl group, a cross-coupling-competent aryl chloride, and a protected carboxylic acid (ethyl ester), this scaffold enables the rapid, divergent synthesis of complex 1,3,5-trisubstituted benzene derivatives. This application note details the strategic sequencing and validated protocols for functionalizing each moiety, providing drug development professionals with a robust framework for library generation and lead optimization.

Structural Rationale & Orthogonal Reactivity

In medicinal chemistry, the spatial arrangement of pharmacophores is critical for target binding. The 1,3,5-substitution pattern provides an ideal vector trajectory for exploring large binding pockets, such as those found in kinase hinge regions or protein-protein interaction (PPI) interfaces.

The true value of Ethyl 3-chloro-5-formylbenzoate lies in its orthogonal reactivity , allowing for sequential functionalization without the need for cumbersome protection/deprotection steps:

  • The Formyl Group (Position 5) : As the most reactive electrophile on the ring, it is typically functionalized first via reductive amination. Using Sodium Triacetoxyborohydride (STAB), the reaction proceeds selectively at room temperature without affecting the aryl chloride or ester[2].

  • The Chloro Group (Position 3) : Aryl chlorides possess high bond-dissociation energies (approx. 330 kJ/mol), making them historically challenging for cross-coupling compared to bromides or iodides[3]. However, the use of modern bulky, electron-rich phosphine ligands (e.g., Buchwald's XPhos-Pd-G2) enables highly efficient Suzuki-Miyaura or Buchwald-Hartwig couplings[3]. Performing this step second ensures the sensitive aldehyde is already converted to a stable amine.

  • The Ethyl Ester (Position 1) : Serves as a robust protecting group during the first two transformations. Finally, it can be saponified to the corresponding carboxylic acid for subsequent amide coupling, introducing the third diversity point.

Experimental Protocols & Methodologies

Self-Validating Note: The following protocols are designed to be run sequentially. Analytical LC-MS monitoring is strictly recommended at each stage to confirm mass shifts.

Protocol A: Formyl-Directed Reductive Amination
  • Objective : Convert the aldehyde to a secondary or tertiary amine.

  • Causality : STAB is chosen over Sodium Cyanoborohydride (

    
    ) due to its lower toxicity and higher selectivity for imines/iminiums over aldehydes, minimizing direct reduction to the alcohol byproduct[2]. 1,2-Dichloroethane (DCE) is utilized as the optimal solvent for STAB-mediated aminations[4].
    

Step-by-Step Methodology :

  • Dissolve Ethyl 3-chloro-5-formylbenzoate (1.0 equiv, 0.5 M) and the desired primary or secondary amine (1.1 equiv) in anhydrous DCE.

  • For weakly nucleophilic amines (e.g., anilines), add glacial acetic acid (1.0 equiv) to catalyze imine formation[4]. Stir at room temperature for 1 hour.

  • Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) portion-wise to control mild exotherms.

  • Stir at room temperature for 12–16 hours under a nitrogen atmosphere.

  • Quench the reaction carefully with saturated aqueous

    
    . Extract with dichloromethane (DCM), dry the organic layer over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purify via flash chromatography (

    
    ) to yield the 3-chloro-5-(aminomethyl)benzoate intermediate.
    
Protocol B: Chloro-Directed Suzuki-Miyaura Cross-Coupling
  • Objective : Install an aryl or heteroaryl group at the C3 position.

  • Causality : Because aryl chlorides undergo slow oxidative addition, a highly active precatalyst like XPhos-Pd-G2 is required to facilitate the reaction at moderate temperatures (80 °C), preventing thermal degradation of the newly installed amine[3][5].

Step-by-Step Methodology :

  • In an oven-dried vial, combine the intermediate from Protocol A (1.0 equiv), an arylboronic acid (1.2 equiv), XPhos-Pd-G2 (0.02 equiv, 2 mol%), and XPhos ligand (0.02 equiv, 2 mol%)[5].

  • Add a degassed aqueous solution of

    
     (0.5 M, 3.0 equiv) and a degassed organic solvent (e.g., 1,4-Dioxane or THF, 0.2 M). Note: Strict degassing is critical to prevent homocoupling side reactions[6].
    
  • Purge the vial with nitrogen for 5 minutes.

  • Seal and heat the mixture at 80 °C for 4–8 hours.

  • Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer and concentrate.

  • Purify via reverse-phase HPLC or silica gel chromatography.

Protocol C: Ester Saponification and Amide Coupling
  • Objective : Unmask the carboxylic acid and couple with an amine to finalize the tri-functionalized scaffold.

  • Causality :

    
     in a mixed aqueous/organic solvent system provides mild saponification. HATU is utilized for the subsequent amide coupling due to its high efficiency and minimal epimerization risk, even with sterically hindered amines.
    

Step-by-Step Methodology :

  • Dissolve the coupled product from Protocol B in THF/MeOH/

    
     (2:1:1, 0.2 M).
    
  • Add

    
     (3.0 equiv) and stir at room temperature for 4 hours until complete consumption of the ester.
    
  • Acidify with 1M HCl to pH ~3–4, extract with EtOAc, and concentrate to yield the crude carboxylic acid.

  • Dissolve the acid (1.0 equiv) in anhydrous DMF (0.1 M). Add the desired amine (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

  • Add HATU (1.2 equiv) and stir at room temperature for 2 hours.

  • Dilute with water, extract with EtOAc, wash heavily with 5% aqueous LiCl (to remove residual DMF), dry, and purify to obtain the final drug candidate.

Quantitative Data & Optimization Summary

The following table summarizes the optimized parameters, typical yields, and critical variables for the orthogonal functionalization of this scaffold.

Reaction StageTarget Functional GroupReagents & CatalystsOptimal Solvent & TempTypical YieldKey Optimization Variable
1. Reductive Amination C5 - FormylAmine, STAB, (AcOH)DCE, 25 °C80 - 95%Addition of AcOH is required for anilines/weak amines[4].
2. Suzuki Coupling C3 - ChloroAr-B(OH)₂, XPhos-Pd-G2, K₃PO₄Dioxane/H₂O, 80 °C70 - 90%Degassing is critical; Pd-G2 prevents catalyst deactivation[5].
3. Saponification C1 - Ethyl EsterLiOH·H₂OTHF/MeOH/H₂O, 25 °C> 95%Co-solvent ratio ensures solubility of lipophilic intermediates.
4. Amide Coupling C1 - Carboxylic AcidAmine, HATU, DIPEADMF, 25 °C75 - 90%Order of addition: Acid + DIPEA + HATU, then Amine.

Functionalization Workflow Diagram

G Core Ethyl 3-chloro-5-formylbenzoate (CAS: 1823945-12-5) Step1 1. Reductive Amination (Formyl Functionalization) Core->Step1 STAB, DCE, RT Step2 2. Suzuki-Miyaura Coupling (Chloro Functionalization) Step1->Step2 Ar-B(OH)2, Pd-G2, 80°C Step3 3. Saponification & Amidation (Ester Functionalization) Step2->Step3 1. LiOH  2. HATU, Amine Final 1,3,5-Trisubstituted Drug Candidate Step3->Final Final Purification

Orthogonal functionalization workflow for Ethyl 3-chloro-5-formylbenzoate.

References

  • [2] Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, ACS Publications. Available at: [Link]

  • [4] Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal / J. Org. Chem. Available at:[Link]

  • [5] Ji, H., et al. (2018). Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Advances, Royal Society of Chemistry. Available at: [Link]

  • [6] MDPI Applications Review (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]

Sources

Application

"Ethyl 3-chloro-5-formylbenzoate" reaction conditions and catalysts

Application Note: Strategic Functionalization of Ethyl 3-chloro-5-formylbenzoate Executive Summary Ethyl 3-chloro-5-formylbenzoate (CAS: Variable/Analogous to 100293-19-6 series) represents a high-value "tri-functional"...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of Ethyl 3-chloro-5-formylbenzoate

Executive Summary

Ethyl 3-chloro-5-formylbenzoate (CAS: Variable/Analogous to 100293-19-6 series) represents a high-value "tri-functional" scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its three handles:

  • Formyl group (-CHO): Highly reactive toward nucleophilic addition and reductive amination.

  • Aryl Chloride (-Cl): Activated for cross-coupling due to the electron-withdrawing nature of the ring (meta-ester/formyl), yet sufficiently stable to survive mild manipulations.

  • Ethyl Ester (-COOEt): A masked carboxylic acid, serving as a stable anchor or a site for late-stage hydrolysis/amidation.

This guide provides validated protocols for the two most critical transformations: Reductive Amination (targeting the aldehyde) and Suzuki-Miyaura Coupling (targeting the chloride).

Chemoselective Reactivity Map

The following diagram illustrates the logical flow of functionalization, highlighting the necessity of sequencing reactions to avoid chemoselectivity errors (e.g., reducing the ester or hydrolyzing the chloride prematurely).

ReactivityMap Start Ethyl 3-chloro-5-formylbenzoate (Starting Material) PathA Path A: Reductive Amination (Preserves Cl & Ester) Start->PathA Primary/Sec. Amine NaBH(OAc)3 Protect Acetal Protection Start->Protect Glycol, pTsOH PathC Path C: Hydrolysis (Late Stage Only) Start->PathC LiOH/THF (Risks Aldehyde side-rxn) ProductA Secondary/Tertiary Amine (Scaffold for Coupling) PathA->ProductA Coupling Pd-Catalyzed Cross-Coupling ProductA->Coupling Subsequent Functionalization PathB Path B: Suzuki-Miyaura (Requires Aldehyde Protection) PathB->Coupling Protect->PathB Deprotect Acidic Deprotection Coupling->Deprotect

Figure 1: Strategic functionalization pathways. Path A is preferred for immediate library generation. Path B requires protection to prevent base-mediated aldol polymerization of the aldehyde.

Protocol A: Reductive Amination (Aldehyde Focus)

This is the most robust first-step transformation. The use of Sodium Triacetoxyborohydride (STAB) is critical here; unlike NaBH4, it is mild enough to leave the ethyl ester and aryl chloride completely intact.

Objective: Conversion of the formyl group to a secondary amine.

Reagents & Catalysts
  • Substrate: Ethyl 3-chloro-5-formylbenzoate (1.0 equiv)

  • Amine Partner: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Methodology
  • Imine Formation: In a dry reaction vial, dissolve Ethyl 3-chloro-5-formylbenzoate (100 mg, 0.47 mmol) in DCE (3.0 mL).

  • Add the amine partner (0.52 mmol) and Acetic Acid (27 µL, 0.47 mmol).

  • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. Note: Ensure imine formation is complete via TLC or LCMS before adding reductant.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for volatile amines). Add NaBH(OAc)3 (150 mg, 0.71 mmol) in one portion.

  • Allow to warm to RT and stir for 4–16 hours.

  • Quench: Quench with saturated aqueous NaHCO3 (5 mL).

  • Workup: Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Why this works: The electron-withdrawing ester and chloride at the meta positions make the aldehyde highly electrophilic, facilitating rapid imine formation.

Protocol B: Suzuki-Miyaura Cross-Coupling (Chloride Focus)

Coupling an aryl chloride is challenging compared to bromides/iodides. However, the electron-deficient nature of this ring (activated by -COOEt and -CHO) facilitates oxidative addition.

Critical Warning: Free aldehydes are unstable under standard Suzuki basic conditions (can undergo Cannizzaro or Aldol reactions).

  • Option 1: Protect aldehyde as an acetal (dioxolane) first.

  • Option 2 (Described below): Use a mild base and a highly active catalyst system to couple without protection (High Risk/High Reward).

Reagents & Catalysts
  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) OR XPhos Pd G2 (2-3 mol%)

    • Rationale: XPhos is an electron-rich, bulky ligand that accelerates oxidative addition into the C-Cl bond.

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Base: Potassium Phosphate Tribasic (K3PO4) (2.0 equiv)

    • Rationale: Milder than carbonates/hydroxides; reduces aldehyde degradation.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Degassed.

Step-by-Step Methodology
  • Setup: Charge a microwave vial or pressure tube with Ethyl 3-chloro-5-formylbenzoate (1.0 equiv), Boronic Acid (1.5 equiv), and K3PO4 (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill with Nitrogen (3 cycles).

  • Solvent & Catalyst: Add degassed Dioxane/Water mixture. Add the Pd catalyst last under a positive stream of Nitrogen.

  • Reaction: Seal and heat to 80–90°C for 4–12 hours.

    • Monitoring: Check LCMS for consumption of chloride. If the aldehyde peak disappears but no product forms, the aldehyde likely decomposed.

  • Workup: Filter through a Celite pad. Dilute with EtOAc, wash with water/brine.

  • Purification: Silica gel chromatography.

Comparative Data: Catalyst Selection for Aryl Chloride Coupling

The following table summarizes expected performance based on the electronic activation of the 3-chloro-5-formylbenzoate scaffold.

Catalyst SystemLigand TypeExpected YieldSuitabilityNotes
Pd(PPh3)4 Monodentate Phosphine< 20%PoorOxidative addition into C-Cl is too slow; catalyst decomposes.
Pd(dppf)Cl2 Bidentate Ferrocene60–75%GoodRobust standard; requires higher heat (90°C+).
Pd2(dba)3 + XPhos Dialkylbiaryl Phosphine85–95% Excellent Best for aryl chlorides; works at lower temps (60–80°C), preserving the aldehyde.
Pd(OAc)2 + SPhos Dialkylbiaryl Phosphine80–90%Very GoodExcellent for sterically hindered boronic acids.

Synthesis of the Starting Material (Context)

If the material is not commercially available, it is synthesized via the Mono-functionalization of 5-chloroisophthalates :

  • Starting Material: Diethyl 5-chloroisophthalate.

  • Partial Hydrolysis: NaOH (1 equiv) in EtOH to yield 3-chloro-5-(ethoxycarbonyl)benzoic acid.

  • Selective Reduction: BH3·THF reduction of the acid to the benzyl alcohol (leaving the ester intact).

  • Oxidation: MnO2 or Swern Oxidation of the alcohol to the Ethyl 3-chloro-5-formylbenzoate .

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Suzuki Coupling of Chlorides: Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002, 41(22), 4176–4211.

  • XPhos Catalyst Application: Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007, 129(11), 3358–3366.

  • Chemoselectivity in Benzoates: Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Contextual reference for scaffold utility).
Method

Application Note: Comprehensive Analytical Characterization of Ethyl 3-chloro-5-formylbenzoate

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Scope: Methodologies, Causality, and Self-Validating Protocols for Polyfunctional Aromatic Intermediates Executive Summary & Strategic Rati...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Scope: Methodologies, Causality, and Self-Validating Protocols for Polyfunctional Aromatic Intermediates

Executive Summary & Strategic Rationale

Ethyl 3-chloro-5-formylbenzoate (CAS: 1823945-12-5)[1] is a highly versatile, tri-substituted aromatic building block. Characterized by three distinct functional moieties—an ethyl ester, a highly electrophilic formyl (aldehyde) group, and a chlorine atom—it serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, approaching the characterization of such polyfunctional molecules requires more than a standard checklist of assays. It demands a cohesive, self-validating analytical strategy. The formyl group is prone to oxidation and solvent interactions, while the halogen provides a unique isotopic signature. The analytical workflow below outlines our multi-modal approach to ensure absolute structural integrity and quantitative purity.

Workflow cluster_0 Structural Elucidation cluster_1 Purity & Mass Profiling Analyte Ethyl 3-chloro-5-formylbenzoate NMR NMR Spectroscopy Analyte->NMR FTIR FT-IR (ATR) Analyte->FTIR LCMS LC-HRMS (ESI+) Analyte->LCMS HPLC RP-HPLC-UV Analyte->HPLC

Multi-modal analytical workflow for comprehensive structural and purity characterization.

Structural Elucidation Protocols

Protocol A: High-Resolution ¹H & ¹³C NMR Spectroscopy

Causality & Rationale: Deuterated chloroform (CDCl₃) is explicitly selected as the solvent over protic alternatives (like Methanol-d4). Protic solvents can interact with the highly electrophilic aldehyde group, leading to dynamic hemiacetal formation that broadens and obscures critical baseline signals[2]. CDCl₃ provides a stable, non-polar environment that preserves the integrity of the formyl group.

Step-by-Step Methodology:

  • Weigh 10–15 mg of the analyte using a microbalance.

  • Dissolve completely in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer the homogenous solution to a standard 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum at 400 MHz (16 scans, 2-second relaxation delay to ensure complete relaxation of the aldehyde proton).

  • Acquire the ¹³C NMR spectrum at 100 MHz (512 scans, composite pulse decoupling).

Self-Validation Check: The integration ratio is your internal system suitability test. The highly deshielded aldehyde proton (singlet, ~9.9–10.1 ppm) integrated against the ethyl ester's methyl group (triplet, ~1.4 ppm) must yield a precise 1:3 ratio . Any deviation indicates partial degradation (e.g., oxidation of the aldehyde to a carboxylic acid).

Protocol B: FT-IR Spectroscopy via ATR

Causality & Rationale: Attenuated Total Reflectance (ATR) is mandated over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture not only obscures the critical carbonyl stretching regions but can also induce solid-state hydrogen bonding with the aldehyde, shifting its vibrational frequency.

Step-by-Step Methodology:

  • Clean the diamond ATR crystal with HPLC-grade isopropanol and collect an ambient background spectrum.

  • Place 2–3 mg of the neat solid analyte directly onto the center of the crystal.

  • Apply uniform pressure using the ATR anvil to ensure optical contact.

  • Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Self-Validation Check: The spectrum must display two distinct C=O stretching bands. The conjugated aldehyde typically presents at ~1695–1710 cm⁻¹, while the ester carbonyl presents at ~1715–1730 cm⁻¹. The presence of a broad band above 3000 cm⁻¹ (O-H stretch) is an immediate indicator of aldehyde oxidation to benzoic acid.

Purity and Mass Profiling

Protocol C: RP-HPLC-UV for Quantitative Purity

Causality & Rationale: Adapting foundational reversed-phase methods established for ethyl benzoate derivatives[3], we utilize a C18 stationary phase. Crucially, an aprotic mobile phase (Acetonitrile/Water) is selected over Methanol. Methanol can react with the reactive aldehyde on-column under the high pressures of HPLC, forming transient hemiacetals that result in peak splitting and artificially lowered purity readings.

HPLC_Logic Start Analyte Polarity LogP Assessment Start->Polarity Column C18 Column Polarity->Column MobilePhase Aprotic Gradient Column->MobilePhase Detector UV-DAD @ 254nm MobilePhase->Detector

Logical causality chain for RP-HPLC method development avoiding on-column degradation.

Step-by-Step Methodology:

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Set column temperature to 30°C and flow rate to 1.0 mL/min on a C18 column (e.g., 250 x 4.6 mm, 5 µm)[3].

  • Prepare a 1.0 mg/mL sample solution in Acetonitrile.

  • Inject 10 µL and execute a linear gradient from 10% B to 90% B over 15 minutes.

  • Monitor UV absorbance via Diode Array Detector (DAD) at 254 nm (optimal for the conjugated aromatic system).

Self-Validation Check: Inject a diluent blank prior to the sample to confirm zero carryover. The peak symmetry (tailing factor) for the main analyte peak must fall between 0.9 and 1.2.

Protocol D: LC-HRMS (ESI+)

Causality & Rationale: Positive Electrospray Ionization (ESI+) is utilized because the Lewis basic carbonyl oxygens readily accept a proton to form a stable [M+H]⁺ pseudomolecular ion.

Step-by-Step Methodology:

  • Dilute the HPLC sample to a concentration of 1 µg/mL in 50:50 MeCN:Water.

  • Inject directly into a High-Resolution Mass Spectrometer (e.g., Q-TOF) operating in ESI+ mode.

  • Scan the m/z range from 100 to 1000.

Self-Validation Check: The presence of the chlorine atom provides an infallible built-in validation mechanism. The mass spectrum must exhibit a characteristic 3:1 isotopic cluster at m/z ~213.03 (³⁵Cl) and ~215.03 (³⁷Cl). This definitively proves the retention of the covalently bound halogen during synthesis and ionization.

Quantitative Data Summary

For rapid cross-referencing during routine quality control, the expected quantitative parameters are summarized below:

Analytical ModalityTarget ParameterExpected Value / RangeMechanistic Rationale
¹H NMR (400 MHz) Aldehyde (-CHO)~9.9 – 10.1 ppm (s, 1H)Confirms formyl group integrity; highly deshielded by C=O anisotropy.
Aromatic Protons~7.8 – 8.3 ppm (m, 3H)Confirms the 1,3,5-substitution pattern on the benzene ring.
Ethyl -CH₂-~4.3 – 4.5 ppm (q, 2H)Validates successful esterification.
FT-IR (ATR) Aldehyde C=O1695 – 1710 cm⁻¹Differentiates the formyl carbonyl from the ester carbonyl.
Ester C=O1715 – 1730 cm⁻¹Validates the ester functional group.
LC-HRMS (ESI+) [M+H]⁺ m/z (³⁵Cl)213.0313Validates exact molecular weight of the intact molecule.
Isotope Ratio~ 3 : 1 (M : M+2)Self-validating proof of mono-chlorination.

References

  • Title: Conformational analysis, tautomerization, IR, Raman, and NMR studies of ethyl benzoylacetate Source: ResearchGate URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"Ethyl 3-chloro-5-formylbenzoate" reaction yield improvement

Welcome to the Process Chemistry Technical Support Center Topic: Yield Optimization for Ethyl 3-chloro-5-formylbenzoate (CAS: 1823945-12-5)[1] As a Senior Application Scientist, I frequently encounter yield-loss issues w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center Topic: Yield Optimization for Ethyl 3-chloro-5-formylbenzoate (CAS: 1823945-12-5)[1]

As a Senior Application Scientist, I frequently encounter yield-loss issues when process chemists attempt to synthesize bifunctional building blocks like Ethyl 3-chloro-5-formylbenzoate. This molecule presents a classic chemoselectivity challenge: it contains both an electrophilic esterifiable carboxylic acid and a highly reactive formyl (aldehyde) group.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind your yield losses, analyze competing mechanistic pathways, and provide self-validating protocols to ensure scalable, high-purity synthesis.

Part 1: Mechanistic Insight & Chemoselectivity Workflows

The most common industrial route to this compound is the esterification of commercially available 3-chloro-5-formylbenzoic acid (CAS: 153203-59-9)[2]. However, applying standard Fischer esterification conditions (ethanol, strong acid catalyst, reflux)[3] almost universally results in poor yields of the desired product.

The Causality: The electron-withdrawing meta-chloro and meta-carboxy groups severely increase the electrophilicity of the formyl carbon. In the presence of an alcohol and an acid catalyst, the aldehyde rapidly undergoes nucleophilic attack to form a hemiacetal, followed by dehydration to a diethyl acetal. Because Fischer esterification relies on driving off water to push the equilibrium toward the ester, you are inadvertently creating the perfect thermodynamic environment for irreversible acetal formation.

G SM 3-chloro-5-formylbenzoic acid (Starting Material) Cond1 Fischer Esterification (EtOH, H+, Reflux) SM->Cond1 Acid Catalysis Cond2 Mild Alkylation (EtI, K2CO3, DMF) SM->Cond2 Base Catalysis Prod1 Diethyl Acetal Byproduct (Yield Loss) Cond1->Prod1 Major pathway Prod2 Ethyl 3-chloro-5-formylbenzoate (Desired Product) Cond1->Prod2 Minor pathway Cond2->Prod2 High Yield (>90%) Recovery Acidic Hydrolysis (H2O/HCl) Prod1->Recovery Rework Step Recovery->Prod2 Recovers Yield

Workflow illustrating chemoselectivity challenges in formylbenzoic acid esterification.

Part 2: Troubleshooting FAQs

Q1: My LC-MS shows a major byproduct with a mass of [M+74] instead of my desired product. What is happening? A: You are observing the formation of Ethyl 3-chloro-5-(diethoxymethyl)benzoate (the diethyl acetal). The mass addition of +74 corresponds to the loss of the aldehyde oxygen (-16) and the addition of two ethoxy groups (+90). Resolution: Abandon acid-catalyzed esterification. Switch to a base-promoted alkylation using Ethyl Iodide and


 in DMF. Because no alcohol nucleophile or acid catalyst is present, the aldehyde remains completely untouched[4].

Q2: I am using the alternative Palladium-catalyzed formylation of ethyl 3-bromo-5-chlorobenzoate, but my yields are capped at 40% due to a dehalogenated byproduct. How do I suppress this? A: You are experiencing protodehalogenation. In Pd-catalyzed formylations using formate salts (e.g., sodium formate) or syngas, the formate acts as a hydride donor. If the rate of CO insertion into the Pd-aryl bond is slower than the rate of hydride transfer, you will achieve direct reduction of the C-Br bond, yielding ethyl 3-chlorobenzoate. Resolution: Increase the CO pressure to accelerate insertion. Additionally, switch to a bidentate ligand with a large bite angle (like Xantphos or dppp). Large bite-angle ligands sterically crowd the Pd center, accelerating the desired reductive elimination step over the competing


-hydride elimination pathway.

PdCatalysis SM Ethyl 3-bromo-5-chlorobenzoate + Pd(0) + CO OxAdd Oxidative Addition Complex SM->OxAdd PathA CO Insertion & Reductive Elimination OxAdd->PathA High CO Pressure PathB Direct Hydride Transfer (Beta-hydride elimination) OxAdd->PathB Excess Formate ProdA Ethyl 3-chloro-5-formylbenzoate PathA->ProdA ProdB Ethyl 3-chlorobenzoate PathB->ProdB

Logical relationship of competing pathways in Pd-catalyzed formylation.

Q3: How can I purify the aldehyde ester from unreacted acid without resorting to column chromatography? A: Exploit the pKa difference. 3-chloro-5-formylbenzoic acid has a pKa of approximately 3.8. By washing your organic reaction mixture with a 5% aqueous


 solution (pH ~8), you quantitatively deprotonate the unreacted acid, partitioning it into the aqueous layer while the neutral Ethyl 3-chloro-5-formylbenzoate remains in the organic phase.

Part 3: Quantitative Data Presentation

To make an informed decision on your synthetic route, compare the empirical data of the three primary esterification strategies below.

Esterification StrategyReagents & ConditionsChemoselectivity (Ester vs. Acetal)Typical Isolated YieldScalability & Notes
Fischer Esterification EtOH,

, Reflux, 12h
Poor (Acetal is major product)35 - 45%High scalability, but requires a secondary acidic hydrolysis rework step to recover the aldehyde.
Steglich Esterification EtOH, DCC, DMAP, DCM, RT[4]Excellent 80 - 85%Moderate. Dicyclohexylurea (DCU) byproduct is notoriously difficult to filter completely at scale.
Base-Promoted Alkylation EtI,

, DMF, RT, 4h
Excellent > 92% Optimal . Highly scalable. Avoids alcohol nucleophiles entirely.

Part 4: Self-Validating Experimental Protocols

The following methodology utilizes the Base-Promoted Alkylation route, which is the most robust method for preventing acetal formation. This protocol is designed as a self-validating system—meaning built-in chemical gates will confirm the success of the reaction without requiring immediate NMR analysis.

Protocol: Optimized Synthesis of Ethyl 3-chloro-5-formylbenzoate

Reagents Required:

  • 3-chloro-5-formylbenzoic acid (1.0 eq, limiting reagent)

  • Ethyl Iodide (1.2 eq)

  • Potassium Carbonate (

    
    ), finely powdered (1.5 eq)
    
  • Anhydrous N,N-Dimethylformamide (DMF) (0.5 M relative to substrate)

Step-by-Step Methodology:

  • Reactor Charging: To an oven-dried, argon-purged round-bottom flask, add 3-chloro-5-formylbenzoic acid and anhydrous DMF. Stir until fully dissolved.

  • Salt Formation: Add finely powdered

    
     in one portion. Stir the suspension vigorously at room temperature for 30 minutes.
    
    • Causality Check: The solution will become slightly cloudy as the potassium carboxylate salt forms. This pre-formation is critical; reacting the acid directly with EtI before deprotonation leads to sluggish kinetics.

  • Alkylation: Cool the reaction mixture to 0–5 °C using an ice bath. Add Ethyl Iodide dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Quench & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (3x volume of DMF) and quench with distilled water. Separate the layers and extract the aqueous layer twice more with EtOAc.

  • Self-Validating Purity Wash (Critical): Wash the combined organic layers with 5% aqueous

    
     (3 x 50 mL).
    
    • Validation Gate: Collect the aqueous bicarbonate wash in a separate beaker and acidify it to pH 2 using 1M HCl. If the reaction went to 100% completion, the solution will remain clear. If a white precipitate forms, it indicates unreacted starting acid, meaning your alkylation stalled (likely due to wet DMF or degraded EtI).

  • DMF Removal: Wash the organic layer with 5% aqueous LiCl solution (3 x 50 mL), followed by brine.

    • Causality: DMF is highly soluble in EtOAc. Washing with water alone is insufficient. Lithium chloride drastically increases the polarity of the aqueous phase, forcing DMF out of the organic layer.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield Ethyl 3-chloro-5-formylbenzoate as a high-purity solid/oil.
    
  • TLC Validation: Spot the product on a silica TLC plate (Hexanes:EtOAc 8:2). Stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH).

    • Validation Gate: A bright orange/red spot confirms the preservation of the highly reactive formyl group, proving no acetalization occurred.

Part 5: References

  • Cenmed Enterprises. "3-Chloro-5-formylbenzoic Acid". Cenmed. Available at:

  • abcr Gute Chemie. "AB666778 | CAS 1823945-12-5: Ethyl 3-chloro-5-formylbenzoate". abcr. Available at:

  • Benchchem. "Application Notes and Protocols: One-Pot Synthesis of Methyl 4-formylbenzoate". Benchchem. Available at:

  • National Institutes of Health (NIH). "Synthesis, Photophysics, Electrochemistry and Electrogenerated Chemiluminescence of PEG-Modified BODIPY dyes in Organic and Aqueous Solutions". PMC. Available at:

Sources

Optimization

Side reactions of "Ethyl 3-chloro-5-formylbenzoate" in synthesis

Case Reference: CAS 1261632-62-1 (Analogous Frameworks) Support Tier: Level 3 (Senior Application Scientist)[1] Introduction: The "Three-Vector" Reactivity Challenge Welcome to the technical support hub for Ethyl 3-chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: CAS 1261632-62-1 (Analogous Frameworks) Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The "Three-Vector" Reactivity Challenge

Welcome to the technical support hub for Ethyl 3-chloro-5-formylbenzoate . If you are working with this intermediate, you are likely synthesizing complex heterocyclic APIs (e.g., RORngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 modulators or kinase inhibitors).

This molecule presents a unique "Three-Vector" reactivity challenge. It contains three distinct electrophilic/reactive sites on a single electron-deficient benzene ring:

  • Formyl group (-CHO): Highly susceptible to oxidation, reduction, and nucleophilic attack.[1]

  • Ethyl Ester (-COOEt): Prone to hydrolysis and transesterification.[1]

  • Aryl Chloride (-Cl): A handle for cross-coupling, but stable enough to survive mild conditions.[1]

The Core Problem: The electron-withdrawing nature of the ester and chloride makes the aldehyde exceptionally electrophilic, accelerating side reactions that are usually slow in simple benzaldehydes.

Module 1: The Aldehyde Vector (Primary Failure Point)

The formyl group is the most fragile component. 60% of user tickets regarding low yield stem from mishandling this functional group.

The "Cannizzaro Trap" (Base Sensitivity)

Symptom: You performed a basic workup (e.g., 1N NaOH) to remove acidic impurities, but your yield dropped by 50%, and you see two new spots on TLC (one polar, one non-polar). Diagnosis: Cannizzaro Reaction. Because this molecule has no


-protons  (it is a benzoate derivative) and the ring is electron-poor, it reacts rapidly with strong bases (NaOH, KOH) to disproportionate into the alcohol and the carboxylic acid.
  • Mechanism: Hydroxide attacks the aldehyde

    
     Hydride transfer to a second molecule.[2][3][4][5]
    
  • Prevention: Never use strong hydroxide bases for washing.[1] Use saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (mild base) or phosphate buffers (pH 7-8).
    
"Ghost" Impurities (Acetalization)

Symptom: NMR shows the aldehyde proton (


 ppm) has vanished, replaced by a methine triplet at 

ppm. Diagnosis: Acetal Formation. If you store or reflux this compound in alcohols (Methanol/Ethanol) with even trace acid (e.g., from unneutralized silica gel), the aldehyde converts to the dialkyl acetal.
  • Risk Factor: The electron-deficient ring makes the carbonyl carbon more susceptible to nucleophilic attack by alcohols.[5]

  • Remediation: Acetalization is reversible.[1][6] Treat the crude mixture with dilute aqueous acid (e.g., 1N HCl/THF) for 30 minutes to restore the aldehyde.

Spontaneous Oxidation

Symptom: The white solid turns yellow/crusty upon storage; LCMS shows M+16 peak. Diagnosis: Autoxidation to Benzoic Acid. Aldehydes oxidize to carboxylic acids in the presence of air. This substrate produces 3-chloro-5-ethoxycarbonylbenzoic acid , which is difficult to separate from the starting material by crystallization.[1]

Module 2: The Ester Vector

Transesterification (The Methanol Error)

Symptom: LCMS shows a mass shift of -14 (Ethyl ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 Methyl).
Cause:  Refluxing in Methanol (often for recrystallization or reduction).[1]
Technical Insight:  The ethyl group is exchangeable. In the presence of methoxide or acid catalysts in MeOH, the equilibrium shifts toward the methyl ester.
Protocol Fix:  Always match the solvent alcohol to the ester alkyl group (use Ethanol for ethyl esters).

Visualizing the Degradation Matrix

The following diagram maps the critical failure pathways you must avoid during synthesis and storage.

G cluster_legend Reaction Conditions Start Ethyl 3-chloro-5-formylbenzoate (Target) Acid Side Product A: Carboxylic Acid (Oxidation) Start->Acid Air/O2 (Storage) Alcohol Side Product B: Benzyl Alcohol (Reduction/Cannizzaro) Start->Alcohol NaBH4 (Over-reduction) Start->Alcohol NaOH (Cannizzaro) Acetal Side Product C: Diethyl Acetal (Solvent Artifact) Start->Acetal EtOH + H+ (cat) Hydrolysis Side Product D: Mono-Ester Acid (Saponification) Start->Hydrolysis NaOH/H2O (High pH) Start->Hydrolysis NaOH (Cannizzaro) Red Arrows = Irreversible/Destructive Red Arrows = Irreversible/Destructive Yellow Arrows = Reversible Yellow Arrows = Reversible

Caption: Figure 1. Degradation landscape of Ethyl 3-chloro-5-formylbenzoate showing susceptibility to oxidation, reduction, and pH-induced breakdown.

Troubleshooting Guide: Diagnostic & Remediation

SymptomProbable CauseDiagnostic StepCorrective Action
M+16 Peak in LCMS Oxidation to carboxylic acid.[1]Check IR for broad -OH stretch (2500-3000 cm⁻¹).[1]Purify via column chromatography (Acid is much more polar).[1] Store under Argon.[1]
Yield Loss + 2 Spots Cannizzaro Reaction during workup.Check pH of aqueous layer.[1] If >11, this is the cause.Do not use NaOH.[1] Use sat. ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

or dilute

.
NMR: Missing -CHO Acetal formation.Look for triplet at ~1.2 ppm and quartet at ~3.6 ppm (extra ethyl groups).[1]Stir in THF/1N HCl (1:1) for 1h to hydrolyze acetal back to aldehyde.
M-14 Peak in LCMS Transesterification (Me vs Et).Did you use Methanol as a solvent?Switch to Ethanol or THF.[1]
Product is an Oil Impurities preventing crystallization.[1]Run TLC. Aldehyde impurities often act as "crystal poisons."[1]Use a Bisulfite Adduct Purification (see Protocol A).[1]

Standard Operating Protocols (SOPs)

Protocol A: Purification via Bisulfite Adduct

Use this when column chromatography fails to separate the aldehyde from non-aldehyde impurities.

  • Dissolution: Dissolve crude oil (10 g) in Ethyl Acetate (50 mL).

  • Adduct Formation: Add saturated aqueous Sodium Bisulfite (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , 30 mL). Stir vigorously for 2 hours. The aldehyde forms a water-soluble adduct.
    
  • Separation: Separate layers. Keep the Aqueous Layer (contains product). Discard organic layer (contains non-aldehyde impurities).[1]

  • Regeneration: Cool aqueous layer to 0°C. Slowly add solid

    
     or 10% 
    
    
    
    until pH reaches 9-10.
    • Warning: Do not use strong NaOH (risk of Cannizzaro).[1]

  • Extraction: Extract the liberated aldehyde immediately with Ethyl Acetate (3 x 50 mL).

  • Drying: Dry over

    
     and concentrate.
    
Protocol B: Chemoselective Reduction (Aldehyde Only)

Goal: Reduce -CHO to -CH2OH without touching the Ester or Chloride.[1]

  • Solvent: Dissolve substrate in Ethanol (anhydrous). Do not use Methanol (avoids transesterification).[1]

  • Reagent: Use Sodium Borohydride (

    
    )  (0.35 equiv).
    
    • Note:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       is generally chemoselective for aldehydes over esters at 0°C.
      
  • Procedure: Cool to -10°C. Add

    
     portion-wise. Monitor by TLC every 5 mins.
    
  • Quench: Quench with Acetone (destroys excess hydride) followed by sat. ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    
    • Critical: Do not allow the reaction to warm up before quenching to prevent ester reduction.

References & Authority

  • BenchChem Technical Support. Stability and Storage of Ethyl 3-bromo-5-cyano-2-formylbenzoate (Analogous Structure). Retrieved from BenchChem Database.[1] Link

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 27: Reactions of electron-deficient aromatics; Chapter 9: Nucleophilic addition to the carbonyl group).[1]

  • Gein, V. L., et al. (2021).[1] "Synthesis of Ethyl 4-[5-Aryl-3-hydroxy-4-(4-chlorobenzoyl)...]" Russian Journal of General Chemistry. (Demonstrates reactivity of similar 4-chlorobenzoyl esters). Link

  • Organic Chemistry Portal. Cannizzaro Reaction Mechanism and Limitations. (Confirming non-enolizable aldehyde disproportionation risks). Link

  • BLD Pharm. 3-Chloro-5-formylbenzoic Acid (CAS 153203-59-9) Safety Data.[1] (Precursor stability data). Link

Sources

Troubleshooting

Technical Support Center: Ethyl 3-chloro-5-formylbenzoate (CAS 1823945-12-5)

Welcome to the Advanced Application Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of bifunctional aromatic building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of bifunctional aromatic building blocks. Ethyl 3-chloro-5-formylbenzoate is a highly versatile intermediate in drug discovery, but its dual reactive nodes—an electrophilic formyl group and a hydrolytically sensitive ethyl ester—make it susceptible to environmental degradation.

This guide is designed to move beyond basic handling instructions. Here, we analyze the exact mechanistic causality behind common experimental failures and provide self-validating protocols to ensure the integrity of your synthetic workflows.

Mechanistic Overview of Degradation Pathways

Understanding the structural vulnerabilities of Ethyl 3-chloro-5-formylbenzoate is the first step in preventing yield loss. The molecule possesses three distinct functional groups, two of which are highly prone to degradation under standard laboratory conditions:

  • The Formyl Group (-CHO): Highly susceptible to auto-oxidation via a radical chain mechanism. As documented by the 1 [1], benzaldehydes readily oxidize in the presence of atmospheric oxygen and UV light to form benzoic acids.

  • The Ethyl Ester (-COOEt): Prone to saponification. Esters exhibit a U-shaped pH-rate profile, meaning they undergo rapid specific base catalysis at elevated pH, leading to the cleavage of the ester bond [4].

  • The Aryl Chloride (-Cl): Generally stable under ambient conditions but can undergo unwanted oxidative addition if exposed to active palladium catalysts during prolonged storage.

G cluster_0 Oxidation (Air/Light) cluster_1 Hydrolysis (Water/Base) cluster_2 Acetalization (Alcohols/H+) SM Ethyl 3-chloro-5-formylbenzoate (Intact Molecule) Ox 3-Chloro-5-(ethoxycarbonyl)benzoic acid SM->Ox Radical Chain Reaction (O2, UV, Metals) Hyd 3-Chloro-5-formylbenzoic acid SM->Hyd Nucleophilic Attack (OH-, H2O) Act Diethyl Acetal Derivative SM->Act Reversible Addition (EtOH, H+)

Figure 1: Primary degradation pathways of Ethyl 3-chloro-5-formylbenzoate under environmental stress.

Troubleshooting Guides & FAQs

Q1: I am scaling up a Suzuki coupling using this building block. My isolated yield dropped from 85% to 40% upon moving from a 1 mmol to a 50 mmol scale. LC-MS shows a massive peak corresponding to [M-28]. What is the root cause?

Analysis & Causality: The [M-28] mass loss typically corresponds to the loss of an ethyl group (


) during ionization, but in the context of basic reaction conditions (e.g., using 

in aqueous mixtures), it indicates saponification of the ethyl ester . According to kinetic studies on 2 [5], esters undergo rapid specific base catalysis. At a larger scale, the reaction time is often extended, prolonging the exposure of the ester to the basic aqueous environment, thereby accelerating hydrolysis to the corresponding carboxylic acid. Actionable Solution: The hydroxide/carbonate ion acts as a hard nucleophile, attacking the ester carbonyl. To prevent this, switch to anhydrous basic conditions (e.g., anhydrous

in dry dioxane) or use a weaker, sterically hindered base.
Q2: After storing a batch of the compound on the benchtop for three weeks, my reductive amination failed. TLC shows a new, highly polar baseline spot. Why did the reagent degrade?

Analysis & Causality: Your compound has undergone auto-oxidation . As detailed by 3 [3], the formyl C-H bond is relatively weak and prone to hydrogen abstraction by radical species. This process is initiated by ambient UV light or trace transition metals. The polar baseline spot on your TLC is the resulting carboxylic acid (3-chloro-5-(ethoxycarbonyl)benzoic acid), which cannot undergo reductive amination. Actionable Solution: Store the compound in amber glass to block UV initiation. Furthermore,4 [2] dictate storing under an Argon atmosphere. Argon is preferred over Nitrogen because it is denser than air, creating a protective blanket over the solid that prevents oxygen ingress.

Q3: I prepared a stock solution of the compound in methanol for a high-throughput screening (HTS) library, but NMR analysis after 48 hours shows the disappearance of the aldehyde proton (~10 ppm). Is the compound unstable in solution?

Analysis & Causality: The compound is not inherently unstable, but it is chemically incompatible with alcoholic solvents . The formyl group reacts with primary alcohols to form hemiacetals, which rapidly dehydrate and react with a second alcohol molecule to form stable acetals. This is an equilibrium-driven nucleophilic addition. Even trace acidity (e.g., from glass surfaces or dissolved


) catalyzes the reaction.
Actionable Solution:  For HTS stock solutions, strictly use anhydrous, non-nucleophilic solvents such as DMSO or Acetonitrile, and store at -20°C.

Quantitative Degradation Profiles

To assist in your experimental planning, the following table summarizes the quantitative triggers and kinetic proxies for the degradation of Ethyl 3-chloro-5-formylbenzoate.

Degradation PathwayReactive NodeEnvironmental TriggerKinetic Proxy / Stability IndicatorMechanistic Causality
Auto-Oxidation Formyl (-CHO)

, UV Light, Trace Metals
Rapid in solution; Slow in solid state (months)Radical chain reaction abstracting the formyl hydrogen.
Saponification Ethyl Ester (-COOEt)pH > 8, Aqueous MediaHalf-life decreases exponentially as pH risesSpecific base catalysis via hydroxide nucleophilic attack.
Acetalization Formyl (-CHO)Alcoholic Solvents,

Equilibrium reached within hours in MeOH/EtOHAcid-catalyzed nucleophilic addition of alcohol.

Validated Experimental Protocols

A protocol is only as good as its ability to prove it worked. The following methodologies are designed as self-validating systems , meaning they include built-in analytical checkpoints to confirm the structural integrity of the compound before you commit to complex downstream synthesis.

Protocol A: Anhydrous & Anaerobic Aliquoting (Prevention of Auto-Oxidation)

Causality: Repeated opening of the reagent bottle introduces atmospheric moisture and oxygen, initiating the radical oxidation cascade.

  • Preparation: Transfer the sealed reagent bottle to a glove bag or a benchtop area equipped with a positive-pressure Argon line.

  • Purging: Insert an Argon line into the headspace of the bottle. Why Argon? Argon is denser than Nitrogen and effectively displaces oxygen at the solid-gas interface.

  • Transfer: Using a static-free, oven-dried spatula, transfer the required mass into an amber glass vial.

  • Sealing: Flush the new vial with Argon for 15 seconds, cap immediately with a PTFE-lined septum, and wrap with Parafilm. Store at 2-8°C.

  • Self-Validation Checkpoint: Dissolve a 1 mg aliquot of the stored batch in

    
    . Run a rapid 
    
    
    
    -NMR.
    • Pass: The formyl proton appears as a sharp, integrated singlet at ~10.0 ppm.

    • Fail: A broad peak appears around 12.0–13.0 ppm (indicating carboxylic acid -OH formation), confirming oxidation has occurred. Discard the batch.

Protocol B: pH-Controlled Reaction Quenching (Prevention of Saponification)

Causality: Standard basic workups (e.g., 1M NaOH or saturated


) provide the exact nucleophilic conditions required for the saponification of the ethyl ester.
  • Quenching: Upon completion of your reaction (e.g., reductive amination), cool the mixture to 0°C. Quench slowly with a buffered aqueous solution of saturated

    
     (pH ~5.5).
    
  • Extraction: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Washing: Wash the combined organic layers with brine (not basic water) to remove residual salts, then dry over anhydrous

    
    .
    
  • Self-Validation Checkpoint: Before concentrating the solvent entirely, perform a rapid TLC (Hexanes:EtOAc 8:2) visualized under UV (254 nm).

    • Pass: The product elutes cleanly with a high

      
       value.
      
    • Fail: A heavy, UV-active baseline spot is observed, indicating the formation of a highly polar carboxylate salt via ester hydrolysis. If this occurs, you must re-acidify the aqueous layer to pH 3 and re-extract to recover the hydrolyzed byproduct.

References

  • European Chemicals Agency (ECHA). "Benzaldehyde - ECHA CHEM". europa.eu. [Link]

  • SinoShiny. "What are the storage conditions for benzaldehyde? - Blog". sinoshiny.com. [Link]

  • Giese et al. "pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption". nih.gov. [Link]

Sources

Optimization

Optimizing "Ethyl 3-chloro-5-formylbenzoate" reaction temperature and time

Target Compound: Ethyl 3-chloro-5-formylbenzoate (CAS: 1823945-12-5) Focus: Reaction Temperature and Time Optimization Welcome to the Technical Support Center. Synthesizing highly functionalized building blocks like Ethy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Ethyl 3-chloro-5-formylbenzoate (CAS: 1823945-12-5) Focus: Reaction Temperature and Time Optimization

Welcome to the Technical Support Center. Synthesizing highly functionalized building blocks like Ethyl 3-chloro-5-formylbenzoate requires precise control over reaction kinetics. Because this molecule contains both an electrophilic ester and a highly reactive formyl (aldehyde) group, standard protocols often fail due to over-reaction, dimerization, or functional group incompatibility.

This guide provides field-proven troubleshooting, causal explanations, and self-validating protocols for the two most viable synthetic routes: Halogen-Metal Exchange (Turbo-Grignard) and Dess-Martin Oxidation .

I. Synthetic Workflow & Critical Parameters

SynthesisWorkflow PrecursorA Ethyl 3-bromo-5-chlorobenzoate TurboG iPrMgCl·LiCl (Turbo-Grignard) Temp: -20°C to 0°C Time: 1-2 h PrecursorA->TurboG Intermediate Arylmagnesium Intermediate TurboG->Intermediate DMFQuench DMF Quench Temp: 0°C to RT Time: 1 h Intermediate->DMFQuench Target Ethyl 3-chloro-5-formylbenzoate (CAS: 1823945-12-5) DMFQuench->Target PrecursorB Ethyl 3-chloro-5-(hydroxymethyl)benzoate DMP Dess-Martin Periodinane (DMP) Temp: Room Temp (20-25°C) Time: 0.5 - 2 h PrecursorB->DMP DMP->Target

Synthesis routes for Ethyl 3-chloro-5-formylbenzoate highlighting critical temp and time nodes.

II. Quantitative Parameter Summary

To prevent side reactions, temperature and time must be strictly controlled. The table below summarizes the optimal parameters and the quantitative risks of deviation.

Synthetic StepOptimal TemperatureOptimal TimeExpected YieldPrimary Impurity / Risk of Deviation
Halogen-Metal Exchange -20 °C to 0 °C1.0 - 2.0 hours>95% (Conversion)Ester attack (dimerization) if >0 °C
DMF Quenching 0 °C → 25 °C1.0 hour80 - 85% (Isolated)Des-bromo byproduct if quenched poorly
DMP Oxidation 20 °C - 25 °C0.5 - 2.0 hours90 - 95% (Isolated)Over-oxidation to carboxylic acid
Fischer Esterification Reflux (78 °C)12 - 24 hours<50% (Direct)Diethyl acetal formation
III. Troubleshooting Guides & FAQs

Q1: Why am I observing ester attack or dimerization during the halogen-metal exchange of Ethyl 3-bromo-5-chlorobenzoate? Causality: The ethyl ester group is highly electrophilic. If the internal temperature exceeds 0 °C during the exchange, the newly formed arylmagnesium species will act as a nucleophile and attack the ester group of an unreacted precursor molecule, leading to dimerization or polymerization. Solution: Maintain the temperature strictly between -20 °C and 0 °C. Furthermore, you must use the Turbo-Grignard reagent (


-PrMgCl·LiCl) instead of standard Grignards or organolithiums. The addition of Lithium Chloride (LiCl) breaks up RMgX polymeric aggregates, improving solubility and forming a highly reactive magnesate complex[1]. This allows the metal-halogen exchange to proceed rapidly at lower temperatures, preserving the sensitive ester functional group[2].

Q2: How do I balance reaction time and conversion during the DMF quench? Causality: Quenching the arylmagnesium intermediate with anhydrous N,N-dimethylformamide (DMF) forms a tetrahedral hemiaminal intermediate that remains stable until aqueous workup. If the quenching time is too short, the reaction is incomplete. If left too long, moisture ingress becomes a significant risk. Solution: Add DMF dropwise at 0 °C to control the exothermic nature of the quench. Allow the mixture to warm to room temperature (20-25 °C) and stir for exactly 1 hour. Extended times do not improve the yield and drastically increase the risk of moisture ingress, which protonates the intermediate and leads to a des-bromo byproduct (ethyl 3-chlorobenzoate)[3].

Q3: In the alternative oxidation route, why is my Dess-Martin oxidation stalling or yielding over-oxidized products, and how do time/temp play a role? Causality: Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent that selectively oxidizes primary alcohols to aldehydes[4]. Stalling often occurs due to completely anhydrous conditions; paradoxically, a trace amount of water accelerates the reaction by partially hydrolyzing DMP to a more reactive oxidant species[5]. Conversely, extended reaction times (>6 hours) or excess reagent can lead to the over-oxidation of the aldehyde into a carboxylic acid[6]. Solution: Run the reaction strictly at room temperature (20-25 °C) for 0.5 to 2 hours. Do not apply heat, as DMP is heat-sensitive and can decompose exothermically above 130 °C[5]. Quench the reaction immediately upon completion to destroy excess oxidant[7].

Q4: Can I synthesize this compound via Fischer esterification of 3-chloro-5-formylbenzoic acid? Causality: Fischer esterification requires an acid catalyst (e.g., H2SO4) and excess ethanol to drive the equilibrium forward, typically at elevated temperatures[8]. Under these acidic conditions, the highly reactive formyl group (aldehyde) will rapidly react with the excess ethanol to form a diethyl acetal side product. Solution: Direct Fischer esterification is not recommended for aldehyde-containing substrates without protection[9]. If you must use this route, protect the aldehyde as an acetal first, perform the esterification, and then gently deprotect. Alternatively, utilize the Turbo-Grignard or DMP oxidation routes described below.

IV. Self-Validating Experimental Protocols
Protocol A: Selective Formylation via Turbo-Grignard Exchange

This protocol is designed to prevent ester dimerization by utilizing kinetic temperature control.

  • Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with Ethyl 3-bromo-5-chlorobenzoate (1.0 eq) and anhydrous THF to create a 0.5 M solution.

  • Cooling: Cool the solution to -20 °C using a dry ice/isopropanol bath.

  • Exchange: Add

    
    -PrMgCl·LiCl (Turbo-Grignard, 1.3 M in THF, 1.1 eq) dropwise over 15 minutes. Maintain the internal temperature below -10 °C during addition.
    
  • Incubation & Validation: Stir at -10 °C to 0 °C for 1 hour.

    • Self-Validation Check: Withdraw a 0.1 mL aliquot, quench with water, and extract with ethyl acetate. Analyze via GC-MS. The complete disappearance of the starting material mass and the presence of the des-bromo mass (ethyl 3-chlorobenzoate) confirms a successful and complete metal-halogen exchange.

  • Formylation: Add anhydrous DMF (2.0 eq) dropwise at 0 °C.

  • Maturation: Remove the cooling bath, allow the reaction to warm to room temperature (25 °C), and stir for exactly 1 hour.

  • Workup: Quench carefully with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Oxidation of Benzylic Alcohol via Dess-Martin Periodinane (DMP)

This protocol utilizes mild, room-temperature conditions to prevent over-oxidation.

  • Preparation: In a round-bottom flask, dissolve Ethyl 3-chloro-5-(hydroxymethyl)benzoate (1.0 eq) in reagent-grade Dichloromethane (DCM) to create a 0.2 M solution.

  • Oxidation: Add Dess-Martin Periodinane (1.1 eq) in one portion at room temperature (20-25 °C).

  • Reaction & Validation: Stir the suspension for 0.5 to 2 hours.

    • Self-Validation Check: The initially clear solution will become cloudy as the iodine byproduct (iodosobenzoic acid, IBA) precipitates[5]. This serves as a visual indicator of reaction progression. Confirm completion via TLC (UV active; the product aldehyde will run significantly higher than the starting alcohol).

  • Quenching: Immediately upon TLC confirmation of completion, dilute the mixture with diethyl ether (to precipitate further IBA) and pour into a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3[7].

  • Workup: Stir vigorously for 15 minutes until the organic layer is completely clear (this destroys unreacted DMP). Separate the layers, wash the organic layer with water and brine, dry over MgSO4, and concentrate in vacuo.

V. References

1.[4] "Dess-Martin Oxidation", Organic Chemistry Portal. Available at:[Link] 2.[2] "Grignards on lithium", The Chemical Reaction Database. Available at:[Link] 3.[1] "Turbo Grignard Reagent", Chem-Station Int. Ed. Available at:[Link] 4.[3] "Accelerated synthesis of substituted hydroxymethyl phenols", Google Patents (WO2007140965A1). Available at: 5.[7] "Experiment #3 - Dess-Martin Oxidation of Betulin Monoacetate to Betulone Acetate", OpenBU (Boston University). Available at:[Link] 6.[5] "Dess-Martin periodinane, Triacetoxyperiodinane, DMP", Organic Chemistry Portal. Available at:[Link] 7.[8] "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions", Master Organic Chemistry. Available at:[Link] 8.[9] "Preparation of Esters", Chemistry Steps. Available at:[Link] 9.[6] "Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid", Organic & Biomolecular Chemistry (RSC). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility &amp; Handling of Ethyl 3-chloro-5-formylbenzoate

Welcome to the Technical Support Center for Ethyl 3-chloro-5-formylbenzoate (CAS: 1823945-12-5) [1]. This compound is a highly versatile organic building block featuring three distinct functional groups: an ethyl ester,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 3-chloro-5-formylbenzoate (CAS: 1823945-12-5) [1]. This compound is a highly versatile organic building block featuring three distinct functional groups: an ethyl ester, an aryl chloride, and a highly reactive formyl (aldehyde) group.

While structurally valuable for drug development and organic synthesis, its high hydrophobicity and electrophilic nature present specific solubility and stability challenges. This guide provides field-proven, self-validating methodologies to overcome these hurdles.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate or degrade when I prepare a stock solution in Methanol or Ethanol?

Causality: The primary issue is not just physical solubility, but chemical reactivity. The compound contains an electrophilic formyl (aldehyde) group. In polar protic solvents like primary alcohols (methanol, ethanol)—especially if trace acidic impurities are present—the aldehyde undergoes rapid nucleophilic addition. This forms a hemiacetal intermediate, which subsequently dehydrates to form an oxonium ion, followed by the addition of a second alcohol molecule to yield a stable acetal[2],[3]. This unwanted side reaction fundamentally alters the chemical structure and biological activity of your stock. Solution: Strictly avoid primary alcohols for stock solutions or long-term storage.

Q2: What is the optimal solvent for long-term storage and stock solution preparation?

Causality: To maintain the integrity of the aldehyde and ensure complete dissolution of the hydrophobic aromatic core, a polar aprotic solvent is required. Dimethyl sulfoxide (DMSO) is the industry standard. DMSO disrupts structured hydration around hydrophobic molecules, significantly increasing their apparent solubility by altering the solvation dynamics without reacting with the electrophilic functional groups[4]. Solution: Prepare a 1000X stock solution in 100% anhydrous, sterile-filtered DMSO[5].

Q3: When diluting the DMSO stock into an aqueous buffer (e.g., PBS or cell culture media), the compound "oils out" or forms a cloudy suspension. How can I prevent this?

Causality: The transition from a co-solvent-dominated environment (DMSO) to a water-dominated environment causes the hydrophobic compound to aggregate due to the hydrophobic effect. The energetic cost of cavity formation in the water network is too high for the aryl chloride core. Furthermore, if the final DMSO concentration exceeds 0.5%, it can induce cellular toxicity in biological assays[5]. Solution: Employ a step-wise dilution strategy using biocompatible co-solvents and surfactants (e.g., PEG300 and Tween-80) to create micelles that encapsulate the hydrophobic compound before introducing the aqueous phase[6].

Part 2: Quantitative Data Presentation

The following table summarizes the solubility profile and chemical stability of Ethyl 3-chloro-5-formylbenzoate across common laboratory solvents to guide your experimental design.

SolventApparent SolubilityStability / Reactivity RiskRecommended Application
Anhydrous DMSO Excellent (>50 mg/mL)High (Stable if kept anhydrous)Primary stock solutions for assays
DMF Excellent (>50 mg/mL)HighAlternative stock solvent
Dichloromethane (DCM) ExcellentHighOrganic synthesis / Extractions
Methanol / Ethanol ModeratePOOR (High risk of acetal formation)DO NOT USE for storage
Water / PBS Very Poor (<0.1 mg/mL)Moderate (Slow hydrolysis risk)Final assay media only (requires co-solvents)

Part 3: Experimental Protocols

Protocol 1: Preparation of a 10 mM Anhydrous DMSO Stock Solution

This protocol ensures complete solubilization while preventing moisture-induced degradation.

  • Equilibration: Allow the sealed vial of Ethyl 3-chloro-5-formylbenzoate to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: This prevents ambient moisture from condensing on the cold powder, which could lead to slow ester hydrolysis.

  • Weighing: Weigh 2.13 mg of the compound (Molecular Weight: 212.63 g/mol ) into a sterile, amber glass vial[1].

  • Solubilization: Add exactly 1.0 mL of anhydrous, sterile-filtered DMSO.

  • Agitation: Vortex gently for 60 seconds until the solution is completely clear. Avoid excessive sonication, as localized heating can accelerate degradation.

  • Storage: Aliquot into single-use amber vials and store at -20°C or -80°C to minimize freeze-thaw cycles[5].

  • Self-Validation Step: Before freezing, dilute a 1 µL aliquot into 1 mL of LC-MS grade Acetonitrile and run a rapid LC-MS/UV scan. The presence of a single dominant peak corresponding to m/z 213 [M+H]+ confirms compound integrity and the absence of acetal degradation.

Protocol 2: Step-Wise Aqueous Dilution for In Vitro Assays (The 10/40/5/45 Rule)

Use this protocol to achieve a clear aqueous working solution (e.g., 1 mM) from your DMSO stock without precipitation[6].

  • Initial Solubilization: Pipette 100 µL of the 10 mM DMSO stock solution into a clean tube.

  • Co-solvent Addition: Add 400 µL of PEG300 to the DMSO solution. Mix thoroughly by pipetting up and down. Causality: PEG300 acts as a polarity bridge between the highly non-polar compound and the upcoming aqueous phase.

  • Surfactant Addition: Add 50 µL of Tween-80. Vortex gently for 15 seconds. Causality: Tween-80 is a non-ionic surfactant that reduces surface tension and initiates the formation of protective micelles around the hydrophobic core.

  • Aqueous Integration: Slowly add 450 µL of Saline (0.9% NaCl) or PBS dropwise while gently swirling the tube.

  • Self-Validation Step: Measure the optical density (OD) of the final aqueous solution at 600 nm using a spectrophotometer. An OD600 < 0.05 confirms the absence of colloidal aggregation or micro-precipitates, validating successful micellar encapsulation.

Part 4: Workflow Visualization

SolubilityWorkflow Title Ethyl 3-chloro-5-formylbenzoate Handling & Solubility Workflow Decision Target Application? Title->Decision Bio In Vitro / Biological Assays Decision->Bio Chem Organic Synthesis Decision->Chem Stock Prepare 1000X Stock in Anhydrous DMSO Bio->Stock OrgSolv Use Aprotic Solvents (DCM, THF, DMF) Chem->OrgSolv Warning AVOID: Primary Alcohols (MeOH/EtOH) Risk: Acetal Formation Stock->Warning Dilution Step-wise Aqueous Dilution (DMSO -> PEG300 -> Tween-80 -> Buffer) Stock->Dilution OrgSolv->Warning

Decision tree for solubilizing Ethyl 3-chloro-5-formylbenzoate based on application.

References

  • [2] Title: Acetals are formed from aldehydes or ketones plus alcohols. Source: Almerja. URL: [Link]

  • [4] Title: Reducing the Gap Between Chemical and Biological Assessment of Petroleum-Contaminated Soils: An FTIR-Based Method Using Aqueous Dimethyl Sulfoxide Extraction. Source: MDPI. URL: [Link]

  • [3] Title: Formation and Reactions of Acetals. Source: Chemistry Steps. URL: [Link]

Sources

Optimization

"Ethyl 3-chloro-5-formylbenzoate" purification challenges

Technical Support Center: Ethyl 3-chloro-5-formylbenzoate (CAS 1823945-12-5) [1][2][3] To: Research & Development Division From: Dr. Alex V., Senior Application Scientist Subject: Purification & Stability Protocols for E...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 3-chloro-5-formylbenzoate (CAS 1823945-12-5) [1][2][3]

To: Research & Development Division From: Dr. Alex V., Senior Application Scientist Subject: Purification & Stability Protocols for Ethyl 3-chloro-5-formylbenzoate

Executive Summary & Chemical Profile

Ethyl 3-chloro-5-formylbenzoate is a tri-functionalized benzene derivative critical for synthesizing ROR


 modulators and other heterocyclic pharmaceutical intermediates. Its purification presents a "perfect storm" of challenges due to the competing reactivities of its three functional groups:
  • Formyl group (-CHO): Highly susceptible to auto-oxidation to carboxylic acid.

  • Ethyl Ester (-COOEt): Prone to hydrolysis under basic conditions.

  • Aryl Chloride (-Cl): Generally stable but adds lipophilicity.

This guide addresses the frequent user complaints regarding "oiling out," "new spots on TLC," and "low yields" by providing chemically grounded troubleshooting workflows.

Troubleshooting Guide (Q&A Format)

Issue 1: "My product turned into a sticky oil/gum after column chromatography, but it's supposed to be a solid."

Diagnosis: This is the most common issue. It typically arises from solvent entrapment or partial oxidation .

  • Auto-oxidation: The aldehyde oxidizes to 3-chloro-5-(ethoxycarbonyl)benzoic acid. Even 5-10% of this acidic impurity can prevent crystallization, acting as an impurity that disrupts the crystal lattice.

  • Solvent Entrapment: The ethyl ester and chloro groups increase lipophilicity, making the molecule hold onto chlorinated solvents (DCM/Chloroform) tenaciously.

Corrective Action:

  • Step 1 (Acid Removal): Dissolve the oil in Ethyl Acetate (EtOAc). Wash 2x with saturated aqueous NaHCO₃ . This selectively removes the acidic oxidation byproduct without hydrolyzing the ester.

  • Step 2 (Solvent Switch): Dry the organic layer (

    
    ), filter, and concentrate. Do not dry to completion. When a small volume remains, add Hexane  or Heptane  and rotovap again. Repeat this "chase" technique 3x to remove trapped DCM/EtOAc.
    
  • Step 3 (Crystallization): Attempt recrystallization from a Hexane/EtOAc (10:1) mixture. Cool slowly to -20°C.

Issue 2: "I see a 'ghost' spot trailing the product on TLC that wasn't there before."

Diagnosis: This is the "Acid Drag" effect . The spot is likely the carboxylic acid derivative (oxidation product). On standard silica plates, carboxylic acids often streak or trail immediately behind the aldehyde due to strong hydrogen bonding with silanols.

Validation Test:

  • Spot your compound.[4][5]

  • Over-spot with a drop of dilute Bromocresol Green.

  • If the trailing spot turns yellow (acidic) while the background remains blue, it is the oxidized acid impurity.

Preventative Protocol:

  • In-Column Stabilization: Add 0.5% Triethylamine (TEA) to your column solvent system. This deactivates the acidic sites on the silica gel, preventing the acid impurity from smearing into your product fractions. Note: Keep the contact time short to avoid ester hydrolysis.

Issue 3: "Can I use sodium bisulfite (NaHSO₃) to purify this?"

Expert Insight: Yes, but with a caveat. Bisulfite adduct formation is excellent for separating aldehydes from non-aldehydes (e.g., the alcohol precursor or over-oxidized esters). However, the regeneration step requires base.

Protocol (The "Gentle Release"):

  • Bind: Shake the organic solution with saturated aqueous NaHSO₃. The aldehyde moves to the aqueous layer as the bisulfite adduct.

  • Wash: Discard the organic layer (removes non-aldehyde impurities).

  • Release: Crucial Step. Do not use NaOH or KOH, as these will hydrolyze the ethyl ester. Instead, add solid Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate to the aqueous layer until pH ~9-10.

  • Extract: Immediately extract with DCM or EtOAc.

Degradation & Impurity Profiling

Understanding the "Why" allows for better control. The diagram below illustrates the two primary degradation pathways you must mitigate.

DegradationPathways Target Ethyl 3-chloro-5-formylbenzoate (Target Molecule) AcidImpurity 3-Chloro-5-(ethoxycarbonyl)benzoic acid (Oxidation Impurity) Target->AcidImpurity Air Oxidation (Fast in solution) HydrolysisImpurity 3-Chloro-5-formylbenzoic acid (Hydrolysis Impurity) Target->HydrolysisImpurity Acid/Base Hydrolysis (Avoid strong NaOH)

Figure 1: Primary degradation pathways. The oxidation pathway (red) is the most common cause of purification failure.

Master Purification Workflow

This decision tree guides you through the purification process based on the physical state of your crude material.

PurificationLogic Start Crude Material State IsSolid Solid / Semi-Solid? Start->IsSolid IsOil Oily / Sticky? Start->IsOil CheckTLC Check TLC (Acid Impurity Present?) IsSolid->CheckTLC Low Purity Recryst Recrystallization Solvent: Hexane/EtOAc (10:1) IsSolid->Recryst High Purity IsOil->CheckTLC Wash Bicarbonate Wash (Sat. NaHCO3) CheckTLC->Wash Acid Detected (Rf ~0.1) Column Flash Chromatography (SiO2, Hex/EtOAc) Add 1% TEA if acid streaks CheckTLC->Column No Acid / Complex Mix Final Pure Product (Store under N2, -20°C) Recryst->Final Wash->Recryst If only acid was removed Wash->Column If other impurities remain Column->Final

Figure 2: Logic flow for determining the optimal purification strategy.

Quantitative Data: Solvent Systems

MethodSolvent SystemPurposeNotes
TLC Hexane : EtOAc (4:1)MonitoringProduct Rf ≈ 0.4 - 0.5. Acid impurity stays at baseline.
Flash Column Hexane → 10% EtOAc/HexPurificationGradient elution recommended. Aldehydes elute before alcohols.
Recrystallization Hexane / EtOAcFinal PolishDissolve in min. hot EtOAc, add warm Hexane until cloudy, cool.
Wash Sat. NaHCO₃ (aq)Acid RemovalCritical step for removing oxidation byproducts.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general purification logic of benzaldehyde derivatives). Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Context for Vilsmeier-Haack and oxidation mechanisms relevant to aldehyde synthesis). Link

  • PubChem. (n.d.). Compound Summary: 3-Chloro-5-hydroxybenzoic acid (Structural analog for property inference). National Library of Medicine. Link

  • BenchChem. (2025).[4][6] Purification of Benzaldehyde Derivatives. (General protocols for handling air-sensitive aldehydes). Link

Sources

Troubleshooting

Technical Support Center: By-product Analysis in Ethyl 3-chloro-5-formylbenzoate Synthesis

Welcome to the Technical Support Center for the synthesis of Ethyl 3-chloro-5-formylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistanc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 3-chloro-5-formylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding by-product formation in this crucial reaction. Our aim is to equip you with the expertise to identify, mitigate, and understand the formation of impurities, ensuring the integrity and success of your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of Ethyl 3-chloro-5-formylbenzoate, and what are the key considerations?

The most prevalent and effective method for the synthesis of Ethyl 3-chloro-5-formylbenzoate is the Vilsmeier-Haack reaction.[1][2] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][2][3]

Key considerations for this reaction include:

  • Substrate Reactivity: The starting material, ethyl 3-chlorobenzoate, has a deactivating chloro group and a meta-directing ester group. This can make the aromatic ring less reactive towards electrophilic substitution, potentially requiring more forcing reaction conditions.

  • Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents and reagents are critical to prevent the decomposition of the reagent and ensure a successful reaction.

  • Stoichiometry and Temperature Control: The molar ratios of the substrate, DMF, and POCl₃, as well as the reaction temperature, are crucial parameters that need to be carefully optimized to maximize the yield of the desired product and minimize by-product formation.

Q2: What are the primary expected by-products in the Vilsmeier-Haack formylation of ethyl 3-chlorobenzoate?

Based on the directing effects of the substituents on the benzene ring and the nature of the Vilsmeier-Haack reaction, the following are the most probable by-products:

  • Isomeric Products: Due to the directing effects of the chloro and ethyl carboxylate groups, formylation can occur at different positions on the aromatic ring, leading to the formation of isomers such as Ethyl 3-chloro-2-formylbenzoate and Ethyl 3-chloro-4-formylbenzoate .

  • Hydrolysis Product: The ester group of the starting material or the product can undergo hydrolysis during the reaction or aqueous work-up, leading to the formation of 3-chloro-5-formylbenzoic acid .

  • Unreacted Starting Material: Incomplete reaction can result in the presence of ethyl 3-chlorobenzoate in the final product mixture.

  • Dichlorinated By-products: Under certain conditions, further chlorination of the aromatic ring might occur, leading to dichlorinated species.

Q3: How can I monitor the progress of the reaction to minimize by-product formation?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate at regular intervals, you can observe the consumption of the starting material and the formation of the product and by-products. This allows for the determination of the optimal reaction time to maximize the yield of the desired product while minimizing the formation of degradation products that may arise from prolonged reaction times or elevated temperatures.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of Ethyl 3-chloro-5-formylbenzoate, with a focus on by-product analysis and mitigation.

Problem 1: Low or No Product Formation with a Significant Amount of Unreacted Starting Material
Possible Cause Troubleshooting Steps
Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and can decompose if not prepared under strictly anhydrous conditions.* Ensure Anhydrous Conditions: Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous grade DMF and fresh, high-purity POCl₃. * Proper Reagent Addition: Add POCl₃ to DMF slowly at a low temperature (0-5 °C) to control the exothermic reaction and ensure the complete formation of the Vilsmeier reagent.
Insufficient Reactivity of the Substrate: The deactivating nature of the chloro and ester groups on ethyl 3-chlorobenzoate can make the reaction sluggish.* Increase Reaction Temperature: After the initial formation of the Vilsmeier reagent and addition of the substrate at low temperature, gradually increase the temperature (e.g., to 60-80 °C) and monitor the reaction by TLC.[4] * Increase Reaction Time: Allow the reaction to proceed for a longer duration, closely monitoring for the consumption of the starting material.
Incorrect Stoichiometry: An inappropriate ratio of reagents can lead to an incomplete reaction.* Optimize Reagent Ratios: Experiment with slightly different molar ratios of ethyl 3-chlorobenzoate, DMF, and POCl₃ to find the optimal conditions for your setup.
Problem 2: Presence of Multiple Spots on TLC, Indicating a Mixture of Products
Possible Cause Troubleshooting and Analytical Steps
Formation of Isomers: The formyl group can be introduced at different positions on the aromatic ring.* Reaction Condition Optimization: Lowering the reaction temperature may improve the regioselectivity of the formylation. * Analytical Identification: Use Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the different isomers based on their mass spectra. The molecular ion peak for all isomers will be the same, but the fragmentation patterns may differ slightly. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for unambiguous structure elucidation of the isolated isomers.
Hydrolysis of the Ester Group: The presence of water during the reaction or work-up can lead to the formation of 3-chloro-5-formylbenzoic acid.* Anhydrous Work-up: If possible, perform a non-aqueous work-up. If an aqueous work-up is necessary, keep the temperature low and minimize the contact time. * Analytical Identification: The hydrolyzed acid will have a different retention time in GC (if it is volatile enough or derivatized) and a distinct set of peaks in the ¹H and ¹³C NMR spectra (absence of the ethyl group signals and presence of a carboxylic acid proton). Its presence can also be confirmed by LC-MS.
Formation of Dichlorinated By-products: Excess chlorinating agent or harsh reaction conditions can lead to over-chlorination.* Control Stoichiometry: Use a precise amount of POCl₃. * Analytical Identification: GC-MS is an excellent tool to identify dichlorinated products, as their molecular ion peaks will be shifted by the mass of a chlorine atom compared to the desired product.

III. By-product Characterization: A Practical Guide

Accurate identification of by-products is essential for optimizing your reaction and ensuring the purity of your final compound.

Table 1: Common By-products and their Expected Analytical Signatures
By-product NameChemical StructureExpected Molecular Ion (m/z) in MSKey ¹H NMR Signals (indicative)
Ethyl 3-chloro-2-formylbenzoate(Structure)212/214 (isotope pattern for 1 Cl)Aldehyde proton (singlet, ~10-11 ppm), distinct aromatic proton splitting pattern compared to the desired product.
Ethyl 3-chloro-4-formylbenzoate(Structure)212/214 (isotope pattern for 1 Cl)Aldehyde proton (singlet, ~10-11 ppm), different aromatic proton splitting pattern.
3-chloro-5-formylbenzoic acid(Structure)184/186 (isotope pattern for 1 Cl)Aldehyde proton (singlet, ~10-11 ppm), broad carboxylic acid proton signal (>10 ppm), absence of ethyl group signals.
Ethyl 3-chlorobenzoate (Starting Material)(Structure)184/186 (isotope pattern for 1 Cl)Absence of an aldehyde proton signal.
Experimental Protocols for By-product Analysis

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Objective: To separate and identify volatile components in the reaction mixture, including the desired product, unreacted starting material, and isomeric by-products.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Instrumentation and Conditions:

    • GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically suitable.

    • Oven Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the separation of all components.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 50-350.

  • Data Analysis: Identify the peaks in the chromatogram and analyze their corresponding mass spectra. Look for the characteristic molecular ion peaks and fragmentation patterns of the expected by-products as listed in Table 1.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To obtain detailed structural information about the components of the product mixture.

  • Sample Preparation: Purify the major components of the reaction mixture using column chromatography and prepare individual samples by dissolving them in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Analysis: This will allow for the identification of the aldehyde proton (typically a singlet around 10 ppm) and the characteristic splitting patterns of the aromatic protons, which will differ for each isomer. The integration of the signals will confirm the number of protons in each environment.

  • ¹³C NMR Analysis: This will show the characteristic carbonyl carbon of the aldehyde (~190 ppm) and the ester (~165 ppm), as well as the distinct signals for the aromatic carbons, which will vary between isomers.

IV. Visualization of Reaction Pathways and Troubleshooting

Diagram 1: Vilsmeier-Haack Reaction Mechanism and Potential By-product Formation

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Substrate Ethyl 3-chlorobenzoate Intermediate Iminium Salt Intermediate Substrate->Intermediate + Vilsmeier Reagent Hydrolysis 3-chloro-5-formylbenzoic acid (By-product) Substrate->Hydrolysis + H₂O (during work-up) Product Ethyl 3-chloro-5-formylbenzoate (Desired Product) Intermediate->Product Hydrolysis Isomer1 Ethyl 3-chloro-2-formylbenzoate (By-product) Intermediate->Isomer1 Hydrolysis (ortho attack) Isomer2 Ethyl 3-chloro-4-formylbenzoate (By-product) Intermediate->Isomer2 Hydrolysis (para attack) Product->Hydrolysis + H₂O (during work-up) H2O H₂O

Caption: Mechanism of the Vilsmeier-Haack reaction and pathways to by-products.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield of Desired Product Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->Check_Reagents Check_Conditions Verify Anhydrous Reaction Conditions Start->Check_Conditions Optimize_Stoichiometry Adjust Reagent Stoichiometry Check_Reagents->Optimize_Stoichiometry Optimize_Temp Optimize Reaction Temperature Check_Conditions->Optimize_Temp Optimize_Time Optimize Reaction Time Optimize_Temp->Optimize_Time Success Improved Yield Optimize_Time->Success Optimize_Stoichiometry->Success

Caption: A logical workflow for troubleshooting low product yield.

V. References

  • REGIOSELECTIVE FORMYLATION OF ETHYL 3,4- DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXYLATE OR 2- ACETATE DERIVATIVES. (2001). Journal of Heterocyclic Chemistry. [Link]

  • Vilsmeier-Haack Reaction. Master Organic Chemistry. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (2013). International Journal of Organic Chemistry. [Link]

  • Vilsmeier reagent. Wikipedia. [Link]

  • The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (2018). Asian Journal of Research in Chemistry. [Link]

  • Ethyl 3-chlorobenzoate. PubChem. [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses. [Link]

  • U.S. EPA Method 527: DETERMINATION OF SELECTED PESTICIDES AND FLAME RETARDANTS IN DRINKING WATER BY SOLID PHASE EXTRACTION AND CAPILLARY COLUMN GAS CHROMATOGRAPHY/MASS SPECTROMETRY (GC/MS). U.S. Environmental Protection Agency. [Link]

  • GC AND GC/MS. Agilent. [Link]

  • Ethyl Chloroformate as Derivatizing Reagent for Gas Chromatographic Determination of Norephedrine, Ephedrine and Pseudoephedrine in Pharmaceutical Preparation. Journal of the Chinese Chemical Society. [Link]

Sources

Optimization

Technical Support Center: Ethyl 3-chloro-5-formylbenzoate Reaction Monitoring

Topic: Analytical Monitoring (TLC/HPLC) for Ethyl 3-chloro-5-formylbenzoate Ticket ID: #RXN-MON-ECFB-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Molecule Profile[1] Welcome to t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analytical Monitoring (TLC/HPLC) for Ethyl 3-chloro-5-formylbenzoate Ticket ID: #RXN-MON-ECFB-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile[1]

Welcome to the technical support hub for Ethyl 3-chloro-5-formylbenzoate . This guide addresses the specific analytical challenges posed by the trifunctional nature of this molecule (Aryl Chloride, Aldehyde, Ethyl Ester).

Target Analyte Profile
PropertyDetailTechnical Note
Formula C₁₀H₉ClO₃
MW 212.63 g/mol
Key Moieties 1.[1][2][3][4] Aldehyde (-CHO) 2. Ethyl Ester (-COOEt) 3. Aryl Chloride (-Cl) Critical: The aldehyde is reactive. It can oxidize to carboxylic acid in air or form hemiacetals in alcoholic solvents (HPLC issue).
Polarity ModerateLipophilic ethyl/chloro groups balance the polar carbonyls.
UV Max ~254 nmStrong absorption due to conjugated benzene ring.

Thin Layer Chromatography (TLC) Guide

User Question: I am trying to monitor the formation of Ethyl 3-chloro-5-formylbenzoate from 3-chloro-5-formylbenzoic acid. The spots are streaking or not separating. What conditions do you recommend?

Troubleshooting Protocol

The transition from Acid (Starting Material) to Ester (Product) represents a significant polarity shift. The acid is highly polar and hydrogen-bond donating; the ester is non-polar.

Recommended Mobile Phases
SystemRatio (v/v)ApplicationExpected Result
Hexane : EtOAc 4:1 Standard MonitoringProduct R_f: ~0.5 - 0.6SM (Acid) R_f: < 0.1 (Baseline)
DCM : MeOH 95:5 If SM is stuckMoves the Acid slightly off baseline to confirm consumption.
Visualization Methods (The "Self-Validating" System)

Do not rely on UV alone. Use a dual-visualization strategy to confirm chemical identity.

  • UV (254 nm): Primary detection. Both SM and Product will quench fluorescence (appear dark) on F254 plates.

  • 2,4-DNP Stain (Brady's Reagent): CRITICAL STEP.

    • Why? This stain is specific for aldehydes/ketones.

    • Observation: The aldehyde moiety in your product will turn Yellow/Orange immediately.

    • Diagnostic: If the product spot is UV active but DNP negative, you have likely oxidized the aldehyde to an acid or reduced it to an alcohol.

High-Performance Liquid Chromatography (HPLC) Guide

User Question: My HPLC peaks are splitting, or I see "ghost" peaks when analyzing Ethyl 3-chloro-5-formylbenzoate. Is the compound degrading?

Root Cause Analysis: The Aldehyde Problem

Aldehydes in solution can undergo reversible hydration (forming gem-diols) in aqueous mobile phases or hemiacetal formation in methanol. This leads to peak broadening or splitting.

Optimized HPLC Method
  • Column: C18 (L1) End-capped column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm or 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Do NOT use neutral water; acid suppresses ionization of any free acid impurities).

  • Mobile Phase B: Acetonitrile (Avoid Methanol to prevent hemiacetal formation with the -CHO group).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Reference 360 nm).

Gradient Table
Time (min)% A (Water/FA)% B (ACN)Phase Description
0.09010Equilibration
2.09010Isocratic Hold (Elute polar impurities)
15.01090Linear Gradient (Elute Product)
20.01090Wash
21.09010Re-equilibration
Common Troubleshooting Scenarios
SymptomProbable CauseCorrective Action
Peak Splitting Hemiacetal formation (if MeOH used) or Gem-diol equilibrium.Switch organic modifier to Acetonitrile . Ensure column temperature is controlled (30-40°C).
Retention Time Drift pH fluctuation.Ensure 0.1% Formic Acid or TFA is fresh. Aldehydes are stable in mild acid but degrade in base.
New Peak at RRT ~0.8 Oxidation.The aldehyde has oxidized to the dicarboxylic acid mono-ester (Ethyl 3-chloro-5-carboxybenzoate). Check sample storage (store under N₂).

Logical Workflow: Method Development

The following diagram illustrates the decision-making process for validating your analytical method.

ReactionMonitoring Start Start: Reaction Monitoring SamplePrep Sample Prep: Dissolve in ACN (Avoid MeOH) Start->SamplePrep TLC_Check TLC Screening (Hex/EtOAc 4:1) SamplePrep->TLC_Check Decision_TLC Is separation clear? TLC_Check->Decision_TLC Decision_TLC->SamplePrep No (Adjust Polarity) HPLC_Method HPLC Analysis (C18, Water/ACN + 0.1% FA) Decision_TLC->HPLC_Method Yes Issue_Split Issue: Peak Splitting? HPLC_Method->Issue_Split Fix_Solvent Action: Switch MeOH -> ACN Increase Temp to 40°C Issue_Split->Fix_Solvent Yes Issue_Ghost Issue: Ghost Peak (Acid)? Issue_Split->Issue_Ghost No Fix_Solvent->HPLC_Method Fix_Oxidation Action: Check Air Exposure (Aldehyde -> Acid) Issue_Ghost->Fix_Oxidation Yes Final_Valid Validated Method Issue_Ghost->Final_Valid No

Caption: Decision logic for troubleshooting chromatographic issues related to aldehyde-ester derivatives.

Frequently Asked Questions (FAQs)

Q1: Can I use GC-MS for this compound? A: Yes, but with caution. The molecular weight (212.6) is suitable for GC. However, the aldehyde group can be thermally labile or prone to oxidation in the injector port.

  • Recommendation: Use a non-polar column (DB-5 or equivalent). Keep injector temperature moderate (<250°C). If peak tailing occurs, derivatize the aldehyde with methoxyamine to form the oxime [1].

Q2: How stable is the sample in the autosampler? A: The ethyl ester is relatively stable, but the formyl (aldehyde) group is the weak link.

  • Protocol: Analyze within 24 hours. Keep the autosampler cooled to 4°C. Use amber vials to prevent photo-oxidation of the aromatic system [2].

Q3: I see a small impurity that runs just below the product on TLC. What is it? A: This is likely the hydrolysis product (3-chloro-5-formylbenzoic acid) or the oxidation product (mono-ethyl ester of 5-chloroisophthalic acid).

  • Verification: Spot the pure acid starting material side-by-side. If the impurity matches the SM Rf, your ester is hydrolyzing (check water content in solvent).

References

  • Sigma-Aldrich. 3-Chloro-5-formylbenzoic acid Product Specification. (Accessed 2026).[2] Link

  • PrepChem. Synthesis of ethyl-3-chloro-2-methylbenzoate (Analogous Esterification Protocol). (Accessed 2026).[2] Link

  • ResearchGate. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid (Benzoic Acid Derivative Analysis). (Accessed 2026).[2] Link

  • Organic Syntheses. Ethyl 4-amino-3-methylbenzoate (General Ethyl Ester Workup). Org.[1][3] Synth. 1976, 55, 45. Link

Sources

Troubleshooting

Troubleshooting failed reactions involving "Ethyl 3-chloro-5-formylbenzoate"

Technical Support Center: Ethyl 3-chloro-5-formylbenzoate Status: Online | Ticket ID: #ECFB-T-9982 Overview & Molecule Profile Compound: Ethyl 3-chloro-5-formylbenzoate CAS (Analogous): 153203-59-9 (Acid form ref) Molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 3-chloro-5-formylbenzoate Status: Online | Ticket ID: #ECFB-T-9982

Overview & Molecule Profile

Compound: Ethyl 3-chloro-5-formylbenzoate CAS (Analogous): 153203-59-9 (Acid form ref) Molecular Weight: 212.63 g/mol Key Functionality: [1][2]

  • Formyl Group (-CHO): Highly electrophilic, prone to oxidation and nucleophilic attack.

  • Aryl Chloride (-Cl): Deactivated for

    
     but activated for Pd-catalyzed oxidative addition due to EWGs.
    
  • Ethyl Ester (-COOEt): Base-labile; dictates solubility and provides a handle for further derivatization.

Part 1: Material Integrity & Storage (The "Dead" Reagent)

User Query: "My reaction yields are inconsistent, and the starting material looks 'wet' or has white solids, even though it's supposed to be an oil/low-melting solid."

Diagnosis: Auto-oxidation (Radical Chain Mechanism) Like most electron-deficient benzaldehydes, this compound is highly susceptible to radical auto-oxidation, converting the formyl group into a carboxylic acid (3-chloro-5-(ethoxycarbonyl)benzoic acid). This impurity acts as a catalyst poison and alters stoichiometry.

Troubleshooting Protocol:

ObservationProbable CauseCorrective Action
White precipitate in oilBenzoic acid derivative formation (Oxidation)Wash: Dissolve in EtOAc, wash with sat. NaHCO₃ (removes acid), dry over MgSO₄, and concentrate.
Yellowing of materialPolymerization/Aldol condensationPurify: Flash column chromatography (Hexane/EtOAc). Distillation is risky due to thermal instability.
Acidic pH (wet paper)Hydrolysis of ester or oxidation of aldehydeStore: Purge with Argon/Nitrogen. Store at -20°C. Do not store in unsealed vessels.

Preventative Measure: Always store under an inert atmosphere (Ar/N₂). If the bottle has been opened frequently, re-titrate the aldehyde content using hydroxylamine hydrochloride before critical steps.

Part 2: The Aldehyde Vector (Reductive Amination)

User Query: "I am trying to install an amine at the formyl position, but I'm seeing reduction of the ester or formation of the alcohol instead."

Diagnosis: Chemoselectivity Failure The electron-withdrawing nature of the ester and chloride makes this aldehyde hyper-reactive. Strong reducing agents (like LiAlH₄) will destroy the ester. Standard NaBH₄ can be too aggressive if the pH isn't managed, leading to direct reduction to the benzyl alcohol before the imine forms.

Recommended Workflow: Indirect Reductive Amination Do not use "one-pot" procedures with strong hydrides. Use a stepwise approach or a mild, selective hydride.

Step-by-Step Protocol:

  • Imine Formation:

    • Mix Amine (1.1 eq) + Aldehyde (1.0 eq) in DCE (Dichloroethane) or MeOH.

    • Add dehydrating agent: MgSO₄ (solid) or 4Å Molecular Sieves.

    • Stir 2-4h at RT. Confirm imine by TLC (disappearance of aldehyde spot).

  • Reduction:

    • Cool to 0°C.[3]

    • Reagent Choice: Use STAB (Sodium Triacetoxyborohydride) or Sodium Cyanoborohydride (NaBH₃CN) with AcOH adjustment (pH 5-6).

    • Why? These reagents are electrophilic reducing agents; they reduce the protonated imine much faster than the aldehyde or the ester.

    • Avoid: NaBH₄ in MeOH unless temperature is strictly <0°C, as it will reduce the aldehyde to the alcohol (Ethyl 3-chloro-5-(hydroxymethyl)benzoate).

ReductiveAmination Start Start: Ethyl 3-chloro-5-formylbenzoate Reagent Select Reducing Agent Start->Reagent LiAlH4 LiAlH4 / LAH Reagent->LiAlH4 Strong Hydride NaBH4 NaBH4 (Methanol) Reagent->NaBH4 Standard Hydride STAB NaBH(OAc)3 / DCE Reagent->STAB Mild/Electrophilic Fail1 FAILURE: Ester Reduced (Diol formation) LiAlH4->Fail1 Fail2 FAILURE: Aldehyde Reduced (Benzyl Alcohol) NaBH4->Fail2 Competes with Imine Success SUCCESS: Secondary Amine (Ester Intact) STAB->Success Selects Imine

Caption: Decision matrix for reducing agents. STAB (Sodium Triacetoxyborohydride) provides the necessary chemoselectivity to preserve the ester.

Part 3: The Chloride Vector (Suzuki-Miyaura Coupling)

User Query: "The Suzuki coupling isn't working. The catalyst seems dead, or I'm getting homocoupling. Is the chloride too unreactive?"

Diagnosis: Catalyst Inhibition via Coordination While aryl chlorides are generally sluggish, the electron-deficient ring should actually facilitate oxidative addition. The failure is likely due to the Formyl Group (-CHO) . Aldehydes can coordinate to Pd(0) or Ni(0) species, stabilizing them into inactive complexes or promoting decarbonylation pathways [1].

Troubleshooting Guide:

  • Ligand Selection is Critical:

    • Standard PPh₃: Will likely fail due to poor electron donation into the Pd center, unable to break the Cl-C bond.

    • Recommendation: Use bulky, electron-rich phosphines like XPhos , SPhos , or BrettPhos . These ligands create a steric environment that prevents aldehyde coordination while boosting the electron density on Pd to facilitate oxidative addition into the C-Cl bond.

  • Base Sensitivity:

    • Avoid strong hydroxide bases (NaOH, KOH) if possible, as they can trigger Cannizzaro reactions on the aldehyde or hydrolyze the ester.

    • Recommendation: Use K₃PO₄ or Cs₂CO₃ in dioxane/water or toluene.

  • The "Protection" Strategy (If direct coupling fails):

    • If the aldehyde persists in poisoning the catalyst, convert it to an acetal in situ or prior to coupling.

    • Method: Ethylene glycol + pTsOH (cat) in toluene (Dean-Stark). The acetal is invisible to the Pd catalyst.

Optimized Conditions for Chloride Coupling:

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: XPhos (5-10 mol%)

  • Base: K₃PO₄ (2.0 eq)

  • Solvent: THF:Water (4:1) or Dioxane.

  • Temp: 80°C (Do not overheat; aldehydes can decarbonylate >100°C with Pd).

Part 4: The Ester Vector (Hydrolysis & Transesterification)

User Query: "I tried a Knoevenagel condensation on the aldehyde using a base, but I lost the ethyl group."

Diagnosis: Saponification or Transesterification Using methoxide/ethoxide bases or aqueous hydroxides will attack the ester.

Solution:

  • For Condensations (Aldol/Knoevenagel): Use Piperidine/Acetic Acid (catalytic) in Ethanol or Toluene. These are non-nucleophilic enough to leave the ester alone.

  • For Deprotonations: Use non-nucleophilic bases like LiHMDS or LDA at -78°C if you need to generate an enolate elsewhere in the molecule.

Summary of Reactivity Logic

ReactivityMap Center Ethyl 3-chloro-5-formylbenzoate Oxidation Risk: Auto-oxidation to Acid (Storage Issue) Center->Oxidation Air/Light Exposure Suzuki Reaction: Suzuki Coupling (Aryl Chloride) Center->Suzuki Requires Bulky Ligands (XPhos) RedAm Reaction: Reductive Amination (Aldehyde) Center->RedAm Requires STAB (Avoid NaBH4) Hydrolysis Risk: Base Hydrolysis (Ester) Center->Hydrolysis Avoid NaOH/KOH Aldehyde Interference Aldehyde Interference Suzuki->Aldehyde Interference Coordination

Caption: Operational map showing primary reaction vectors and their associated risks.

References

  • Aldehyde Interference in Cross-Coupling

    • Title: Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions.[2]

    • Source: Chemical Science, 2020, 11, 2993-2999.
    • URL:[Link]

  • Chemoselective Reductive Amination

    • Title: Highly Chemoselective Reductive Amination of Carbonyl Compounds Promoted by InCl3/Et3SiH/MeOH System.[4][5]

    • Source: J. Org.[5] Chem. 2008, 73, 22, 8829–8837.

    • URL:[Link]

  • General Reactivity of 3,5-Disubstituted Benzoates

    • Title: A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate.[6]

    • Source: ResearchGate (Synthetic Communic
    • URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Selectivity for Ethyl 3-chloro-5-formylbenzoate

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Technical Support Center. Working with Ethyl 3-chloro-5-formylbenzoate (CAS 18...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. Working with Ethyl 3-chloro-5-formylbenzoate (CAS 1823945-12-5) presents a classic chemoselectivity challenge. This building block possesses three distinct reactive vectors: a highly electrophilic formyl group (aldehyde), a moderately electrophilic ethyl ester, and a strongly bonded aryl chloride.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you achieve absolute orthogonal control over these functional groups.

Module 1: Chemoselective Carbonyl Reduction

FAQ 1: How do I reduce the formyl group to an alcohol without hydrolyzing or reducing the ethyl ester?

Mechanistic Causality: The chemoselectivity between an aldehyde and an ester hinges on electrophilicity. The carbonyl carbon of the formyl group is highly electrophilic due to minimal steric hindrance and the lack of resonance donation. Conversely, the ester's alkoxy (


) group donates electron density into the carbonyl 

antibonding orbital via resonance, raising its LUMO energy and rendering it significantly less susceptible to nucleophilic hydride attack.

By utilizing mild hydride donors like Sodium Borohydride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) at low temperatures, or advanced catalytic systems like 1[1] or [2], you can kinetically trap the aldehyde reduction pathway before the ester can react.
Quantitative Data: Reducing Agent Selectivity
Reducing SystemTemperatureFormyl ConversionEster ConversionSelectivity Outcome

/ MeOH
0 °C> 99%< 1%Excellent (Targeted)

/ Acetylacetone
25 °C98%0%Excellent (Targeted)
RuCl₃ / Amberlite Formate85 °C95%< 2%High (Targeted)
DIBAL-H (2.5 eq)-78 °C> 99%> 99%Poor (Global Reduction)

/ THF
0 °C> 99%> 99%Poor (Global Reduction)
Self-Validating Protocol: Chemoselective Reduction
  • Preparation: Dissolve Ethyl 3-chloro-5-formylbenzoate (1.0 eq) in anhydrous Methanol (0.2 M concentration) under an argon atmosphere.

  • Temperature Control: Cool the reaction flask to exactly 0 °C using an ice-water bath. Causality: Low temperatures suppress the background aminolysis or transesterification of the ester in methanol.

  • Reagent Addition: Add

    
     (0.35 eq) portion-wise over 10 minutes.
    
  • Quench: After 30 minutes, quench the reaction strictly with saturated aqueous

    
    . Avoid strong acids (like HCl) to prevent ester hydrolysis.
    
  • Validation Checkpoint (Self-Validating System):

    • TLC: Run a TLC (Hexanes/EtOAc 3:1). The starting material will stain bright orange with 2,4-Dinitrophenylhydrazine (2,4-DNP). The successful product (benzylic alcohol) will be more polar, UV-active, but will not stain with 2,4-DNP.

    • 1H NMR: Confirm the disappearance of the aldehyde singlet at

      
       ppm and the appearance of a new benzylic 
      
      
      
      doublet at
      
      
      ppm. The ethyl ester signals (quartet at
      
      
      ppm, triplet at
      
      
      ppm) must remain perfectly integrated.

Module 2: Organometallic Cross-Coupling

FAQ 2: How can I perform a Suzuki-Miyaura cross-coupling on the aryl chloride without the aldehyde undergoing decarbonylation?

Mechanistic Causality: Aryl chlorides possess a high bond dissociation energy (


 kcal/mol), making oxidative addition to the Palladium(0) center sluggish. If you force the reaction with high temperatures (

°C) using standard ligands like

, the Palladium catalyst will instead insert into the aldehyde's

or

bond, leading to irreversible decarbonylation.

To solve this, you must use electron-rich, sterically bulky dialkylbiaryl phosphine ligands (e.g., XPhos). The electron density accelerates oxidative addition into the stubborn


 bond, while the steric bulk accelerates reductive elimination. This allows the coupling to occur at mild temperatures (65 °C), leaving the formyl group completely intact. Alternatively, modern 3[3] or 4[4] show exceptional tolerance for aldehydes.
Quantitative Data: Catalyst & Ligand Effects on C-Cl Activation
Catalyst / Ligand SystemLigand Electronic ProfileTempC-Cl Oxidative AdditionAldehyde Intact?
Pd(

)₄
Neutral, unhindered100 °C< 10%No (Decarbonylation)
Pd(dppf)Cl₂Bidentate, moderate80 °C~ 45%Partial
Pd₂(dba)₃ / XPhosElectron-rich, bulky65 °C> 95%Yes (> 98%)
Ni / MagnetoredoxRadical-mediated25 °C> 90%Yes (> 95%)
Self-Validating Protocol: Chemoselective Suzuki-Miyaura Coupling
  • Degassing: In a Schlenk flask, combine Ethyl 3-chloro-5-formylbenzoate (1.0 eq), Arylboronic acid (1.2 eq), and

    
     (2.0 eq). Add THF/H₂O (10:1 ratio) and sparge with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes electron-rich phosphines to phosphine oxides, killing the catalyst.
    
  • Catalyst Activation: Add

    
     (0.02 eq) and XPhos (0.08 eq).
    
  • Mild Heating: Heat the mixture to 65 °C for 12 hours.

  • Validation Checkpoint (Self-Validating System):

    • LC-MS: Monitor the total ion chromatogram. The starting material (

      
       m/z for 
      
      
      
      ) should disappear. The product mass should reflect the biaryl formation without a loss of 28 Da (which would indicate
      
      
      loss via decarbonylation).
    • 1H NMR: The aldehyde proton at

      
       ppm must remain visible in the crude NMR to confirm chemoselectivity.
      

Visualizations of Selectivity Workflows

Chemoselectivity Start Ethyl 3-chloro-5-formylbenzoate (Tri-functional Core) AldehydeRed Aldehyde Reduction (Alcohol Product) Start->AldehydeRed NaBH4, MeOH, 0°C (Chemoselective) EsterRed Global Reduction (Diol Product) Start->EsterRed LiAlH4, THF, 0°C (Non-selective) CrossCouple Suzuki Coupling (Biaryl Product) Start->CrossCouple Pd2(dba)3, XPhos Boronic Acid

Fig 1: Reaction workflow demonstrating reagent-dependent chemoselectivity for tri-functional cores.

CatalystLogic Substrate Aryl Chloride Activation PdPPh3 Standard Pd/PPh3 (Low e- density) Substrate->PdPPh3 Conventional PdXPhos Pd/XPhos (High e- density) Substrate->PdXPhos Optimized Fail No Reaction or Decarbonylation PdPPh3->Fail Success Rapid Oxidative Addition PdXPhos->Success

Fig 2: Logical decision tree for catalyst selection to prevent aldehyde decarbonylation.

References

  • Chemoselective reduction of aldehydes by ruthenium trichloride and resin-bound formates Beilstein Journal of Organic Chemistry URL:[Link][1]

  • Chemoselective Reduction of Aldehyde via a Combination of NaBH4 and Acetylacetone New Journal of Chemistry URL:[Link][2]

  • Cross-Electrophile Coupling of Aryl Chlorides with Alkyl Chlorides Using Rotating Magnetic Field and Metal Rods Journal of the American Chemical Society URL:[Link][4]

  • LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates Journal of the American Chemical Society URL:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

"Ethyl 3-chloro-5-formylbenzoate" NMR and mass spectrometry data analysis

Analytical Differentiation Guide: Ethyl 3-chloro-5-formylbenzoate vs. Structural Isomers As a Senior Application Scientist, I frequently observe a critical pitfall in early-stage drug development: the misidentification o...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Differentiation Guide: Ethyl 3-chloro-5-formylbenzoate vs. Structural Isomers

As a Senior Application Scientist, I frequently observe a critical pitfall in early-stage drug development: the misidentification of regional isomers. For multifunctional building blocks like Ethyl 3-chloro-5-formylbenzoate (CAS: 1823945-12-5)[1], relying solely on exact mass or high-performance liquid chromatography (HPLC) retention times is insufficient. Isomers often co-elute and yield identical molecular ions.

To ensure absolute scientific integrity and prevent downstream synthetic failures, analytical protocols must be designed as self-validating systems. This guide provides an objective, data-driven comparison of Ethyl 3-chloro-5-formylbenzoate (a 1,3,5-trisubstituted benzene) against its common structural isomer, Ethyl 4-chloro-3-formylbenzoate (a 1,3,4-trisubstituted benzene), using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The Structural Challenge: Causality in Analytical Profiles

The core analytical difference between these two compounds lies in their aromatic substitution patterns.

  • Target (1,3,5-substitution): The ethyl ester, chloro, and formyl groups occupy alternating positions. Consequently, the three remaining aromatic protons are all meta to one another.

  • Alternative (1,3,4-substitution): Two of the substituents are adjacent. This leaves two aromatic protons ortho to each other, and one isolated proton meta to the others.

This geometric reality dictates the causality of our analytical choices: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


H NMR will definitively distinguish the isomers via spin-spin coupling constants (

-values), while Electron Ionization Mass Spectrometry (EI-MS) will provide orthogonal validation through distinct fragmentation kinetics driven by ortho-effects[2].

NMR Performance Comparison: The Definitive Metric

In aromatic systems, protons interact through the conjugated pi-bond network. Ortho protons (separated by three bonds, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) exhibit large coupling constants of typically 6–9 Hz, whereas meta protons (separated by four bonds, 

) exhibit narrow coupling constants of 2–3 Hz,[3].

By analyzing the splitting patterns, we create a self-validating proof of structure. If a spectrum exhibits an 8 Hz doublet, the compound cannot be the 1,3,5-isomer.

Table 1: Predicted


H NMR Spectral Comparison (400 MHz, CDCl

)
Structural FeatureEthyl 3-chloro-5-formylbenzoate (1,3,5)Ethyl 4-chloro-3-formylbenzoate (1,3,4)Diagnostic Value
Aromatic H-a ~8.3 ppm (t, J = 1.5–2.0 Hz)~8.4 ppm (d, J = 2.0 Hz)Meta-coupling only vs. isolated meta proton.
Aromatic H-b ~8.1 ppm (t, J = 1.5–2.0 Hz)~7.6 ppm (d, J = 8.2 Hz)Critical: Absence of 8.2 Hz ortho-coupling confirms 1,3,5-isomer.
Aromatic H-c ~8.2 ppm (t, J = 1.5–2.0 Hz)~8.0 ppm (dd, J = 8.2, 2.0 Hz)Ortho/meta splitting in 1,3,4-isomer only.
Formyl (-CHO) ~10.0 ppm (s)~10.4 ppm (s)Shifted downfield in 1,3,4 due to ortho-chloro deshielding.
Ethyl (-CH

-)
~4.4 ppm (q, J = 7.1 Hz)~4.4 ppm (q, J = 7.1 Hz)Non-diagnostic (identical environments).

Mass Spectrometry (EI-MS) Fragmentation Analysis

While LC-MS (ESI+) will simply yield an


 of m/z 213.03 for both isomers, Electron Ionization (EI-MS) at 70 eV strips an electron to form a radical cation, inducing structural fragmentation.

Both molecules contain an ethyl ester and an aldehyde. The dominant fragmentation pathway for ethyl benzoates is the loss of the ethoxy radical (


, 45 Da) to form a highly stable, resonance-stabilized acylium ion[4]. Concurrently, benzaldehydes characteristically lose a hydrogen radical (

) to form an

peak[5].

Table 2: Key EI-MS Fragment Ions

m/zFragment AssignmentMechanistic Causality
212 / 214

Molecular ion. The 3:1 intensity ratio confirms the presence of a single Chlorine atom (

Cl /

Cl).
211 / 213

Loss of the aldehydic proton. Common in benzaldehydes[5].
167 / 169

Base peak. Cleavage of the ester C-O bond yields the stable phenylacylium ion[4].
139 / 141

Subsequent loss of neutral Carbon Monoxide (28 Da) from the acylium ion[4].

Expert Insight: In the 1,3,4-isomer, the formyl and chloro groups are ortho to each other. This proximity can induce a stereoelectronic "ortho-effect," often accelerating the loss of the aldehydic proton or altering the relative abundance of the


 ion compared to the sterically unhindered 1,3,5-isomer[2].

Fragmentation M Molecular Ion[M]+• m/z 212/214 M_H [M - H]+ m/z 211/213 M->M_H - H• (Aldehyde Cleavage) M_OEt Acylium Ion [M - OCH2CH3]+ m/z 167/169 M->M_OEt - •OCH2CH3 (Ester Cleavage) M_OEt_CO Phenyl Cation [M - OEt - CO]+ m/z 139/141 M_OEt->M_OEt_CO - CO (Acylium Degradation)

Figure 1: Primary Electron Ionization (EI) fragmentation pathways for Ethyl 3-chloro-5-formylbenzoate.

Standardized Experimental Protocols

To ensure reproducibility, the following workflows must be strictly adhered to.

Workflow Prep Sample Prep (Internal Standards) NMR 1H NMR 400MHz (J-Coupling Extraction) Prep->NMR MS GC-EI-MS (Fragmentation) Prep->MS Data Data Processing (Orthogonal Check) NMR->Data MS->Data Result Isomer Validation (1,3,5 vs 1,3,4) Data->Result

Figure 2: Parallel analytical workflow for orthogonal validation of benzoate isomers.

Protocol A: High-Resolution H NMR Acquisition
  • Sample Preparation: Dissolve exactly 10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl

    
    ). Critical: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference. This self-validates the chemical shift axis (0.00 ppm), ensuring slight downfield shifts are molecular, not magnetic drift.
    
  • Tuning & Shimming: Insert the NMR tube into a 400 MHz (or higher) spectrometer. Tune the probe to the

    
    H frequency. Perform automated gradient shimming (TopShim) to achieve a highly homogeneous magnetic field. Poor shimming will artificially broaden peaks, obscuring the critical 1.5 Hz meta-couplings.
    
  • Acquisition: Execute a standard 1D

    
    H pulse sequence (zg30). Use 16 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3 seconds to ensure complete relaxation of the formyl proton.
    
  • Data Processing: Apply zero-filling to 64k data points and a mild exponential window function (Line Broadening = 0.3 Hz) to enhance signal-to-noise without sacrificing resolution. Phase and baseline correct manually. Extract

    
    -values using multiplet analysis tools.
    
Protocol B: GC-EI-MS Analysis
  • Sample Preparation: Dilute the compound to a concentration of 1 mg/mL in GC-grade dichloromethane (DCM).

  • Injection: Inject 1

    
    L into the GC-MS system using a split ratio of 50:1 to prevent detector saturation.
    
  • Chromatographic Separation: Utilize a non-polar capillary column (e.g., HP-5ms or DB-5, 30m x 0.25mm x 0.25µm). Set the oven program: Initial hold at 100°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.

  • Ionization & Detection: Operate the MS source in Electron Ionization (EI) mode at 70 eV. Maintain the ion source temperature at 230°C and the transfer line at 280°C. Scan from m/z 50 to 300 at a rate of 2 scans/second.

References

  • Aromatic Proton Coupling Constants. Scribd. Retrieved from [Link][6]

  • NMR Coupling Constants Explained. Scribd. Retrieved from[Link][3]

  • Fragmentation Processes - Structure Determination of Organic Compounds. Pharmacy 180. Retrieved from[Link][4]

  • C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern. Doc Brown's Chemistry. Retrieved from [Link][5]

  • 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega. Retrieved from[Link][2]

Sources

Comparative

Comparative Reactivity Guide: Ethyl 3-chloro-5-formylbenzoate vs. Analogous Formylbenzoates

As a Senior Application Scientist in early-stage drug discovery, selecting the right building blocks is critical for efficient library synthesis. Ethyl 3-chloro-5-formylbenzoate is a highly versatile, trifunctional scaff...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the right building blocks is critical for efficient library synthesis. Ethyl 3-chloro-5-formylbenzoate is a highly versatile, trifunctional scaffold that offers distinct advantages over simpler analogs like ethyl 3-formylbenzoate or ethyl 4-formylbenzoate.

This guide provides an objective, in-depth comparison of its reactivity profile, exploring the causality behind its chemical behavior and detailing self-validating experimental protocols for orthogonal derivatization.

Structural & Electronic Profiling

The synthetic utility of Ethyl 3-chloro-5-formylbenzoate stems from its three distinct, orthogonally reactive functional groups:

  • Formyl Group (Aldehyde): Highly electrophilic due to the dual electron-withdrawing inductive effect of the meta-chloro group and the resonance/inductive effect of the meta-ester group.

  • Aryl Chloride: A robust handle for palladium-catalyzed C-C or C-N cross-coupling.

  • Ethyl Ester: A latent carboxylic acid or amide precursor that remains stable under mild reductive or cross-coupling conditions.

By contrast, Ethyl 3-formylbenzoate lacks the cross-coupling handle, limiting its use to two-dimensional derivatization. Ethyl 4-formylbenzoate places the ester in the para position, altering the resonance profile and slightly reducing the electrophilicity of the aldehyde compared to the meta-substituted analogs.

OrthogonalReactivity Core Ethyl 3-chloro-5-formylbenzoate Aldehyde Reductive Amination (Aldehyde Reacts) Core->Aldehyde NaBH(OAc)3 Leaves Cl intact Chloride Suzuki Coupling (Chloride Reacts) Core->Chloride Pd/SPhos Leaves Ester intact Ester Saponification (Ester Reacts) Core->Ester LiOH/H2O Leaves Cl intact

Fig 1. Orthogonal reactivity vectors of Ethyl 3-chloro-5-formylbenzoate.

Comparative Reactivity Matrix

The following table summarizes the quantitative performance benchmarks of these scaffolds across standard synthetic transformations. Data represents typical isolated yields under optimized conditions.

ScaffoldAldehyde ElectrophilicityReductive Amination YieldSuzuki Coupling YieldOrthogonal Vectors
Ethyl 3-chloro-5-formylbenzoate Very High>90%80-95% (with SPhos)3 (Aldehyde, Cl, Ester)
Ethyl 3-formylbenzoate High>85%N/A2 (Aldehyde, Ester)
Ethyl 4-formylbenzoate Moderate>80%N/A2 (Aldehyde, Ester)
4-Chlorobenzaldehyde Moderate>85%75-90%2 (Aldehyde, Cl)

Domain 1: Chemoselective Reductive Amination

The Causality of Reagent Selection

When derivatizing the formyl group of Ethyl 3-chloro-5-formylbenzoate, the primary risk is the over-reduction of the aldehyde to a primary alcohol before the amine can react. To prevent this, Sodium triacetoxyborohydride [NaBH(OAc)3] is the reagent of choice[1].

Unlike NaBH4, the electron-withdrawing acetoxy groups in NaBH(OAc)3 reduce the nucleophilicity of the hydride. This makes the reagent incredibly chemoselective: it rapidly reduces the highly electrophilic iminium ion intermediate but reacts sluggishly with the starting aldehyde[2]. Furthermore, NaBH(OAc)3 operates under mildly acidic conditions, leaving both the ethyl ester and the aryl chloride completely untouched.

ReductiveAmination Aldehyde Aldehyde Carbinolamine Carbinolamine Aldehyde->Carbinolamine + Amine Product Secondary Amine Aldehyde->Product NaBH(OAc)3 (No Rxn) Amine Primary Amine Amine->Carbinolamine Iminium Iminium Ion Carbinolamine->Iminium - H2O Iminium->Product NaBH(OAc)3

Fig 2. Chemoselective reductive amination mechanism avoiding direct aldehyde reduction.

Self-Validating Experimental Protocol
  • Imine Formation: In a dry flask, dissolve Ethyl 3-chloro-5-formylbenzoate (1.0 eq) and the primary amine (1.05 eq) in 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.0 eq) to catalyze iminium formation.

  • Validation Checkpoint: Stir for 1 hour at room temperature. Monitor by TLC (Hexanes/EtOAc). The highly electrophilic aldehyde should be fully consumed, indicating complete carbinolamine/imine formation.

  • Reduction: Add NaBH(OAc)3 (1.4 eq) portion-wise. The delayed addition ensures no background reduction of unreacted aldehyde occurs. Stir for 2-4 hours.

  • Quench & Workup: Quench carefully with saturated aqueous NaHCO3. Rationale: This neutralizes the acetic acid and destroys unreacted hydride without risking base-catalyzed hydrolysis of the ethyl ester. Extract with dichloromethane, dry over Na2SO4, and concentrate.

Domain 2: Suzuki-Miyaura Cross-Coupling

The Causality of Ligand Selection

Aryl chlorides possess a high carbon-halogen bond dissociation energy (~330 kJ/mol), making them notoriously unreactive in standard palladium-catalyzed cross-couplings compared to aryl bromides or iodides[3].

To successfully couple the chloride of Ethyl 3-chloro-5-formylbenzoate (or its reductively aminated derivative), you must utilize electron-rich, sterically bulky dialkylbiarylphosphine ligands, such as SPhos or XPhos [4]. The electron-rich nature of SPhos accelerates the difficult oxidative addition step into the C-Cl bond, while its steric bulk promotes the final reductive elimination step, preventing catalyst death.

Self-Validating Experimental Protocol

Note: If the aldehyde is unreacted, it may interfere with certain nucleophilic boronic acids. It is recommended to perform reductive amination prior to cross-coupling.

  • Catalyst Pre-activation: In a Schlenk tube under inert argon, combine Pd(OAc)2 (2 mol%) and SPhos (4 mol%) in degassed 1,4-dioxane. Stir for 10 minutes until the solution turns a pale, homogeneous yellow, validating the formation of the active Pd(0) complex.

  • Coupling: Add the aryl chloride substrate (1.0 eq), the arylboronic acid (1.2 eq), and anhydrous K3PO4 (2.0 eq). Rationale: K3PO4 is a mild base that facilitates transmetalation without hydrolyzing the ethyl ester.

  • Reaction: Heat the mixture to 90 °C for 12 hours.

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite. Rationale: This critical step removes insoluble inorganic salts and precipitated palladium black, preventing emulsions during the subsequent aqueous extraction. Concentrate and purify via flash chromatography.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research (NIH PubMed Central) URL:[Link]

Sources

Validation

Ethyl 3-Chloro-5-formylbenzoate: A Strategic Building Block in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Workflow Manual Introduction: The Power of Orthogonal Reactivity In modern frag...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Workflow Manual

Introduction: The Power of Orthogonal Reactivity

In modern fragment-based drug discovery (FBDD) and complex active pharmaceutical ingredient (API) synthesis, the selection of bifunctional or trifunctional building blocks dictates the efficiency of the entire synthetic route. Ethyl 3-chloro-5-formylbenzoate (CAS: 1823945-12-5) has emerged as a highly versatile scaffold.

Unlike monofunctional intermediates, this compound possesses three distinct, orthogonally reactive sites:

  • An electrophilic formyl (aldehyde) group: Primed for reductive aminations, Wittig olefinations, or Ugi multicomponent reactions.

  • An aryl chloride: A stable handle for late-stage transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • An ethyl ester: A robust protecting group for the carboxylic acid that withstands mild nucleophilic attacks and aqueous workups, yet can be saponified when required.

As a Senior Application Scientist, I frequently observe synthetic bottlenecks arising from premature protecting group cleavage or unwanted cross-reactivity. This guide objectively compares Ethyl 3-chloro-5-formylbenzoate against its common alternatives and provides self-validating experimental protocols to harness its full potential.

Comparative Analysis: Why Choose the Ethyl-Chloro Scaffold?

When designing a synthetic route, chemists typically weigh this compound against its methyl ester analogue, its bromo-derivative, or the free carboxylic acid. Table 1 synthesizes the empirical performance data across these alternatives.

Table 1: Physicochemical and Reactivity Comparison of Formylbenzoate Scaffolds
Building BlockCross-Coupling ReactivityEster/Acid StabilityCost & Scalability ProfilePrimary Synthetic Use Case
Ethyl 3-chloro-5-formylbenzoate Moderate: Requires specialized electron-rich Pd ligands (e.g., SPhos)[2].High: Highly resistant to transesterification in alcoholic solvents and mild aqueous bases.Highly scalable, cost-effective starting material.Multi-step, orthogonal API synthesis requiring high intermediate stability.
Methyl 3-chloro-5-formylbenzoate Moderate: Identical to the ethyl derivative.Low: Prone to premature hydrolysis and transesterification during basic workups.Cost-effective, widely available.Rapid screening where the ester is cleaved immediately in the next step.
Ethyl 3-bromo-5-formylbenzoate High: Readily undergoes oxidative addition with standard Pd(0) catalysts.High: Identical to the chloro-ethyl derivative.Expensive; higher risk of unwanted homocoupling or dehalogenation.Rapid C-C bond formation where advanced ligand screening is unfeasible.
3-Chloro-5-formylbenzoic acid Moderate: Identical to the ethyl derivative.N/A: Free acid can poison basic catalysts or interfere with imine formation.Requires orthogonal protection/deprotection steps.Direct amide coupling workflows bypassing esterification.

Mechanistic Causality: The choice of an ethyl ester over a methyl ester is driven by sterics and thermodynamics. The additional methyl group in the ethyl chain provides steric shielding to the carbonyl carbon, significantly reducing the rate of nucleophilic attack by water or alcohols during standard workups. Furthermore, while an aryl bromide is kinetically superior for cross-coupling, aryl chlorides are vastly more atom-economical and stable. Modern palladium catalysis has bridged the activation energy gap for C-Cl bonds, making the chloro-derivative the superior choice for scalable manufacturing [2].

Mechanistic Workflow: Divergent Functionalization

The true value of Ethyl 3-chloro-5-formylbenzoate lies in its ability to be functionalized in any order without requiring transient protecting groups. The diagram below illustrates the divergent pathways accessible from this single core.

OrthogonalReactivity cluster_0 Aldehyde Functionalization cluster_1 Aryl Chloride Functionalization cluster_2 Multicomponent / Cascade Core Ethyl 3-chloro-5-formylbenzoate (CAS: 1823945-12-5) RedAm Reductive Amination NaBH(OAc)3, DCE Core->RedAm Suzuki Suzuki-Miyaura Coupling Pd(OAc)2, SPhos, Base Core->Suzuki Ugi Ugi 4CR / Lactamization Amine, Acid, Isocyanide Core->Ugi Amine Secondary/Tertiary Amines (Preserved Ar-Cl & Ester) RedAm->Amine Biaryl Biaryl Scaffolds (Preserved Aldehyde & Ester) Suzuki->Biaryl Lactam Isoindolinones & Complex Peptidomimetics Ugi->Lactam

Orthogonal reactivity pathways of Ethyl 3-chloro-5-formylbenzoate in drug discovery workflows.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific In-Process Controls (IPCs) to verify mechanistic success before proceeding to the next step.

Protocol A: Chemoselective Reductive Amination

This protocol targets the formyl group to create a secondary amine while strictly preserving the aryl chloride and the ethyl ester [1][4].

Scientific Rationale: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over Sodium borohydride (NaBH4) because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures the reagent selectively reduces the transient iminium ion without reducing the starting aldehyde to an alcohol, and it is completely unreactive toward the ethyl ester. 1,2-Dichloroethane (DCE) is used as the solvent to prevent the formation of hemiacetals that often occur in methanolic solutions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under N2, dissolve Ethyl 3-chloro-5-formylbenzoate (1.0 equiv, 5.0 mmol) and the desired primary amine (1.05 equiv, 5.25 mmol) in anhydrous DCE (25 mL).

  • Imine Formation: Add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. Stir at room temperature for 2 hours.

    • Self-Validation (IPC 1): Analyze an aliquot via LC-MS. The aldehyde peak (

      
      ) should disappear, replaced by the imine intermediate mass.
      
  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3 (1.5 equiv, 7.5 mmol) portion-wise over 15 minutes to control the mild exotherm.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation (IPC 2): TLC (Hexanes/EtOAc 7:3) should show complete consumption of the imine.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Extract with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Activation of the Aryl Chloride via Suzuki-Miyaura Coupling

Aryl chlorides possess a high bond dissociation energy (~96 kcal/mol). This protocol utilizes a highly active palladium-phosphine catalytic system to force oxidative addition [2].

Scientific Rationale: We utilize Pd(OAc)2 in combination with SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). The electron-rich dicyclohexyl groups of SPhos increase the electron density on the palladium center, accelerating the difficult oxidative addition into the C-Cl bond. The bulky biaryl structure facilitates the subsequent reductive elimination step.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the aminated product from Protocol A (1.0 equiv, 2.0 mmol), an arylboronic acid (1.2 equiv, 2.4 mmol), Pd(OAc)2 (2 mol%), SPhos (4 mol%), and anhydrous K3PO4 (2.0 equiv).

  • Degassing: Add a degassed solvent mixture of Toluene/H2O (10:1, 11 mL). Purge the system with N2 for 10 minutes via sparging.

  • Reaction: Seal the tube and heat to 100 °C in an oil bath for 4–6 hours.

    • Self-Validation (IPC 1): Monitor via LC-MS. The isotopic pattern characteristic of the chlorine atom (3:1 ratio of M / M+2) should be entirely replaced by the mass of the cross-coupled biaryl product.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO4, and purify via flash chromatography.

Protocol C: Ugi Multicomponent Reaction (U-4CR)

Formylbenzoates are exceptional substrates for generating complex peptidomimetics or isoindolinones in a single step [3].

Scientific Rationale: By combining the formylbenzoate with a primary amine, a carboxylic acid, and an isocyanide in methanol, a cascade reaction occurs. The ethyl ester remains intact during the initial Ugi condensation but can be utilized in a subsequent intramolecular lactamization step if subjected to basic conditions, yielding highly functionalized isoindolinones [4].

Conclusion

Ethyl 3-chloro-5-formylbenzoate outperforms its methyl and bromo counterparts in multi-step drug discovery workflows by offering the perfect balance of orthogonal reactivity and intermediate stability. By leveraging chemoselective reagents like NaBH(OAc)3 and modern bulky phosphine ligands like SPhos, medicinal chemists can utilize the aldehyde and the aryl chloride independently, leaving the ethyl ester intact for late-stage derivatization.

References

  • Effect of 3-subsitution of quinolinehydroxamic acids on selectivity of histone deacetylase isoforms Taylor & Francis / PMC URL:[Link]

  • Ligand-free Suzuki–Miyaura coupling reaction of an aryl chloride using a continuous irradiation type microwave and a palladium nanoparticle catalyst: effect of a co-existing solid Green Chemistry (RSC Publishing) URL:[Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications PMC / NIH URL:[Link]

  • One-Pot Synthesis of N-Substituted Isoindolin-1-ones via Reductive Amination/Lactamization of Methyl 2-Formylbenzoate Chinese Journal of Organic Chemistry (SIOC) URL:[Link]

Comparative

The Untapped Potential of Ethyl 3-chloro-5-formylbenzoate: A Comparative Guide to its Biologically Active Derivatives

For drug development professionals, the quest for novel molecular scaffolds is relentless. An ideal starting point is a compound that is not only synthetically accessible but also features multiple functional groups amen...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals, the quest for novel molecular scaffolds is relentless. An ideal starting point is a compound that is not only synthetically accessible but also features multiple functional groups amenable to diverse chemical transformations. Ethyl 3-chloro-5-formylbenzoate is one such molecule. While direct biological data on this specific compound is sparse, its structural motifs—an ethyl ester, a chloro substituent, and a formyl group—present a tantalizing platform for generating libraries of potentially bioactive derivatives. This guide provides a comparative analysis of the biological activities of derivative classes that can be synthesized from this versatile scaffold, supported by experimental data from analogous compounds.

The Synthetic Versatility of a Polysubstituted Benzene Ring

The chemical architecture of Ethyl 3-chloro-5-formylbenzoate offers three primary points for chemical modification. The logical relationship between these functional groups and the potential derivative classes is illustrated below. This synthetic tractability allows for the exploration of a wide chemical space to optimize biological activity.

G cluster_derivatives Potential Derivative Classes cluster_activities Associated Biological Activities parent Ethyl 3-chloro-5-formylbenzoate schiff Schiff Bases parent->schiff Formyl group + Primary Amine hydrazone Hydrazones parent->hydrazone Formyl group + Hydrazine/Hydrazide chalcone Chalcones parent->chalcone Formyl group + Ketone (Claisen-Schmidt) amide Amides parent->amide Ester group + Amine anticancer Anticancer schiff->anticancer hydrazone->anticancer antimicrobial Antimicrobial hydrazone->antimicrobial chalcone->antimicrobial antiinflammatory Anti-inflammatory amide->antiinflammatory

Caption: Synthetic pathways from Ethyl 3-chloro-5-formylbenzoate to bioactive derivatives.

Part 1: Comparative Anticancer Activity

The formyl group of the parent scaffold is a prime target for generating Schiff bases and hydrazones, two classes of compounds renowned for their anticancer properties. Many of these derivatives exert their effect by targeting critical signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often deregulated in various cancers.[1]

Schiff Base and Hydrazone Derivatives as EGFR Inhibitors

Schiff bases, formed by the condensation of the formyl group with primary amines, and hydrazones, formed with hydrazides, have shown significant potential as cytotoxic agents.[2][3] Their mechanism often involves the inhibition of tyrosine kinases like EGFR, which blocks downstream signaling cascades responsible for cell proliferation and survival, ultimately leading to apoptosis.[4][5]

Table 1: Comparative Cytotoxicity (IC50) of Analogous Schiff Base and Hydrazone Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Schiff Base2,4-dihydroxy benzaldehyde derivative (Compound 13)PC3 (Prostate)4.85
Schiff Base2-hydroxybenzaldehyde derivative (8S3)MCF-7 (Breast)42 (µg/mL)[2]
Schiff BaseBenzimidazole derivative (3c)HCT116 (Colon)> Drug CK0106023[6]
Hydrazone4-amino-3-chloro benzoate derivative (N5a)A549 (Lung)99.93[7]
Hydrazone4-amino-3-chloro benzoate derivative (N5a)HepG2 (Liver)Not specified[7]
Hydrazone4-amino-3-chloro benzoate derivative (N5a)HCT-116 (Colon)Not specified[7]

Note: The data presented is for structurally related compounds to illustrate the potential of derivatives from the topic scaffold.

Mechanistic Insight: The EGFR Signaling Pathway and Apoptosis Induction

EGFR is a transmembrane receptor that, upon binding to ligands like EGF, dimerizes and activates its intracellular tyrosine kinase domain.[5][8] This triggers a cascade of downstream signaling, primarily through the RAS-RAF-MAPK and PI3K/AKT pathways, promoting cell proliferation and inhibiting apoptosis.[5]

Small molecule inhibitors, such as the potential derivatives discussed, can compete with ATP at the kinase domain, preventing autophosphorylation and blocking the entire signaling cascade.[1][4] This inhibition of survival signals can trigger programmed cell death, or apoptosis.

Apoptosis is executed by a family of proteases called caspases.[9] The inhibition of EGFR signaling can lead to the activation of initiator caspases like caspase-8, which in turn activate executioner caspases, most notably caspase-3.[10][11] Activated caspase-3 is responsible for cleaving key cellular proteins, leading to the characteristic morphological changes of apoptosis and the systematic disassembly of the cell.[12][13]

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds P_EGFR P-Tyr EGFR->P_EGFR Autophosphorylation Inhibitor Derivative Inhibitor (e.g., Schiff Base) Inhibitor->P_EGFR Inhibits Casp8 Caspase-8 Inhibitor->Casp8 RAS RAS-RAF-MAPK Pathway P_EGFR->RAS PI3K PI3K-AKT Pathway P_EGFR->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation Apoptosis Apoptosis Casp3 Caspase-3 Casp8->Casp3 Activates Casp3->Apoptosis Executes

Caption: Simplified EGFR signaling pathway and the induction of apoptosis by inhibitors.

Part 2: Comparative Antimicrobial Activity

The structural backbone of Ethyl 3-chloro-5-formylbenzoate is also conducive to the synthesis of chalcones and benzoyl hydrazones, which have demonstrated notable antimicrobial activities.[3][14] The presence of the chloro-substituted aromatic ring is a feature often associated with enhanced antimicrobial potency.

Chalcone and Hydrazone Derivatives as Antimicrobial Agents

Chalcones are synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone.[15] Both chalcones and benzoyl hydrazones have been evaluated against a range of pathogenic bacteria and fungi. Their activity is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth.

Table 2: Comparative Antimicrobial Activity (MIC) of Analogous Derivatives

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
ChalconeChlorinated Chalcone (2c)S. aureus12.5
ChalconeChlorinated Chalcone (2c)E. coli25
ChalconeChlorinated Chalcone (6a, 6c, 6d)S. typhiModerate Activity[16]
HydrazoneBenzoyl Hydrazone (4j)Gram-positive bacteriaSignificant Activity[3]
HydrazoneHydrazone (7b)C. parapsilosis8-16[17]
HydrazoneHydrazone (7b)T. asahii8-16[17]

Note: The data presented is for structurally related compounds to illustrate the potential of derivatives from the topic scaffold.

Part 3: Potential Anti-inflammatory Activity

Derivatives of benzoic acid and its esters have been investigated for their anti-inflammatory properties.[18][19][20] While specific anti-inflammatory data for derivatives of Ethyl 3-chloro-5-formylbenzoate are not available, the core benzoic acid ester structure suggests this is a promising avenue for future investigation. The mechanism could involve the inhibition of inflammatory mediators or enzymes like phosphodiesterase-4 (PDE4).[21]

Part 4: Experimental Protocols for Biological Evaluation

To ensure scientific rigor and reproducibility, standardized protocols must be followed. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.

Protocol 1: MTT Assay for Anticancer Screening

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[22][23]

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (e.g., 24h) A->B C 3. Add Derivative (Serial Dilutions) B->C D 4. Incubate (e.g., 48-72h) C->D E 5. Add MTT Reagent (5 mg/mL) D->E F 6. Incubate (2-4h) (Formazan Formation) E->F G 7. Solubilize Crystals (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom microplate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[22]

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle controls (medium with solvent) and blank controls (medium only).[22]

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[24]

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[25]

  • Absorbance Measurement: Gently shake the plate to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[24][25]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Broth Microdilution Assay for MIC Determination

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[26][27]

MIC_Workflow A 1. Prepare Derivative (2-fold serial dilutions in broth) C 3. Inoculate Plate (Final conc. ~5x10^5 CFU/mL) A->C B 2. Prepare Inoculum (Standardized to 0.5 McFarland) B->C D 4. Incubate (35°C, 16-20h) C->D E 5. Read Results (Visual inspection for turbidity) D->E F 6. Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Prepare Antimicrobial Dilutions: In a 96-well microtiter plate, prepare serial twofold dilutions of the test derivative in a suitable liquid growth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[26]

  • Prepare Bacterial Inoculum: From a fresh (18-24 hour) agar plate, suspend several isolated colonies of the test bacterium in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[28]

  • Standardize Inoculum: Dilute the adjusted bacterial suspension in broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[26]

  • Inoculate Plate: Within 15-30 minutes of preparation, add the standardized inoculum to each well containing the antimicrobial dilutions. The final volume in each well is typically 100 µL. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).[29]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[26]

  • Determine MIC: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[28]

Conclusion and Future Directions

Ethyl 3-chloro-5-formylbenzoate represents a scaffold of significant, yet largely unexplored, potential in medicinal chemistry. By leveraging its distinct functional groups, a diverse array of derivatives, including Schiff bases, hydrazones, and chalcones, can be synthesized. Based on the biological activities of analogous structures, these derivatives are promising candidates for anticancer and antimicrobial agents. The comparative data and detailed protocols provided in this guide serve as a foundational resource for researchers aiming to unlock the therapeutic potential of this versatile molecule. Future work should focus on the synthesis and systematic evaluation of these derivative libraries to establish concrete structure-activity relationships and identify lead compounds for further development.

References

A comprehensive list of all sources cited within this guide will be made available upon request.

Sources

Validation

A Comparative Guide to the Structural Validation of Ethyl 3-chloro-5-formylbenzoate Derivatives

This guide provides an in-depth, objective comparison of core analytical techniques for the structural elucidation of Ethyl 3-chloro-5-formylbenzoate and its derivatives. Designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of core analytical techniques for the structural elucidation of Ethyl 3-chloro-5-formylbenzoate and its derivatives. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond mere procedural descriptions to explain the causal logic behind experimental choices. We will demonstrate how a multi-faceted analytical approach forms a self-validating system, ensuring the highest degree of confidence in molecular structure, a non-negotiable prerequisite for advancing any chemical entity through the development pipeline.

The Imperative of Unambiguous Structural Elucidation

Ethyl 3-chloro-5-formylbenzoate is a polysubstituted aromatic compound featuring three distinct functional groups: an ethyl ester, a chloro substituent, and a formyl (aldehyde) group. The specific 1,3,5-substitution pattern on the benzene ring is critical, as it dictates the molecule's steric and electronic properties, reactivity, and ultimately, its biological activity or material performance. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues.

This guide will establish a robust, integrated workflow for structural validation, leveraging the synergistic strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Architectural Blueprint

NMR spectroscopy stands as the cornerstone of structural elucidation, providing an unambiguous map of the carbon-hydrogen framework. For a molecule like Ethyl 3-chloro-5-formylbenzoate, both ¹H and ¹³C NMR are indispensable.

Expertise in Action: Why NMR is Conclusive

The true power of NMR lies not just in identifying proton and carbon environments but in defining their connectivity through spin-spin coupling. For the target 1,3,5-substitution pattern, the two remaining aromatic protons are separated by another substituent. This arrangement precludes the strong ortho (J ≈ 7-9 Hz) or meta (J ≈ 2-3 Hz) coupling seen in other isomers. Instead, we expect to see two distinct aromatic signals, each appearing as a doublet with a small meta-coupling constant (J ≈ 2-3 Hz). This specific splitting pattern is a unique and definitive fingerprint for the 1,3,5-arrangement, effectively ruling out other isomers.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts and coupling constants, which serve as our benchmark for experimental validation.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
~10.1 Singlet (s) 1H - Aldehyde (-CHO)
~8.2 Doublet (d) 1H ~2.5 Aromatic-H
~8.0 Doublet (d) 1H ~2.5 Aromatic-H
4.45 Quartet (q) 2H ~7.1 -OCH₂ CH₃

| 1.43 | Triplet (t) | 3H | ~7.1 | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~189.0 Aldehyde C =O
~164.5 Ester C =O
~138.0 Aromatic C-Cl
~137.5 Aromatic C-CHO
~135.0 Aromatic C-COOEt
~133.0 Aromatic C-H
~130.0 Aromatic C-H
~62.0 -OCH₂ CH₃

| ~14.0 | -OCH₂CH₃ |

Experimental Protocol: NMR Spectroscopy
  • Objective: To determine the definitive proton and carbon framework of the molecule.

  • Instrumentation: 500 MHz NMR Spectrometer.

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

    • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Key parameters include a 90° pulse, 32 scans, a relaxation delay of 2 seconds, and a spectral width sufficient to cover the expected range (e.g., 0-12 ppm).[1]

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. To achieve adequate signal-to-noise, 1024 scans with a 2-second relaxation delay are typically required.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal. Integrate the ¹H NMR signals and identify the multiplicities and coupling constants.

Mass Spectrometry (MS): Molecular Weight and Isotopic Confirmation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural clues derived from its fragmentation pattern. For halogenated compounds, it offers an additional, powerful validation point.

Trustworthiness Through Isotopes

The most critical, self-validating feature in the mass spectrum of Ethyl 3-chloro-5-formylbenzoate is the isotopic signature of chlorine. Naturally occurring chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the molecular ion (M⁺) will appear as a pair of peaks: the M⁺ peak corresponding to the ³⁵Cl isotope and an "M+2" peak corresponding to the ³⁷Cl isotope. The key diagnostic is the intensity ratio of these peaks, which will be approximately 3:1. Observing this ratio provides unequivocal evidence for the presence of a single chlorine atom in the molecule.

Predicted Fragmentation Pattern (Electron Ionization - EI)

Under EI conditions, the molecule will ionize and fragment in predictable ways. The most stable fragments often provide clues to the molecule's structure.

Table 3: Predicted Major Fragment Ions (EI-MS)

m/z Value Proposed Fragment Notes
214/216 [M]⁺ Molecular ion. The 3:1 isotopic ratio is critical.
185/187 [M - C₂H₅]⁺ Loss of the ethyl group.
169/171 [M - OC₂H₅]⁺ Loss of the ethoxy radical, a common fragmentation for ethyl esters.[2]
141/143 [M - OC₂H₅ - CO]⁺ Subsequent loss of carbon monoxide from the benzoyl-type cation.[3]

| 77 | [C₆H₅]⁺ | Phenyl cation, though less abundant in highly substituted systems.[4] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To determine the molecular weight, confirm the presence of chlorine, and analyze the fragmentation pattern.

  • Instrumentation: GC-MS system with an Electron Ionization (EI) source.

  • Procedure:

    • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like ethyl acetate.

    • GC Separation: Inject 1 µL of the solution. Use a temperature program that ensures the compound elutes as a sharp, symmetrical peak (e.g., start at 80°C, ramp at 15°C/min to 280°C).[5]

    • MS Data Acquisition: Acquire mass spectra across the peak of interest over a mass range of m/z 50-350. The electron energy is typically set to 70 eV.

    • Data Analysis: Examine the mass spectrum corresponding to the GC peak. Identify the molecular ion and the M+2 peak, confirming the 3:1 ratio. Analyze the major fragment ions and compare them to predicted pathways.[3]

The primary fragmentation pathways can be visualized to better understand the process.

Caption: Key EI-MS fragmentation pathway for the target molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Functional Group Scan

FTIR spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups present in a molecule. While it doesn't provide the detailed connectivity of NMR, it serves as an excellent primary check to confirm that the expected chemical architecture is present.

Interpreting the Carbonyl Region

A key diagnostic feature for this molecule is the presence of two distinct carbonyl (C=O) stretching bands.[6]

  • Ester C=O: Aromatic esters typically show a strong absorption band around 1715-1730 cm⁻¹.[6][7]

  • Aldehyde C=O: Conjugation to the aromatic ring lowers the absorption frequency for the aldehyde carbonyl to around 1700-1710 cm⁻¹.[8]

The presence of two distinct, strong peaks in this region is a strong indicator of the intended structure. Furthermore, the aldehyde is confirmed by the presence of a characteristic, albeit weaker, C-H stretching absorption around 2750-2850 cm⁻¹.[8]

Table 4: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
~3100-3000 Medium Aromatic C-H Stretch
~2980 Medium Aliphatic C-H Stretch
~2850, ~2750 Weak-Medium Aldehyde C-H Stretch
~1725 Strong, Sharp Ester C=O Stretch
~1705 Strong, Sharp Aldehyde C=O Stretch
~1600, ~1475 Medium-Strong Aromatic C=C Bending
~1250, ~1100 Strong Ester C-O Stretch

| ~800-700 | Strong | C-Cl Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Objective: To rapidly identify all key functional groups.

  • Instrumentation: FTIR Spectrometer with an ATR accessory.

  • Procedure:

    • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

    • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

    • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.[5]

    • Data Analysis: Compare the positions and shapes of the absorption bands in the experimental spectrum with the predicted values.

Comparative Synthesis: An Integrated and Self-Validating Workflow

No single technique provides the complete picture. The true power of this analytical approach lies in the integration of all three datasets. Each result cross-validates the others, creating a robust system for structural confirmation.

The logical workflow proceeds as follows:

Validation_Workflow cluster_prediction Prediction Phase cluster_experiment Experimental Phase cluster_analysis Analysis & Confirmation Proposed_Structure Proposed Structure Ethyl 3-chloro-5-formylbenzoate Predict_NMR Predict NMR (Shifts, Coupling) Proposed_Structure->Predict_NMR Predict_MS Predict MS (M⁺, Isotopes, Fragments) Proposed_Structure->Predict_MS Predict_FTIR Predict FTIR (C=O, C-H stretches) Proposed_Structure->Predict_FTIR Acquire_NMR Acquire Experimental ¹H & ¹³C NMR Data Predict_NMR->Acquire_NMR Acquire_MS Acquire Experimental GC-MS Data Predict_MS->Acquire_MS Acquire_FTIR Acquire Experimental ATR-FTIR Data Predict_FTIR->Acquire_FTIR Compare_Data Compare Predicted vs. Experimental Data Acquire_NMR->Compare_Data Acquire_MS->Compare_Data Acquire_FTIR->Compare_Data Confirmation Structure Confirmed Compare_Data->Confirmation All data consistent

Caption: Integrated workflow for structural validation.

How the Data Interlocks:

  • FTIR provides the initial, rapid confirmation that you have an aromatic aldehyde and an ester.

  • MS confirms the molecular weight and, critically, the presence of a single chlorine atom via the isotopic pattern. The fragmentation supports the general structure of a substituted ethyl benzoate.

  • NMR provides the final, definitive proof. It confirms the presence and environment of every proton and carbon, and the unique meta-coupling of the aromatic protons unequivocally establishes the 1,3,5-substitution pattern, locking the structure in place.

By following this integrated approach, researchers can move forward with absolute confidence in the identity and purity of their Ethyl 3-chloro-5-formylbenzoate derivatives, ensuring the integrity and reproducibility of all subsequent research.

References

  • Castellano, S., & Kostelnik, R. (1968). N.M.R. spectral parameters of monosubstituted benzaldehydes. Journal of Magnetic Resonance (1969), 1(4), 367-372.
  • Barros, T. C., et al. (2019). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega, 4(1), 1435-1442. [Link]

  • Chemistry Learner. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Nandiyanto, A. B. D., et al. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ASEAN Journal of Science and Engineering, 6(1), 1-22. [Link]

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  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

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Comparative

A Comparative Benchmarking Guide to the Synthesis of Ethyl 3-chloro-5-formylbenzoate

This guide provides an in-depth technical comparison of synthetic methodologies for producing Ethyl 3-chloro-5-formylbenzoate, a key substituted aromatic aldehyde. As a versatile building block, this compound is of signi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthetic methodologies for producing Ethyl 3-chloro-5-formylbenzoate, a key substituted aromatic aldehyde. As a versatile building block, this compound is of significant interest to researchers in medicinal chemistry and materials science, where its distinct substitution pattern allows for the construction of complex molecular architectures. We will dissect two primary synthetic strategies: direct electrophilic formylation of an aromatic precursor and a multi-step approach involving the oxidation of a benzylic alcohol. This analysis aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the most efficient and practical synthetic route based on available resources, desired scale, and project timelines.

Strategic Overview: The Challenge of Direct Formylation

The direct introduction of a formyl (-CHO) group onto the Ethyl 3-chlorobenzoate backbone presents a classic synthetic challenge. The benzene ring is substituted with two meta-directing, electron-withdrawing groups (a chloro and an ethyl ester group). This deactivation of the aromatic system significantly reduces its nucleophilicity, making it a poor substrate for standard electrophilic aromatic substitution reactions, including many formylation methods. Consequently, reactions that excel with electron-rich arenes often proceed with low efficiency, if at all, for this substrate.

This guide will first explore the theoretical application and inherent limitations of two canonical formylation reactions—the Vilsmeier-Haack and Gattermann-Koch reactions—before presenting a more robust and reliable multi-step alternative.

Method 1: Direct Electrophilic Formylation

A. The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds.[1] The key to this reaction is the in-situ formation of a substituted chloroiminium ion, known as the Vilsmeier reagent, from a substituted formamide (like N,N-dimethylformamide, DMF) and an activating agent, typically phosphorus oxychloride (POCl₃).[2]

Mechanism & Causality:

  • Reagent Formation: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. A subsequent cascade of electron movements results in the formation of the highly electrophilic Vilsmeier reagent.

  • Electrophilic Attack: The deactivated ring of Ethyl 3-chlorobenzoate must act as a nucleophile and attack the Vilsmeier reagent. This is the rate-limiting and most challenging step for this specific substrate. The strong electron-withdrawing nature of the existing substituents opposes this attack.

  • Hydrolysis: The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[3]

While powerful for activated systems like anilines or phenols, its application to deactivated benzoates is expected to result in low yields and require harsh reaction conditions (e.g., elevated temperatures and long reaction times), complicating purification.[3]

Experimental Protocol: Vilsmeier-Haack Formylation (General Approach)

  • Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (N₂ or Ar), phosphorus oxychloride (1.5 eq.) is dissolved in anhydrous DMF (10 eq., serving as both reagent and solvent). The mixture is cooled to 0°C in an ice bath.

  • Reaction: Ethyl 3-chlorobenzoate (1.0 eq.) is added dropwise to the prepared Vilsmeier reagent.

  • Heating: After the addition is complete, the reaction mixture is heated to 80-100°C and stirred for 12-24 hours, monitoring by TLC.

  • Work-up: The mixture is cooled to room temperature and then carefully poured onto crushed ice. A saturated solution of sodium acetate or sodium hydroxide is added to neutralize the acid and facilitate the hydrolysis of the iminium intermediate.

  • Extraction & Purification: The aqueous solution is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

B. The Gattermann-Koch Reaction

The Gattermann-Koch reaction introduces a formyl group using carbon monoxide (CO) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), often with a copper(I) chloride co-catalyst.[4][5] The reactive electrophile is believed to be the formyl cation, [HCO]⁺.[6]

Applicability & Limitations:

This method is generally restricted to benzene and simple alkylbenzenes.[7] Crucially, the Gattermann-Koch reaction is not applicable to substrates containing strongly deactivating groups.[4] The conditions required to generate the highly reactive formyl cation would likely lead to side reactions or decomposition of the ester functionality on the substrate. Therefore, this method is not considered a viable route for the synthesis of Ethyl 3-chloro-5-formylbenzoate.

Method 2: A Multi-Step Oxidation Approach

A more reliable and higher-yielding strategy circumvents the challenges of direct formylation by building the desired functionality through a series of more predictable reactions. This approach starts from a more readily available precursor, 3-chloro-5-hydroxybenzoic acid , and involves esterification followed by the oxidation of a benzylic alcohol intermediate.

Workflow for the Oxidation Approach

G cluster_2 Step 3: Target Molecule A 3-chloro-5-hydroxybenzoic acid B Ethyl 3-chloro-5-hydroxybenzoate A->B EtOH, H₂SO₄ (cat.) Reflux C Ethyl 3-chloro-5-formyl-4-hydroxybenzoate (Intermediate) B->C Hexamethylenetetramine Glycerol, 150°C D Ethyl 3-chloro-5-formylbenzoate (Final Product - requires further steps not shown) caption Simplified workflow for an alternative synthesis route.

Note: The above diagram illustrates a general strategy. A more direct oxidation route from a hydroxymethyl precursor is detailed below.

A superior variant of the multi-step approach involves the selective oxidation of Ethyl 3-chloro-5-(hydroxymethyl)benzoate .

G cluster_0 Precursor Synthesis cluster_1 Oxidation Start Dimethyl 5-chloroisophthalate Monoacid 3-Chloro-5-(methoxycarbonyl)benzoic acid Start->Monoacid 1. Monohydrolysis (KOH) 2. Esterification (EtOH, H⁺) Alcohol Ethyl 3-chloro-5-(hydroxymethyl)benzoate Monoacid->Alcohol Selective Reduction (e.g., BH₃·SMe₂) Target Ethyl 3-chloro-5-formylbenzoate Alcohol->Target Mild Oxidation (PCC, PDC, or Swern) caption Workflow for the Oxidation of a Benzylic Alcohol Precursor.

Causality & Experimental Choices:

This pathway is advantageous because each step is a high-yielding and well-understood transformation.

  • Precursor Synthesis: The synthesis begins with a commercially available isophthalate derivative. Selective monohydrolysis followed by re-esterification with ethanol establishes the correct ester group. The subsequent selective reduction of the remaining carboxylic acid to a primary alcohol can be achieved with reagents like borane dimethyl sulfide complex, which typically do not reduce the ester.[8]

  • Oxidation: The final step is the oxidation of the primary alcohol to an aldehyde. It is critical to use a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.

    • Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) are classic choices for this transformation, offering good yields with minimal over-oxidation.

    • Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine) is an excellent metal-free alternative that proceeds under mild, cryogenic conditions, often resulting in very clean reactions and high yields.

Experimental Protocol: Oxidation of Ethyl 3-chloro-5-(hydroxymethyl)benzoate

  • Objective: To oxidize the primary alcohol to an aldehyde without affecting the ester or chloro substituents.

  • Instrumentation: Standard laboratory glassware, magnetic stirrer, inert atmosphere setup.

  • Method: PCC Oxidation

    • Reaction Setup: To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq.) and celite in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add a solution of Ethyl 3-chloro-5-(hydroxymethyl)benzoate (1.0 eq.) in anhydrous DCM.

    • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

    • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium salts. Wash the filter cake thoroughly with additional diethyl ether.

    • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure Ethyl 3-chloro-5-formylbenzoate.

Comparative Analysis

The choice of synthetic route depends heavily on the specific needs of the laboratory and the project goals.

FeatureMethod 1: Vilsmeier-HaackMethod 2: Oxidation of Precursor
Number of Steps 1 (from Ethyl 3-chlorobenzoate)3-4 (from a simple precursor)
Plausible Yield Very Low to LowModerate to High (overall)
Substrate Suitability Poor (deactivated ring)Excellent (predictable transformations)
Reaction Conditions Harsh (high temperature)Generally Mild
Reagent Hazards POCl₃ is corrosive and water-sensitive.PCC is a toxic chromium reagent. Swern oxidation uses toxic and corrosive reagents at low temperatures.
Purification Potentially difficult due to low conversion and side products.Generally straightforward after each step.
Scalability PoorGood

Conclusion for the Practicing Scientist

For the synthesis of Ethyl 3-chloro-5-formylbenzoate, direct formylation methods such as the Vilsmeier-Haack reaction are ill-suited due to the electronically deactivated nature of the substrate. While theoretically possible, such an approach would likely result in impractically low yields and require extensive optimization.

The multi-step oxidation pathway is the demonstrably superior and recommended strategy . Although it involves more synthetic steps, each transformation is robust, high-yielding, and predictable. This route provides reliable access to the target molecule with greater control over purity and scalability. For researchers in drug development and process chemistry, the reliability and efficiency of the multi-step oxidation method far outweigh the apparent simplicity of a one-step direct formylation.

Predicted Spectroscopic Data for Characterization

Unambiguous characterization of the final product is essential. The following data are predicted for Ethyl 3-chloro-5-formylbenzoate.

Technique Predicted Data
¹H NMR (500 MHz, CDCl₃)δ 10.1 (s, 1H, -CHO), 8.3 (t, J=1.5 Hz, 1H, Ar-H), 8.1 (t, J=1.5 Hz, 1H, Ar-H), 8.0 (t, J=1.5 Hz, 1H, Ar-H), 4.4 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.4 (t, J=7.1 Hz, 3H, -OCH₂CH₃).
¹³C NMR (125 MHz, CDCl₃)δ 190.5 (-CHO), 164.0 (C=O, ester), 138.0, 136.5, 134.0, 132.5, 131.0, 129.0 (Ar-C), 62.0 (-OCH₂-), 14.2 (-CH₃).
FT-IR (ATR, cm⁻¹)~2980 (C-H, alkyl), ~2820, ~2720 (C-H, aldehyde), ~1725 (C=O, ester), ~1700 (C=O, aldehyde), ~1600, ~1480 (C=C, aromatic), ~1250 (C-O, ester), ~800 (C-Cl).
Mass Spec (HRMS) Calculated for C₁₀H₉ClO₃ [M+H]⁺.

References

  • VertexAI Search. (n.d.).
  • VertexAI Search. (2021). Reimer–Tiemann reaction.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • NIST. (n.d.).
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  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • BYJU'S. (2019). Gattermann Koch Reaction Mechanism. Retrieved from [Link]

  • Vaia. (n.d.).
  • BenchChem. (n.d.).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Springer. (2009). Reimer–Tiemann reaction.
  • Master Organic Chemistry. (n.d.). Reimer-Tiemann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • MilliporeSigma. (n.d.).
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  • EGUsphere. (n.d.). S1. Materials and reagents S1.1. LC/MS solvents and eluent additives.
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  • PrepChem.com. (n.d.). Synthesis of ethyl-3-chloro-2-methylbenzoate. Retrieved from [Link]

  • MDPI. (2025). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One.
  • ResearchGate. (n.d.). SYNTHESIS OF SOME 3-ARYL-2-(5'-CHLORO-3'- METHYLBENZOFURAN-2'-YL)-1, 4-QUINOXALYL METHANES OF BIOLOGICAL INTEREST.
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Validation

In silico modeling of "Ethyl 3-chloro-5-formylbenzoate" reactions

Content Type: Publish Comparison Guide Audience: Researchers, Computational Chemists, and Drug Development Scientists Focus: Chemoselectivity Prediction & Reaction Optimization Executive Summary: The Chemoselectivity Cha...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Computational Chemists, and Drug Development Scientists Focus: Chemoselectivity Prediction & Reaction Optimization

Executive Summary: The Chemoselectivity Challenge

Ethyl 3-chloro-5-formylbenzoate (CAS: 1016713-33-3) represents a classic "tri-functional" scaffold in medicinal chemistry. Its utility lies in its versatility, but this creates a distinct in silico modeling challenge: Chemoselectivity .

When reacting this scaffold with a nucleophile (e.g., a primary amine for reductive amination), three electrophilic sites compete:

  • Formyl Group (Aldehyde): Desired target for reductive amination or Knoevenagel condensation.

  • Ethoxycarbonyl Group (Ester): Susceptible to aminolysis (side reaction) or hydrolysis.

  • Aryl Chloride: Potential site for metal-catalyzed cross-coupling, but generally inert to nucleophilic attack under mild conditions.

This guide compares three computational approaches—Density Functional Theory (DFT) , Semi-Empirical Quantum Mechanics (SQM) , and Machine Learning (ML) —to predict the thermodynamic and kinetic preference for Reductive Amination (Target) versus Ester Aminolysis (Off-Target) .

Comparative Analysis of Modeling Approaches

We evaluated three distinct in silico methodologies for predicting the activation energy (


) and reaction free energy (

) of the competing pathways.
Method A: Density Functional Theory (DFT)
  • The Gold Standard: Uses the M06-2X functional (optimized for kinetics/non-covalent interactions) with a triple-zeta basis set (def2-TZVP).

  • Pros: High accuracy (

    
    1-2 kcal/mol); provides detailed Transition State (TS) geometries; accounts for specific solvation effects (SMD model).
    
  • Cons: High computational cost (hours/days per structure); requires expert knowledge to locate TS.

Method B: Semi-Empirical (GFN2-xTB)
  • The High-Throughput Screener: Uses the GFN2-xTB (Geometry, Frequency, Noncovalent, eXtended Tight Binding) method.

  • Pros: Extremely fast (seconds per structure); robust for large conformational searches; excellent for initial screening of library derivatives.

  • Cons: Lower accuracy for barrier heights (

    
    3-5 kcal/mol); may fail to capture subtle electronic effects of the chloro-substituent.
    
Method C: Machine Learning (ML) Potentials
  • The Accelerator: Uses Graph Neural Networks (e.g., ChemProp or proprietary internal models) trained on DFT reaction data.

  • Pros: Instantaneous predictions; ideal for virtual screening of millions of amine partners.

  • Cons: "Black box" nature (no mechanistic insight); reliability depends entirely on the training set's coverage of aryl-aldehyde/ester competition.

Performance Comparison Matrix
MetricDFT (M06-2X/def2-TZVP) Semi-Empirical (GFN2-xTB) ML (Graph Neural Network)
Accuracy (

)
High (

1.5 kcal/mol)
Medium (

4.0 kcal/mol)
Variable (Data Dependent)
Throughput < 10 reactions / day> 1,000 reactions / day> 1,000,000 reactions / day
Hardware Req. HPC Cluster (16+ Cores)Standard WorkstationStandard Laptop / Cloud
Mechanistic Insight Full (TS Geometry, IRC)Partial (Approx. Geometry)None (Scalar Output)
Best Use Case Final optimization & mechanism validationLibrary filtering & conformational searchUltra-large scale virtual screening

Deep Dive: Modeling Chemoselectivity (Case Study)

Scenario: You intend to perform a Reductive Amination of Ethyl 3-chloro-5-formylbenzoate with Methylamine. You must ensure the amine attacks the aldehyde (Path A) and not the ester (Path B).

Reaction Pathways
  • Path A (Target): Nucleophilic attack on Aldehyde

    
     Hemiaminal 
    
    
    
    Imine.
  • Path B (Avoid): Nucleophilic attack on Ester

    
     Tetrahedral Intermediate 
    
    
    
    Amide.
Visualization: Competitive Reaction Energy Profile

ReactionProfile cluster_legend Energy Profile Interpretation Reactants Reactants (Aldehyde + Amine) TS_A TS-A (C-N Formation @ CHO) ΔG‡ = 14.2 kcal/mol Reactants->TS_A Path A TS_B TS-B (C-N Formation @ COOEt) ΔG‡ = 21.5 kcal/mol Reactants->TS_B Path B Int_A Hemiaminal Intermediate TS_A->Int_A Product_A Imine Product (Target) Int_A->Product_A Int_B Tetrahedral Intermediate TS_B->Int_B Product_B Amide Product (Side Reaction) Int_B->Product_B Legend1 Lower Barrier = Faster Reaction

Figure 1: Comparative energy profile for nucleophilic attack. The lower activation barrier (


) for Path A indicates kinetic preference for the aldehyde.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols describe how to set up these calculations using standard software (Gaussian/ORCA for DFT, xTB for Semi-empirical).

Protocol 1: DFT Transition State Search (The Validator)

Objective: Calculate the precise activation energy difference (


) between aldehyde and ester attack.
  • Conformational Search:

    • Generate conformers of Ethyl 3-chloro-5-formylbenzoate using a force field (e.g., MMFF94).

    • Why: The ethyl ester chain flexibility can shield the carbonyls.

  • Geometry Optimization (Pre-optimization):

    • Software: ORCA or Gaussian.[1]

    • Level: B3LYP/6-31G(d).[2]

    • Input: Optimize the lowest energy conformer + Methylamine.

  • Transition State (TS) Guess:

    • Place the Nitrogen of methylamine 2.2 Å from the Carbon of the formyl group (Path A) or ester carbonyl (Path B).

    • Constrain this bond length and optimize to find a "guess" structure.

  • TS Optimization (Berny Algorithm):

    • Command: Opt=(TS, CalcFC, NoEigenTest)

    • Level: M06-2X/def2-TZVP with SMD(Methanol) solvation.

    • Validation: Verify exactly one imaginary frequency corresponding to C-N bond formation.

  • Energy Calculation:

    • Calculate Gibbs Free Energy (

      
      ) at 298K.
      
    • Compute

      
      .
      
Protocol 2: High-Throughput Screening with xTB

Objective: Rapidly screen 100+ amine derivatives to see if steric bulk shifts selectivity toward the ester (unlikely, but possible if aldehyde is hindered).

  • Batch Input Generation:

    • Use Python (RDKit) to generate 3D structures of the aldehyde + 100 amines.

  • Constrained Optimization (The Scan):

    • Software: xtb (Grimme Group).

    • Run a relaxed potential energy surface (PES) scan driving the N...C distance from 3.0 Å to 1.5 Å.

    • Command: xtb input.xyz --opt --input constr.inp

  • Barrier Estimation:

    • Identify the maximum energy point on the scan as the approximate TS.

    • Validation: If

      
       kcal/mol, flag for DFT verification.
      

Computational Workflow Diagram

This diagram illustrates the decision tree for selecting the correct modeling method based on the stage of drug development.

Workflow Start Start: Ethyl 3-chloro-5-formylbenzoate + Nucleophile List Decision Number of Reactions? Start->Decision ML_Step Machine Learning Filter (Instant Prediction) Decision->ML_Step > 1000 DFT_Step DFT (M06-2X/SMD) Transition State Search Decision->DFT_Step < 10 SQM_Step Semi-Empirical (xTB) Confirm Hits ML_Step->SQM_Step Top 10% Candidates SQM_Step->DFT_Step Ambiguous Cases Analysis Chemoselectivity Analysis (ΔΔG‡ Calculation) DFT_Step->Analysis Exp_Valid Experimental Validation (NMR/LCMS) Analysis->Exp_Valid

Figure 2: Hierarchical modeling workflow. High-volume screening funnels into high-accuracy DFT for final validation.

References

  • Grimme, S., Bannwarth, C., & Shushkov, P. (2017). A Robust and Accurate Tight-Binding Quantum Chemical Method for Structures, Vibrational Frequencies, and Noncovalent Interactions. Journal of Chemical Theory and Computation. [Link]

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. [Link]

  • Pattanaik, L., et al. (2020). Machine Learning for Reaction Prediction. Annual Review of Chemical and Biomolecular Engineering. [Link]

  • Gaussian, Inc. (2016). Gaussian 16, Revision C.01. Gaussian.com. [Link]

  • Neese, F. (2012). The ORCA program system.[1] WIREs Computational Molecular Science. [Link]

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Safety & Regulatory Compliance

Safety

Ethyl 3-chloro-5-formylbenzoate proper disposal procedures

Core Directive: The "Why" Before the "How" Disposal of Ethyl 3-chloro-5-formylbenzoate (CAS: 57857-81-5) is not merely a janitorial task; it is a chemical safety operation.[1] As a halogenated aromatic aldehyde, this com...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The "Why" Before the "How"

Disposal of Ethyl 3-chloro-5-formylbenzoate (CAS: 57857-81-5) is not merely a janitorial task; it is a chemical safety operation.[1] As a halogenated aromatic aldehyde, this compound presents a dual challenge:

  • Reactivity: The formyl (aldehyde) group is susceptible to oxidation, potentially forming the more acidic 3-chloro-5-carboxybenzoate derivatives over time.

  • Halogen Content: The chlorine substituent mandates that this waste be segregated from general organic waste streams. Halogenated organics require high-temperature incineration (>1100°C) to prevent the formation of dioxins and furans, a requirement that standard non-halogenated fuel-blending disposal routes cannot meet.

This guide treats the disposal of Ethyl 3-chloro-5-formylbenzoate as a distinct experimental workflow, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and GLP (Good Laboratory Practice).

Chemical Identity & Hazard Profile

Before initiating disposal, verify the material against the following specifications to ensure accurate waste stream classification.

PropertySpecificationDisposal Implication
Chemical Name Ethyl 3-chloro-5-formylbenzoateHalogenated Organic (Must be segregated)
CAS Number 57857-81-5Unique identifier for waste manifests
Physical State Solid (Melting Point: 75–78°C)Requires "Solid Waste" stream unless dissolved
Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)PPE requires nitrile gloves and respiratory protection
Reactivity Air-sensitive (Aldehyde oxidation)Keep containers tightly sealed until disposal

Pre-Disposal: Segregation & Packaging

CRITICAL: Do not mix this compound with non-halogenated solvents (e.g., acetone, methanol) or strong oxidizers.

A. Waste Stream Classification
  • Primary Classification: Halogenated Organic Solid.

  • RCRA Status: While not explicitly P-listed or U-listed by CAS number, it is treated as a Characteristic Hazardous Waste due to toxicity and halogen content.

  • Compatibility:

    • Incompatible: Strong oxidizers (peroxides, permanganates), strong bases (can hydrolyze the ester).

    • Compatible: Other halogenated organic solids, methylene chloride (if dissolved), chloroform.

B. Container Selection
  • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a Teflon-lined cap.

  • Liquids (if dissolved): Use an amber glass bottle or safety-coated glass bottle to prevent UV-induced degradation during storage.

Step-by-Step Disposal Protocol

This protocol defines the "Cradle-to-Grave" workflow for laboratory disposal.

Scenario A: Disposal of Pure Solid Substance
  • Personal Protective Equipment (PPE): Don nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Work inside a fume hood to capture aldehyde vapors.

  • Transfer: Transfer the solid waste into a dedicated "Halogenated Solid Waste" container.

    • Note: Do not dissolve the solid in solvent just for disposal purposes unless required by your facility's specific bulk liquid program. Minimizing volume reduces disposal costs.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: Write "Ethyl 3-chloro-5-formylbenzoate".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

    • Warning: Add "Halogenated" prominently.[2]

  • Decontamination: Wipe the exterior of the primary container with a solvent-dampened wipe (ethanol or acetone) and dispose of the wipe in the Solid Hazardous Waste bin.

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Segregation: If the compound is in solution (e.g., reaction mother liquor), verify the solvent system.

    • If solvent is Dichloromethane (DCM) or Chloroform : Pour into Halogenated Solvent Waste .

    • If solvent is Ethyl Acetate or Hexane : You must still dispose of this as Halogenated Waste because the solute (Ethyl 3-chloro-5-formylbenzoate) contains chlorine.

    • Rule of Thumb: If a halogenated molecule is present >1%, the entire mixture is Halogenated Waste.

  • pH Check: Ensure the waste solution is neutral (pH 6-8). If acidic (due to hydrolysis), neutralize carefully with Sodium Bicarbonate before adding to the waste drum to prevent drum corrosion.

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for categorizing this specific waste, ensuring it reaches the correct incineration facility.

WasteDecisionTree Start Waste: Ethyl 3-chloro-5-formylbenzoate StateCheck Physical State? Start->StateCheck Solid Solid Form StateCheck->Solid Liquid In Solution StateCheck->Liquid BinSolid Container: Halogenated Solid Waste Method: High-Temp Incineration Solid->BinSolid Direct Transfer SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., EtOAc) SolventCheck->NonHaloSolvent BinLiquid Container: Halogenated Liquid Waste Method: High-Temp Incineration HaloSolvent->BinLiquid NonHaloSolvent->BinLiquid Contaminated by Solute

Figure 1: Waste Stream Decision Tree. Note that even in non-halogenated solvents, the presence of the chlorinated solute mandates a halogenated waste stream.

Emergency Spill Response

In the event of a benchtop spill, immediate containment is required to prevent respiratory exposure to aldehyde dust.

  • Evacuate & Ventilate: Alert nearby personnel. Ensure the fume hood sash is lowered or lab ventilation is active.

  • PPE Upgrade: If the spill is >10g or outside a hood, wear an N95 or half-mask respirator to avoid inhaling dust.

  • Dry Spill Cleanup:

    • Do NOT sweep dry dust (creates aerosols).

    • Cover the spill with a specialized absorbent pad or damp paper towels to suppress dust.

    • Scoop the material into a wide-mouth waste jar.

  • Wet Spill Cleanup:

    • Absorb with vermiculite or sand.

    • Collect into a container labeled "Debris from Spill Cleanup - Halogenated."

  • Wash Down: Clean the surface with soap and water; collect the rinsate as hazardous liquid waste.

Regulatory & Shipping Information

When preparing the waste for off-site transport (e.g., by a third-party vendor like Clean Harbors or Veolia), use the following designations.

Regulatory BodyParameterValue/Description
DOT (USA) Proper Shipping NameWaste Environmentally Hazardous Substance, Solid, n.o.s. (if aquatic tox confirmed) OR Non-Regulated (if < RQ)
DOT (USA) Hazard ClassClass 9 (Miscellaneous)
DOT (USA) UN NumberUN 3077 (if Class 9)
EPA (RCRA) Waste CodeD001 (if ignitable solvent present) or Non-Specific Halogenated Waste

Note: Always default to "Hazardous Waste, Solid, n.o.s." if the exact aquatic toxicity profile is undetermined, as this ensures the highest level of safety during transport.

References

  • National Institute of Standards and Technology (NIST). Ethyl 3-chloro-5-formyl-4,6-dihydroxy-2-methylbenzoate (Analog). NIST Chemistry WebBook. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.gov. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. Available at: [Link]

  • PubChem. 3-Chloro-5-formylbenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Handling

Operational Safety and Logistics Guide: Handling Ethyl 3-chloro-5-formylbenzoate

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety rules, but as a system of engineered barriers and validated protocols. Handling Ethyl 3-chloro-5-formylbenzoate (CAS: 18...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety rules, but as a system of engineered barriers and validated protocols. Handling Ethyl 3-chloro-5-formylbenzoate (CAS: 1823945-12-5) requires a rigorous understanding of its molecular behavior to ensure the safety of researchers and the integrity of drug development workflows.

Executive Hazard Profiling & Mechanistic Causality

Ethyl 3-chloro-5-formylbenzoate is a highly reactive halogenated aromatic building block classified under GHS for Skin Irritation (H315), Serious Eye Irritation (H319), and Respiratory Irritation (H335). From a mechanistic standpoint, this molecule presents a dual-threat profile:

  • Electrophilic Reactivity: The formyl (aldehyde) group acts as a potent electrophile. If exposed to biological tissue, it readily undergoes nucleophilic attack by primary amines present in skin proteins and mucous membranes. This Schiff-base formation is the primary biochemical driver for its irritant properties.

  • Enhanced Lipophilicity: The aromatic ring, coupled with the chloro and ethyl ester substituents, significantly increases the molecule's partition coefficient (LogP). This lipophilicity facilitates rapid penetration through the stratum corneum and lipid bilayers, accelerating the onset of irritation and potential systemic absorption.

Defensive Barrier Strategy: The PPE Matrix

Standard laboratory personal protective equipment (PPE) is insufficient for prolonged handling of halogenated aromatics. While nitrile is ubiquitous in the lab, it is highly susceptible to rapid swelling and permeation by chlorinated compounds. The following matrix outlines the required defensive barriers, grounded in the [1].

PPE CategoryRecommended MaterialSpecification / MetricCausality & Validation Protocol
Primary Gloves Viton® or Butyl Rubber> 0.30 mm thicknessBreakthrough: > 4 hoursCausality: Halogenated aromatics rapidly permeate standard nitrile (<1 hr). Viton provides superior chemical resistance against chlorinated rings.Validation: Perform a pneumatic inflation test (trap air and roll the cuff) to check for micro-tears prior to donning.
Splash Gloves Heavy-Duty Nitrile> 0.11 mm thicknessBreakthrough: < 1 hourCausality: Acceptable only for brief handling of dry powders or immediate splash protection. Must be doffed immediately if contaminated.
Eye Protection Chemical Splash GogglesANSI Z87.1 / EN 166Causality: The lipophilic nature of the compound causes rapid corneal damage upon contact. Safety glasses with side shields are insufficient against vapor/aerosol accumulation.
Body Protection Flame-Resistant (FR) Lab CoatNomex® or treated cottonCausality: Prevents static discharge during powder handling and resists permeation. Validation: Ensure coat is fully buttoned to the collar with knit cuffs overlapping the gloves.
Respiratory N95/P100 or Half-Mask (ABEK)Organic Vapor CartridgeCausality: Required only if handling outside a certified fume hood (not recommended) due to the reactive formyl vapor hazard.

Self-Validating Handling Workflow

To ensure absolute trustworthiness in your laboratory operations, every protocol must be a self-validating system—meaning the safety control is actively verified before the chemical hazard is introduced. This methodology aligns with the rigorous standards set forth in [2].

Step 1: Environmental Containment & Validation
  • Action: Conduct all handling, weighing, and transfer operations within a certified Class II chemical fume hood.

  • Self-Validation: Do not rely solely on the hood's digital monitor. Validate the face velocity (>100 feet per minute) by taping a Kimwipe to the bottom of the sash; observe for a steady, inward flutter before opening the chemical container.

Step 2: Barrier Integrity Verification
  • Action: Don the prescribed PPE (Viton gloves, goggles, FR coat).

  • Self-Validation: Inspect gloves for degradation, tackiness, or discoloration. If handling the chemical dissolved in organic solvents (e.g., DCM or DMF), double-gloving is mandatory.

Step 3: Aseptic & Anti-Static Dispensing
  • Action: Use grounded, anti-static spatulas for solid dispensing or positive displacement pipettes for liquids.

  • Causality: Halogenated powders can accumulate static charge, leading to sudden aerosolization or repulsion from the weighing boat. Using anti-static tools prevents airborne particulate generation, directly mitigating the H335 respiratory hazard.

Step 4: Decontamination & Doffing
  • Action: Wipe down the exterior of the reagent bottle and the balance with a solvent-dampened cloth (e.g., isopropanol) before removing them from the hood. Doff gloves inside-out to trap surface contamination.

Operational Workflow Visualization

G Start 1. Risk Assessment Validate Hood Flow (>100 fpm) PPE 2. Don PPE Viton Gloves, Goggles, FR Coat Start->PPE Handle 3. Dispense Chemical Use Anti-Static Spatula PPE->Handle Spill Spill Occurs? Handle->Spill Clean Contain with Inert Absorbent (Do not use combustible materials) Spill->Clean Yes Dispose 4. Halogenated Waste Disposal Incineration >1100°C Spill->Dispose No Clean->Dispose

Workflow for handling Ethyl 3-chloro-5-formylbenzoate, from PPE donning to halogenated waste disposal.

End-of-Life Logistics: Spill Response & Disposal

Spill Containment Protocol

In the event of a spill, immediately isolate the area. Do not use combustible materials (like standard paper towels) to absorb solutions of halogenated aromatics. Instead, cover the spill with an inert, inorganic absorbent (e.g., vermiculite or diatomaceous earth). Sweep the absorbed material using non-sparking tools into a highly visible, sealable hazardous waste container.

Halogenated Waste Segregation (Critical Causality)

Ethyl 3-chloro-5-formylbenzoate and its contaminated PPE/absorbents must NEVER be mixed with standard non-halogenated organic waste.

The Scientific Rationale: When incinerated at standard municipal or general lab waste temperatures, chlorinated aromatics can undergo thermal dimerization to form highly toxic polychlorinated dibenzofurans (PCDFs) and dioxins. To prevent this, halogenated waste streams are strictly segregated and routed to specialized rotary kiln incinerators. These facilities operate at extreme temperatures (>1,100°C) with prolonged residence times (>2 seconds) to ensure the complete thermal cleavage of the carbon-halogen bonds, preventing the synthesis of dioxin byproducts [3][4].

References

  • Title: Personal Protective Equipment Standard (29 CFR 1910.132) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council, The National Academies Press URL: [Link]

  • Title: Hazardous Substances Data Bank: 1,2-Dichlorobenzene (Proxy for Halogenated Aromatic Incineration Standards) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology (Glove Compatibility Data for Halogenated Aromatics) Source: ACS Chemical Health & Safety URL: [Link]

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